Cyclopentyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)9-7-4-2-3-5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPCLQKFNXUAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239370 | |
| Record name | Cyclopentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-05-1 | |
| Record name | Cycloamyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclopentyl Acetate from Cyclopentanol and Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclopentyl acetate (B1210297) from cyclopentanol (B49286) and acetic anhydride (B1165640). It covers the underlying chemical principles, detailed experimental protocols, and thorough characterization of the product. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering both theoretical insights and practical guidance.
Introduction
Cyclopentyl acetate is an ester recognized for its characteristic fruity aroma. Beyond its use in the fragrance and flavor industries, it serves as a valuable intermediate in organic synthesis. The esterification of cyclopentanol with acetic anhydride is a common and efficient method for its preparation. This reaction, typically acid-catalyzed, involves the nucleophilic attack of the hydroxyl group of cyclopentanol on the carbonyl carbon of acetic anhydride, leading to the formation of this compound and acetic acid as a byproduct.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from cyclopentanol and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. In the presence of an acid catalyst, the reaction mechanism can be depicted as follows:
Caption: Acid-catalyzed synthesis of this compound.
Experimental Protocols
This section details two effective methods for the synthesis of this compound.
Method 1: Tris(pentafluorophenyl)borate (B12749223) Catalyzed Synthesis (High Yield, Mild Conditions)
This method utilizes a highly efficient Lewis acid catalyst, tris(pentafluorophenyl)borate, enabling the reaction to proceed rapidly under mild, solvent-free conditions.[1]
Materials:
-
Cyclopentanol
-
Acetic Anhydride
-
Tris(pentafluorophenyl)borate (B(C₆F₅)₃)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a clean, dry round-bottom flask, add cyclopentanol (1.0 eq).
-
Add tris(pentafluorophenyl)borate (catalytic amount, e.g., 1 mol%).
-
Add acetic anhydride (1.2 eq) to the flask.
-
Stir the reaction mixture at room temperature (20 °C) for approximately 2 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted acetic anhydride.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Method 2: General Acid-Catalyzed Synthesis (Fischer-Speier Type)
This protocol is a more traditional approach using a strong protic acid as a catalyst.
Materials:
-
Cyclopentanol
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanol (1.0 eq) and acetic anhydride (1.5 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 3-5 mol%) to the mixture while stirring.
-
Heat the reaction mixture to reflux (the temperature will depend on the boiling points of the reactants) for 1-2 hours.
-
Allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic anhydride), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude ester by fractional distillation.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Boiling Point | 153-159 °C | [1][2] |
| Density | 0.975-0.98 g/cm³ | [1][2] |
| Refractive Index | 1.432-1.453 | [1][2] |
Reaction Conditions and Yields
| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |
| Tris(pentafluorophenyl)borate | Cyclopentanol, Acetic Anhydride | 20 | 2 min | 97 | [1] |
| Sulfonic acid-based cation exchange resin | Cyclopentene (B43876), Acetic Acid | 50-80 | - | High Conversion | [3] |
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show characteristic signals for the protons on the cyclopentyl ring and the acetyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.1 | m | 1H | CH-O |
| ~2.0 | s | 3H | CH₃-C=O |
| 1.5-1.9 | m | 8H | Cyclopentyl CH₂ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester carbonyl) |
| ~75 | CH-O |
| ~32 | Cyclopentyl CH₂ |
| ~23 | Cyclopentyl CH₂ |
| ~21 | CH₃-C=O |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group of the ester.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1735 | C=O stretch (ester) |
| ~1240 | C-O stretch (ester) |
| 2870-2960 | C-H stretch (alkane) |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound from cyclopentanol and acetic anhydride is a robust and well-established transformation in organic chemistry. This guide has provided two detailed protocols, highlighting both a modern, highly efficient catalytic method and a traditional approach. The comprehensive data on the physicochemical properties and spectroscopic characterization of this compound will aid researchers in the successful synthesis, purification, and identification of this compound. The provided workflows and mechanistic insights are intended to facilitate a deeper understanding and practical application of this important esterification reaction in various research and development settings.
References
An In-Depth Technical Guide to the Physicochemical Properties of Cyclopentyl Acetate for Solvent Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl acetate (B1210297) (CAS No. 933-05-1), an ester of cyclopentanol (B49286) and acetic acid, is a colorless liquid with a characteristic fruity, apple-like odor.[1] While traditionally utilized as a flavoring and fragrance agent, its properties as a solvent are of increasing interest within the pharmaceutical and chemical industries.[1][2] Its cyclic structure and ester functionality impart a unique combination of polarity and hydrogen bonding capability, making it a potential alternative to more conventional solvents in various applications, including synthesis and formulation.[1][2] As the pharmaceutical industry moves towards greener and more efficient processes, a thorough understanding of the physicochemical properties of alternative solvents like cyclopentyl acetate is crucial for effective solvent screening and selection.[2]
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound relevant to its application in solvent screening for drug development. It includes tabulated experimental and estimated data, detailed experimental protocols for property determination, and a logical workflow for solvent selection.
Physicochemical Properties of this compound
A precise understanding of a solvent's physicochemical properties is fundamental to predicting its behavior in solubility, crystallization, and reaction kinetics. The following tables summarize the available data for this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [3][4] |
| Molecular Weight | 128.17 g/mol | [3][5] |
| CAS Number | 933-05-1 | [3][5] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, apple-like | [1] |
Table 2: Thermodynamic and Physical Properties of this compound
| Property | Value | Temperature (°C) | Pressure | Source(s) |
| Boiling Point | 159 °C (est.) | - | 760 mmHg | [4] |
| Melting Point | Not available | - | - | |
| Density | 0.98 g/cm³ (est.) | 25 | - | [4] |
| Vapor Pressure | 2.55 mmHg (est.) | 25 | - | [4] |
| Flash Point | 43.6 °C (est.) | - | - | [4] |
| Refractive Index | 1.4530 (est.) | 20 | - | [4] |
| Viscosity | ~1.1-1.2 mPa·s (est.) | 25 | - | [6][7] |
| Surface Tension | Not available | - | - |
Table 3: Solubility and Partitioning Properties of this compound
| Property | Value | Temperature (°C) | Source(s) |
| Water Solubility | 1359 mg/L (est.) | 25 | [8] |
| logP (Octanol-Water Partition Coefficient) | 1.721 (est.) | - | [8] |
| Hansen Solubility Parameters (HSP) | Not available | - | |
| Kamlet-Taft Parameters | Not available | - |
Note: Much of the publicly available data for this compound is estimated. For critical applications, experimental determination of these properties is highly recommended.
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data is paramount for reliable solvent screening. The following are detailed, generalized protocols for determining the key physicochemical properties of liquid solvents like this compound.
Density Determination
Principle: The density of a liquid is its mass per unit volume. A common and straightforward method utilizes a pycnometer or a calibrated graduated cylinder and an analytical balance.
Methodology (Graduated Cylinder):
-
Weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record its mass.
-
Carefully add a known volume of this compound (e.g., 5 mL) to the graduated cylinder.
-
Record the exact volume, reading the bottom of the meniscus.
-
Weigh the graduated cylinder with the this compound and record the total mass.
-
Calculate the mass of the solvent by subtracting the mass of the empty cylinder.
-
Calculate the density by dividing the mass of the solvent by its volume (g/mL).
-
Repeat the measurement at a controlled temperature (e.g., 25°C) for consistency.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point method is suitable.
Methodology (Micro-Boiling Point):
-
Place a small volume (approx. 0.5-1 mL) of this compound into a small test tube.
-
Invert a sealed-end capillary tube and place it, open-end down, into the test tube.
-
Attach the test tube to a thermometer with a rubber band or wire.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.
-
Heat the bath gently and observe the capillary tube. A slow, steady stream of bubbles will emerge as the liquid boils.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Viscosity Measurement
Principle: Viscosity is a measure of a fluid's resistance to flow. It can be determined using various types of viscometers, with the Ubbelohde or Cannon-Fenske capillary viscometers being common for Newtonian fluids.
Methodology (Capillary Viscometer):
-
Clean and dry the viscometer thoroughly.
-
Introduce a precise volume of this compound into the viscometer.
-
Place the viscometer in a constant temperature water bath until the sample reaches thermal equilibrium.
-
Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
-
The kinematic viscosity is calculated using the viscometer's calibration constant and the measured flow time.
-
The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Surface Tension Measurement
Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The Du Noüy ring method or the pendant drop method are common techniques for its measurement.
Methodology (Du Noüy Ring Method):
-
A platinum-iridium ring is suspended from a torsion balance.
-
The ring is immersed in the this compound sample.
-
The force required to pull the ring from the liquid surface is measured.
-
This force is directly related to the surface tension of the liquid. The instrument software typically calculates the surface tension, applying necessary correction factors.
Flash Point Determination
Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. Closed-cup testers, such as the Pensky-Martens apparatus, are commonly used for accurate determination.
Methodology (Pensky-Martens Closed-Cup):
-
A sample of this compound is placed in the test cup.
-
The cup is heated at a slow, constant rate with continuous stirring.
-
At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors ignite with a brief flash.
Refractive Index Measurement
Principle: The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property and can be used to assess purity. An Abbe refractometer is the standard instrument for this measurement.
Methodology (Abbe Refractometer):
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Apply a few drops of this compound to the prism surface.
-
Close the prisms and allow the sample to reach the temperature of the instrument, which is typically controlled by a water bath.
-
Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index directly from the instrument's scale.
Water Solubility Determination
Principle: The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature. The shake-flask method is a common technique for determining equilibrium solubility.
Methodology (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of distilled water in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the undissolved portion to settle.
-
Carefully extract a known volume of the aqueous phase, ensuring no undissolved ester is transferred.
-
Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique (e.g., gas chromatography, HPLC).
-
The solubility is reported as mass per unit volume (e.g., g/L or mg/mL).
Solvent Screening Workflow
The selection of an appropriate solvent is a critical step in drug development, impacting crystallization, purification, and formulation. A systematic solvent screening workflow allows for the efficient identification of optimal solvents based on a combination of physicochemical properties, safety, and process considerations.
Caption: A logical workflow for solvent screening in drug development.
This workflow begins by defining the specific requirements of the process (e.g., desired solubility profile for crystallization). An initial broad screening of potential solvents, including this compound, is conducted using available databases and literature. This is followed by a multi-faceted analysis covering:
-
Physicochemical Properties: Basic properties like boiling point, density, and viscosity are considered for process feasibility (e.g., ease of removal, mass transfer).
-
Solubility Parameters: Hansen and Kamlet-Taft parameters are crucial for predicting the solubility of the drug substance in the solvent. A close match in these parameters between the solute and solvent often indicates good solubility.
-
Safety and Environmental Assessment: Environmental, Health, and Safety (EHS) data are reviewed to eliminate toxic or environmentally harmful solvents early in the process.
Based on this analysis, a shortlist of promising candidates is generated for experimental validation. This involves laboratory studies to confirm solubility, assess impact on crystal form (polymorphism), and evaluate impurity rejection. The best-performing solvent(s) then proceed to process optimization studies, leading to the final solvent selection.
Conclusion
This compound presents an interesting profile for consideration in solvent screening due to its unique cyclic ester structure. This guide provides a foundational understanding of its physicochemical properties and the experimental methodologies required for their accurate determination. While a complete experimental dataset for crucial solvent selection parameters like Hansen and Kamlet-Taft values is not yet publicly available, the provided workflow offers a systematic approach for researchers to evaluate this compound and other novel solvents for their specific applications in pharmaceutical development. As the need for diverse and green solvent options grows, a thorough characterization of such compounds will be invaluable to the scientific community.
References
- 1. Hansen Solubility Parameters | Wolfram Data Repository [datarepository.wolframcloud.com]
- 2. CN108821971A - A kind of this compound synthesis technology - Google Patents [patents.google.com]
- 3. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]
- 4. lookchem.com [lookchem.com]
- 5. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WTT- Under Construction Page [wtt-pro.nist.gov]
- 7. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 8. This compound, 933-05-1 [thegoodscentscompany.com]
Navigating the Safety Profile of Cyclopentyl Acetate (CAS 933-05-1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclopentyl acetate (B1210297), a colorless liquid with a characteristic fruity aroma, finds application as a flavoring agent and a solvent in various industrial processes. A thorough understanding of its safety profile is paramount for ensuring safe handling and mitigating potential risks in research and development settings. This technical guide provides a comprehensive overview of the safety data for Cyclopentyl acetate (CAS 933-05-1), drawing from available Safety Data Sheets (SDS) and scientific resources.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. The table below summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [3] |
| Boiling Point | 159 °C at 760 mmHg (estimated) 52 - 53 °C at 15.99 mmHg | [4] |
| Flash Point | 43.6 °C (110.5 °F) - Closed Cup (estimated) | [1][4] |
| Density | 0.952 - 0.98 g/cm³ | [1][2] |
| Vapor Pressure | 2.55 mmHg at 25 °C (estimated) | [1] |
| Refractive Index | 1.44 - 1.453 (estimated) | [1][2] |
| logP (o/w) | 1.40 - 1.721 (estimated) | [4] |
| Water Solubility | 1359 mg/L at 25 °C (estimated) | [4] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. However, the GHS classification for this compound appears inconsistent across various suppliers.
Some sources classify it as not a hazardous substance or mixture . This would imply that it does not meet the criteria for any of the GHS hazard classes.
Conversely, its reported flash point of 43.6 °C would classify it as a Flammable Liquid, Category 3 according to GHS criteria (Flash point ≥ 23 °C and ≤ 60 °C)[5][6][7][8][9]. This classification necessitates specific precautionary measures regarding heat, sparks, and open flames.
Given this discrepancy, a conservative approach is recommended, treating this compound as a flammable liquid. The following diagram illustrates the GHS classification pathway for flammable liquids.
Section 3: Toxicological Information
Detailed toxicological data for this compound is limited. Most safety data sheets indicate that the toxicological properties have not been thoroughly investigated. In the absence of specific data, information from analogous compounds can provide valuable insights into potential hazards. Esters, in general, are known to be readily hydrolyzed in the body to their corresponding alcohols and carboxylic acids.
Acute Toxicity:
-
Oral: No specific LD50 data is available. For structurally similar esters, acute oral toxicity is generally low.
-
Dermal: No specific LD50 data is available.
-
Inhalation: No specific LC50 data is available.
Skin Corrosion/Irritation: May cause mild skin irritation upon prolonged or repeated contact.
Serious Eye Damage/Irritation: May cause eye irritation.
Respiratory or Skin Sensitization: No data is available to suggest that this compound is a skin or respiratory sensitizer.
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no data available to indicate that this compound is mutagenic, carcinogenic, or a reproductive toxin.
Section 4: Ecological Information
-
Toxicity to aquatic life: No quantitative data (e.g., LC50 for fish, EC50 for daphnia) is available[2].
-
Persistence and Degradability: Esters are generally considered to be readily biodegradable.
-
Bioaccumulative Potential: The estimated logP (o/w) of 1.40 - 1.721 suggests a low potential for bioaccumulation[4].
-
Mobility in Soil: No data is available.
Section 5: Experimental Protocols
The physical and chemical properties listed in this guide are determined using standardized experimental protocols. The following provides an overview of the methodologies that would be employed.
Boiling Point Determination (OECD Guideline 103): The boiling point is determined by methods such as the ebulliometer, dynamic method, or distillation method[10][11][12]. The principle involves heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure. The dynamic method, for instance, involves measuring the vapor pressure at different temperatures and extrapolating to the pressure of 101.3 kPa.
Flash Point Determination (ASTM D56, ASTM D93): The flash point is determined using a closed-cup apparatus, such as the Tag Closed Cup (ASTM D56) or Pensky-Martens Closed Cup (ASTM D93)[13][14][15][16]. A sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.
The workflow for a typical closed-cup flash point measurement is depicted below.
Section 6: Safe Handling and Emergency Procedures
Based on the available data, particularly its flammability, the following handling and emergency procedures are recommended.
Personal Protective Equipment (PPE): The selection of appropriate PPE is crucial to minimize exposure. The following decision pathway can guide the selection process.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Carbon oxides may be released upon combustion.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Contain spillage, and then collect with a non-combustible absorbent material, (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.
Conclusion
While this compound (CAS 933-05-1) is not classified as a highly hazardous substance by some suppliers, its flammability warrants careful handling and adherence to safety protocols. The lack of comprehensive toxicological and ecological data underscores the need for a cautious approach, particularly in research and development where exposure scenarios may be less defined. By following the guidance outlined in this technical document, researchers, scientists, and drug development professionals can work safely with this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. Cas 933-05-1,this compound | lookchem [lookchem.com]
- 2. This compound|933-05-1 - MOLBASE Encyclopedia [m.molbase.com]
- 3. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 933-05-1 [thegoodscentscompany.com]
- 5. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. compliancexl.com [compliancexl.com]
- 8. Flammable liquid - Wikipedia [en.wikipedia.org]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. lcslaboratory.com [lcslaboratory.com]
- 13. store.astm.org [store.astm.org]
- 14. lcslaboratory.com [lcslaboratory.com]
- 15. delltech.com [delltech.com]
- 16. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of Cyclopentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for cyclopentyl acetate (B1210297). This document details the experimental protocols for acquiring high-quality NMR spectra and presents the spectral data in a clear, tabulated format for easy reference and comparison. Furthermore, logical relationships in spectral assignments are illustrated using a custom-generated diagram.
Introduction to Cyclopentyl Acetate and NMR Spectroscopy
This compound (C₇H₁₂O₂) is an ester known for its characteristic fruity odor. In the context of chemical research and drug development, the precise structural elucidation of such organic molecules is paramount. NMR spectroscopy stands as a powerful analytical technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This guide serves as a practical resource for researchers utilizing NMR spectroscopy for the identification and characterization of this compound and related chemical entities.
Experimental Protocols
The acquisition of high-resolution NMR spectra is fundamental to accurate structural analysis. The following section outlines a detailed methodology for the preparation of a this compound sample and the setup of the NMR spectrometer.
Sample Preparation
Proper sample preparation is critical to obtain high-quality NMR spectra. The following steps ensure a homogenous and clean sample:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Ensure the liquid column height is between 4-5 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, for routine analysis, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) can be used for calibration.
NMR Spectrometer Setup and Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra using a modern NMR spectrometer:
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency energy.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8 to 16 for a sample of this concentration).
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum and improve signal-to-noise. A larger number of scans (e.g., 128 to 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is transformed into a frequency-domain spectrum using a Fourier transform. This is followed by phase correction, baseline correction, and referencing of the chemical shift scale.
Spectroscopic Data Presentation
The ¹H and ¹³C NMR data for this compound are summarized in the tables below. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).
¹H NMR Data of this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 5.15 | Quintet | 1H | H-1 |
| b | 1.99 | Singlet | 3H | H-7 |
| c | 1.83 - 1.69 | Multiplet | 2H | H-2, H-5 (axial) |
| d | 1.65 - 1.50 | Multiplet | 6H | H-2, H-5 (equatorial) & H-3, H-4 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR Data of this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 171.09 | C-6 (C=O) |
| 2 | 77.10 | C-1 |
| 3 | 32.88 | C-2, C-5 |
| 4 | 23.77 | C-3, C-4 |
| 5 | 21.32 | C-7 (CH₃) |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Structural Assignment and Logical Relationships
The assignment of the NMR signals to the corresponding nuclei in the this compound molecule is based on established principles of chemical shifts, spin-spin coupling, and signal integration. The following diagram illustrates the logical workflow for these assignments.
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Cyclopentyl Acetate
Introduction
Cyclopentyl acetate (B1210297) (C7H12O2), also known as acetic acid cyclopentyl ester, is an organic compound with applications as a solvent and in the formulation of fragrances.[1][2][3] Its chemical structure consists of a cyclopentyl group attached to an acetate moiety. For quality control, chemical identification, and structural elucidation in research and industrial settings, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques. This guide provides a detailed overview of the principles, experimental protocols, and data interpretation for the analysis of cyclopentyl acetate using these methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes, resulting in a unique spectral fingerprint.
Experimental Protocol: FT-IR Analysis of Liquid Samples
Two primary methods are employed for the analysis of neat liquid samples like this compound: Attenuated Total Reflectance (ATR) and the liquid cell transmission method.[4][5]
Method 1: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Setup : Begin by running a background spectrum on the clean ATR crystal (e.g., diamond or germanium).[4] This accounts for any ambient atmospheric interference (like CO2 and water vapor). The typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[4]
-
Sample Application : Place a single drop of this compound directly onto the surface of the ATR crystal. Ensure the crystal is fully covered.[5][6]
-
Data Acquisition : Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[5] Acquire the spectrum by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4]
-
Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.[4]
Method 2: Transmission Spectroscopy using a Liquid Cell
-
Cell Preparation : Assemble a liquid transmission cell using two polished infrared-transparent salt plates (e.g., NaCl or KBr).[5][6]
-
Sample Loading : Place a drop of this compound onto the face of one plate. Place the second plate on top to create a thin liquid film between them.[6]
-
Instrument Setup : Place the assembled cell into the spectrometer's sample holder. A background scan should be performed with an empty, clean cell.
-
Data Acquisition : Acquire the sample spectrum, co-adding multiple scans to enhance spectral quality.
-
Cleaning : Disassemble the cell and clean the salt plates thoroughly with a dry, volatile solvent like isopropanol. Avoid using water as it will dissolve the plates.[6]
Data Presentation: Characteristic FT-IR Peaks for this compound
The FT-IR spectrum of this compound is characterized by prominent absorption bands corresponding to its ester functional group and aliphatic ring structure.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 2960-2870 | C-H Stretch | Cyclopentyl (CH₂) | Strong |
| 1750-1735 | C=O Stretch | Ester (Carbonyl) | Very Strong |
| 1470-1450 | C-H Bend | Cyclopentyl (CH₂) | Medium |
| 1260-1230 | C-O Stretch | Ester (Acyl-Oxygen) | Strong |
| 1050-1030 | C-O Stretch | Ester (Alkyl-Oxygen) | Strong |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For volatile compounds like this compound, it is commonly coupled with Gas Chromatography (GC-MS) for separation and identification. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.
Experimental Protocol: GC-MS Analysis
This protocol outlines a typical method for analyzing a neat or diluted sample of this compound.[7][8]
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate if necessary. For headspace analysis, a known amount of the sample is placed in a sealed vial and heated.[7]
-
Instrument Setup :
-
Gas Chromatograph (GC) :
-
Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Inlet Temperature : Set to a temperature that ensures rapid volatilization, typically 250°C.[8]
-
Carrier Gas : Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[8]
-
Oven Program : A temperature ramp is used to separate components. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.
-
-
Mass Spectrometer (MS) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 300.
-
Ion Source Temperature : Typically 230°C.
-
-
-
Injection : Inject a small volume (e.g., 1 µL) of the sample into the GC inlet using a split or splitless injection mode.[8]
-
Data Acquisition and Analysis : The GC separates the components of the sample, and the MS records the mass spectrum of the eluting compounds. The resulting spectrum is compared against spectral libraries (e.g., NIST) for identification.[9]
Data Presentation: Key Mass Spectrum Fragments of this compound
The molecular weight of this compound is 128.17 g/mol .[1][10] The mass spectrum shows a low-intensity molecular ion peak (M⁺) at m/z 128, with several characteristic fragment ions. The base peak is observed at m/z 68.
| m/z | Proposed Fragment Ion | Formula | Relative Abundance |
| 128 | Molecular Ion | [C₇H₁₂O₂]⁺• | Low |
| 85 | Loss of Acetyl Radical | [C₅H₉O]⁺ | Medium |
| 69 | Cyclopentyl Cation | [C₅H₉]⁺ | High |
| 68 | Cyclopentene Radical Cation | [C₅H₈]⁺• | Very High (Base Peak) |
| 43 | Acetyl Cation | [CH₃CO]⁺ | Very High |
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the comprehensive workflow for the analysis of this compound, from sample handling to final data interpretation for both FT-IR and Mass Spectrometry.
Mass Spectrometry Fragmentation Pathway
The fragmentation of the this compound molecular ion (m/z 128) in an EI-MS source is dominated by several key pathways, including alpha-cleavage and rearrangement reactions.
References
- 1. Cyclopentanol, acetate [webbook.nist.gov]
- 2. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|933-05-1|lookchem [lookchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
A Technical Guide to the Synthesis and Applications of Cyclopentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of cyclopentyl acetate (B1210297), a versatile ester with significant applications across various industries. It details its synthesis through different catalytic methods, explores its primary uses, and presents relevant quantitative data and experimental protocols to support further research and development.
Introduction
Cyclopentyl acetate (CAS No. 933-05-1) is a colorless liquid ester recognized for its characteristic fruity and floral aroma, often reminiscent of apple and ylang-ylang.[1][2] As an important organic solvent and a key fragrance component, it finds extensive use in the formulation of perfumes, cosmetics, and a variety of household products.[2][3] Furthermore, its role as a chemical intermediate is gaining attention, particularly in the synthesis of more complex molecules for the pharmaceutical industry.[4][5] This guide serves as a technical resource, consolidating key information on its synthesis and diverse applications.
Synthesis of this compound
The primary route for synthesizing this compound is the Fischer esterification of cyclopentanol (B49286) with acetic acid or its derivatives, such as acetic anhydride, in the presence of an acid catalyst.[6][7] The reaction is a reversible equilibrium, and various strategies are employed to drive it towards the product side, including the use of excess reactants or removal of water.
Catalytic Methods
Several types of catalysts can be employed to facilitate the esterification process:
-
Homogeneous Acid Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective and commonly used.[8][9] They operate in the same phase as the reactants, leading to high reaction rates.
-
Heterogeneous Solid Acid Catalysts: To overcome the separation and corrosion issues associated with homogeneous catalysts, solid acid catalysts are widely used. These include:
-
Ion-Exchange Resins: Sulfonic acid-based cation exchange resins (e.g., D005, DNW, Amberlyst-15) have demonstrated high conversion rates and selectivity under mild conditions.[3][9][10]
-
Clays (B1170129): Natural montmorillonite (B579905) clays have been shown to effectively catalyze the esterification of cyclopentanol with acetic acid.[11]
-
Sulfated Zirconia: This is another solid superacid catalyst that shows high activity in esterification reactions.[9]
-
Data on Synthesis of this compound
The efficiency of this compound synthesis is highly dependent on the chosen method and reaction parameters. The following table summarizes quantitative data from various catalytic systems.
| Starting Materials | Catalyst | Molar Ratio (Cyclopentene/Acid) | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Reference |
| Cyclopentene (B43876), Acetic Acid | D005 Resin | 1:2.2 | 65 | 0.25 | 99.09 (Total) | 99 (Total) | [3] |
| Cyclopentene, Acetic Acid | DNW Resin | 1:2 | 60 | 0.1 | 98.8 (Total) | 98.7 (Total) | [3] |
| Cyclopentanol, Acetic Acid | Montmorillonite Clay | 1:10 | 116 (Reflux) | Ambient | 92 (Yield) | - | [11] |
Experimental Protocols
Protocol 1: Synthesis via Solid Acid Resin Catalyst
This protocol is based on a continuous process involving a fixed-bed reactor followed by a catalytic distillation tower, as described in patent literature.[3]
1. Reaction Setup:
- A fixed-bed reactor is packed with a sulfonic acid type cation exchange resin catalyst (e.g., D005).[3]
- The reactor is connected to a catalytic distillation tower for continuous separation and further reaction.
2. Procedure:
- A mixture of cyclopentene and acetic acid (e.g., molar ratio of 1:2.2) is prepared and pre-mixed.[3]
- The reactant mixture is continuously fed into the fixed-bed reactor.
- The reaction is maintained at a temperature of 60-80°C and a pressure of 0.1-0.3 MPa.[3] The space velocity is controlled (e.g., 1.1 h⁻¹).[3]
- The effluent from the reactor, containing this compound, unreacted starting materials, and byproducts, is fed into a catalytic distillation tower.
- In the tower, the esterification continues, driving the conversion of cyclopentene to near completion.
- Unreacted cyclopentene is separated and discharged from the top of the tower.[3]
- The final product, a mixture of this compound and acetic acid, is collected from the bottom of the tower for further purification.[3]
Protocol 2: Synthesis using Clay Catalyst
This protocol describes a batch synthesis process using a natural clay catalyst.[11]
1. Reaction Setup:
- A 50 ml two-necked round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
2. Procedure:
- Add cyclopentanol (5 mmol, 0.43 g) and glacial acetic acid (50 mmol, 3 g) to the flask.[11]
- Add the natural montmorillonite clay catalyst (0.1 g).[11]
- Heat the mixture to reflux temperature (116°C) with constant stirring.[11]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
3. Work-up and Purification:
- Add ethyl acetate (10 ml) to the mixture and filter to remove the catalyst.[11]
- Transfer the filtrate to a separatory funnel and wash it three times with a saturated sodium bicarbonate (NaHCO₃) solution (3 x 10 ml) to neutralize excess acetic acid.[11]
- Wash the organic layer with water (2 x 10 ml).[11]
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent using a rotary evaporator to obtain the pure this compound product.[11]
Synthesis and Purification Workflow
The diagram below illustrates a generalized workflow for the synthesis of this compound via Fischer esterification, followed by a standard purification process.
Applications of this compound
This compound's utility spans several key industrial sectors due to its favorable physical and chemical properties.
Fragrance and Perfumery
The primary application of this compound is in the fragrance industry.[12] It possesses a pleasant, fruity, and floral scent profile, making it a valuable component in fine perfumes, soaps, shampoos, detergents, and other household products.[1] Its chemical stability in various media gives it an advantage over some natural oils like ylang-ylang, which it can effectively mimic or complement.[1]
Solvents
This compound serves as an effective organic solvent. It is used in the manufacturing of lacquers, varnishes, and paints.[2] As environmental regulations become more stringent, acetate solvents are increasingly seen as replacements for more hazardous solvents like ketones and aromatic hydrocarbons.[3] Its properties are comparable to other eco-friendly ether solvents like cyclopentyl methyl ether (CPME), which is noted for its high boiling point, hydrophobicity, and stability.[13][14]
Chemical Intermediate
This compound is a valuable intermediate in organic synthesis. For instance, it is a precursor in one of the preparation methods for cyclopentanol.[4] In the broader context of drug development, chemical intermediates are the essential building blocks for creating Active Pharmaceutical Ingredients (APIs).[5][15] The quality and purity of intermediates like this compound are critical as they directly influence the safety and efficacy of the final drug product.[16] While not a direct API precursor in many known drugs, its structural motif is relevant, and it serves as a starting point for synthesizing more complex cyclopentane (B165970) derivatives.[17]
Applications Overview
The following diagram illustrates the primary application areas stemming from the core compound, this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 933-05-1 | [2][18] |
| Molecular Formula | C₇H₁₂O₂ | [2][18] |
| Molecular Weight | 128.17 g/mol | [18] |
| Boiling Point | 159-197.6 °C | [2][18] |
| Flash Point | 43.6 °C | [2][18] |
| Density | ~0.95-0.98 g/cm³ | [2][18] |
| Appearance | Colorless Liquid | [2] |
| Odor | Fruity, apple-like, floral | [2] |
| Vapor Pressure | 2.55 mmHg @ 25°C | [2][18] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [19] |
References
- 1. DE2729121C3 - Use of cyclopentane derivatives as fragrances and new cyclopentane derivatives - Google Patents [patents.google.com]
- 2. Cas 933-05-1,this compound | lookchem [lookchem.com]
- 3. CN108821971A - A kind of this compound synthesis technology - Google Patents [patents.google.com]
- 4. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]
- 5. mlunias.com [mlunias.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]
- 12. Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new solvent for green chemistry [manufacturingchemist.com]
- 15. evobiosystems.com [evobiosystems.com]
- 16. scllifesciences.com [scllifesciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound|933-05-1|lookchem [lookchem.com]
- 19. This compound, 933-05-1 [thegoodscentscompany.com]
An In-depth Technical Guide to Cyclopentyl Acetate: Molecular Weight and Chemical Formula
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential chemical and physical data for cyclopentyl acetate (B1210297). The information is presented to facilitate easy integration into research and development workflows.
Core Chemical Properties
Cyclopentyl acetate is an ester with the IUPAC name this compound. It is also known by synonyms such as acetic acid cyclopentyl ester and cyclopentanol (B49286) acetate. This compound's fundamental properties, its chemical formula and molecular weight, are crucial for stoichiometric calculations, analytical method development, and chemical synthesis.
The chemical formula for this compound is C7H12O2.[1][2][3][4][5] This formula indicates that each molecule of this compound contains 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.
The molecular weight of this compound is approximately 128.17 g/mol .[2][3][4][6][7] More precise measurements report the molecular weight as 128.171 g/mol and 128.169 g/mol .[1][5] These values are derived from the sum of the atomic weights of its constituent atoms.
Quantitative Data Summary
For clarity and comparative purposes, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Chemical Formula | C7H12O2 | [1][2][3][4][5] |
| Molecular Weight | 128.17 g/mol | [2][3][4][6][7] |
| 128.171 g/mol | [1] | |
| 128.169 g/mol | [5] | |
| Exact Mass | 128.083729621 Da | [1][6] |
| Density | 0.98 g/cm³ | [1] |
| Boiling Point | 159 °C at 760 mmHg | [1] |
| Flash Point | 43.6 °C | [1] |
Experimental Protocols
The determination of the molecular weight and chemical formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.
Mass Spectrometry for Molecular Weight and Formula Determination:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: The sample is introduced into a mass spectrometer and ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement.
-
Data Interpretation: The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. The exact mass obtained from HRMS can be used to determine the elemental composition, thus confirming the chemical formula.
Elemental Analysis for Chemical Formula Verification:
-
Combustion: A precisely weighed sample of this compound is combusted in a furnace in the presence of excess oxygen.
-
Gas Separation: The combustion products (CO2, H2O, etc.) are passed through a series of absorbent traps or a gas chromatography column to separate them.
-
Quantification: The amount of each combustion product is measured.
-
Calculation: From the masses of the combustion products, the mass percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by difference. These percentages are then used to derive the empirical formula, which can be compared with the proposed chemical formula.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's identity to its fundamental chemical properties.
Caption: Logical relationship between this compound, its formula, and molecular weight.
References
- 1. This compound|933-05-1|lookchem [lookchem.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 933-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 933-05-1 [chemicalbook.com]
- 5. This compound|933-05-1 - MOLBASE Encyclopedia [m.molbase.com]
- 6. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [stenutz.eu]
Cyclopentyl Acetate: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopentyl acetate (B1210297), a colorless liquid with a characteristic fruity odor, is generally characterized by its good solubility in a wide array of organic solvents. Based on the principle of "like dissolves like," this ester is expected to be miscible with many common polar and moderately polar organic solvents. Its solubility in non-polar solvents is more variable. This guide presents qualitative solubility predictions, detailed experimental protocols for solubility determination, and visual representations of key concepts to aid researchers in their work with cyclopentyl acetate.
Predicted Solubility of this compound
The solubility of a solute in a solvent is governed by the intermolecular forces between the two substances. This compound possesses a polar ester group capable of dipole-dipole interactions and hydrogen bond acceptance, as well as a non-polar cyclopentyl ring which contributes to van der Waals forces. Consequently, its solubility is highest in solvents with similar characteristics.
Based on these principles and the known properties of similar esters, the solubility of this compound can be qualitatively categorized as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Miscible | The hydroxyl group in alcohols can act as a hydrogen bond donor to the carbonyl oxygen of the ester, and the alkyl chains have similar non-polar characteristics. |
| Ketones | Acetone | Miscible | Ketones share the polar carbonyl group with esters, leading to favorable dipole-dipole interactions. |
| Ethers | Diethyl Ether | Miscible | Ethers are relatively polar and can engage in dipole-dipole interactions with the ester group. |
| Esters | Ethyl Acetate | Miscible | As both are esters, their intermolecular forces are very similar, leading to high mutual solubility. |
| Halogenated Solvents | Dichloromethane | Miscible | Dichloromethane is a polar aprotic solvent capable of dissolving many organic compounds, including esters. |
| Aromatic Hydrocarbons | Toluene (B28343) | Soluble to Miscible | The non-polar aromatic ring of toluene can interact with the cyclopentyl ring of the acetate, while some dipole-induced dipole interactions are also possible. |
| Aliphatic Hydrocarbons | Hexane | Sparingly Soluble to Soluble | As non-polar solvents, hydrocarbons will primarily interact with the non-polar cyclopentyl group. The polar ester group limits miscibility. |
| Water | Sparingly Soluble | An estimated water solubility is approximately 1359 mg/L at 25 °C.[1][2] The polar ester group allows for some hydrogen bonding with water, but the non-polar cyclopentyl ring limits overall solubility. |
Experimental Protocol for Determining Miscibility
For a definitive understanding of the solubility of this compound in a specific solvent, experimental determination is recommended. The following protocol provides a straightforward method for qualitatively assessing miscibility.
Objective: To determine if this compound is miscible with a given organic solvent at ambient temperature.
Materials:
-
This compound (high purity)
-
Test solvents (high purity): Methanol, Ethanol, Acetone, Diethyl Ether, Ethyl Acetate, Dichloromethane, Toluene, Hexane
-
Dry, clean test tubes with stoppers
-
Graduated pipettes or cylinders (10 mL)
-
Vortex mixer (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid contamination.
-
Initial Mixture: In a test tube, add 5 mL of the test solvent.
-
Addition of Solute: To the same test tube, add 5 mL of this compound.
-
Mixing: Stopper the test tube and invert it gently several times. For a more thorough mixing, use a vortex mixer for 30 seconds.
-
Observation: Allow the mixture to stand for at least 5 minutes and observe the contents.
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible or Partially Soluble: Two distinct liquid layers are visible, or the solution appears cloudy or hazy.
-
-
Confirmation (Optional): If immiscibility is observed, gently shake the tube again and observe if the layers readily separate.
-
Record Results: Document the observations for each solvent tested.
This method is a modification of the general principles for determining the miscibility of liquids and can be adapted for various solvent-solute combinations.
Visualizing Experimental Workflow and Solvent Classification
To further clarify the experimental process and the classification of solvents, the following diagrams are provided.
Caption: Workflow for Determining the Miscibility of this compound.
Caption: Predicted Solubility of this compound in Different Solvent Classes.
Conclusion
This compound is a versatile organic solvent and chemical intermediate with favorable solubility in a wide range of common organic solvents. For most practical applications in research and development, it can be considered miscible with alcohols, ketones, ethers, esters, and halogenated solvents. Its solubility in aromatic and aliphatic hydrocarbons is more limited. The provided experimental protocol offers a reliable method for confirming the miscibility of this compound in any specific solvent of interest. This technical guide serves as a valuable resource for scientists and professionals working with this compound, enabling informed decisions in experimental design and formulation development.
References
A Technical Guide to the Vapor Pressure and Boiling Point of Cyclopentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the vapor pressure and boiling point of cyclopentyl acetate (B1210297) at various pressures. Understanding these fundamental physical properties is crucial for a wide range of applications, including process design, safety assessments, and formulation development in the pharmaceutical and chemical industries. This document summarizes available data, outlines experimental protocols for measurement, and illustrates the core physical relationships.
Vapor Pressure and Boiling Point Data
The relationship between temperature and vapor pressure is critical for defining the boiling point of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The normal boiling point is the boiling point at a pressure of 760 mmHg. At pressures lower than atmospheric pressure, the boiling point of a substance is lower.
Quantitative data for the vapor pressure and boiling point of cyclopentyl acetate are summarized in the table below. The available experimental data is limited, but these points provide key benchmarks.
| Temperature (°C) | Temperature (K) | Pressure (mmHg) | Pressure (kPa) | Data Type |
| 159.03 | 432.18 | 760.0 | 101.325 | Normal Boiling Point (estimated)[1] |
| 52-53 | 325.15-326.15 | 12.0 | 1.60 | Boiling Point |
| 25.00 | 298.15 | 2.552 | 0.340 | Vapor Pressure (estimated)[1] |
Theoretical Framework: The Clausius-Clapeyron Relation
For practical applications over a small temperature range, the integrated form is often used:
Where:
-
P1 and P2 are the vapor pressures at temperatures T1 and T2, respectively.
-
ΔH_vap is the enthalpy of vaporization.
-
R is the ideal gas constant.
-
T1 and T2 are the absolute temperatures in Kelvin.
This relationship highlights that a plot of ln(P) versus 1/T should yield a nearly straight line, a useful tool for interpolating and extrapolating vapor pressure data.
Experimental Protocols
The determination of vapor pressure and boiling points is a fundamental experimental procedure in physical chemistry. The methods employed are designed to measure the pressure of a vapor in thermodynamic equilibrium with its liquid phase at different temperatures.
Ebulliometry (Boiling Point Method)
Ebulliometry is a primary method for obtaining accurate vapor pressure data, particularly in the range of 3–300 kPa.[2] The core principle is that a liquid boils when its vapor pressure equals the external pressure.[2]
Methodology:
-
Apparatus Setup: An ebulliometer is connected to a pressure control system (e.g., a vacuum pump and a manometer). The apparatus contains the liquid sample, a thermometer or temperature probe, and often a mechanism to ensure smooth boiling (like boiling chips or a stirrer).
-
Pressure Control: The system's pressure is set and maintained at a desired value.
-
Heating: The liquid sample is heated gradually.
-
Boiling Point Determination: The temperature of the liquid is monitored. The boiling point is reached when the temperature of the liquid remains constant despite continued heating, as the added energy is consumed as latent heat of vaporization. This constant temperature is recorded as the boiling point for the set pressure.
-
Data Collection: The process is repeated at various pressures to generate a set of boiling points as a function of pressure.
A comparative ebulliometric apparatus can also be used, where multiple ebulliometers are connected to a common pressure manifold, one of which contains a reference liquid with a well-known vapor pressure-temperature relationship.[2]
Static Method
The static method directly measures the vapor pressure of a substance at a given temperature in a closed system at equilibrium.
Methodology:
-
Sample Preparation: A purified and degassed sample of the substance is placed in a thermostated container. It is crucial to remove any dissolved gases from the sample.
-
Evacuation: The container is evacuated to remove any foreign gases.
-
Equilibrium: The sample is heated to a specific, constant temperature. The liquid is allowed to evaporate until the space above it is saturated with its vapor and the system reaches thermodynamic equilibrium.
-
Pressure Measurement: The pressure of the vapor in the container is measured using a pressure transducer, such as a capacitance manometer, which is a highly precise instrument for this purpose.[2]
-
Data Collection: The vapor pressure is recorded for the given temperature. The temperature is then changed, and the system is allowed to reach a new equilibrium to measure the vapor pressure at the new temperature.
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
The Genesis of a Synthon: An In-depth Technical Guide to the Discovery and History of Cyclopentyl Acetate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl acetate (B1210297), a seemingly simple ester, holds a significant place in the annals of organic chemistry. Its history is intertwined with the foundational explorations of esterification and the chemistry of cyclic compounds that burgeoned in the late 19th and early 20th centuries. While not marked by a singular, sensational discovery, its emergence was a natural consequence of systematic investigations into the reactions of alicyclic alcohols. This technical guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthetic methodologies, and its contemporary significance, particularly as a precursor and structural motif in medicinally relevant molecules.
Foundational Era: The Dawn of Alicyclic Ester Chemistry
The formal discovery of cyclopentyl acetate is not attributed to a single publication but is understood to have occurred in the late 19th or early 20th century, a period of fervent exploration in synthetic organic chemistry. The groundwork for its synthesis was laid by the development of key esterification and cyclization reactions.
The Precursors: Synthesis of Cyclopentanol (B49286)
The journey to this compound begins with its parent alcohol, cyclopentanol. Early synthetic chemists developed several routes to this five-membered ring alcohol. A primary method involved the reduction of cyclopentanone.
Historical Synthesis of Cyclopentanol:
One of the earliest methods for preparing cyclopentanol was the reduction of cyclopentanone, which itself could be synthesized from adipic acid.
-
Cyclopentanone from Adipic Acid: Heating adipic acid with a catalyst such as barium hydroxide (B78521) leads to intramolecular condensation and decarboxylation to yield cyclopentanone.
-
Reduction to Cyclopentanol: Cyclopentanone was then reduced to cyclopentanol using reagents common in the era, such as sodium in ethanol.
The Birth of an Ester: Early Esterification Methods
With cyclopentanol accessible, its conversion to this compound would have been a straightforward application of the burgeoning field of esterification chemistry.
The most probable method for the initial synthesis of this compound is the Fischer-Speier esterification, a cornerstone of organic synthesis first described by Emil Fischer and Arthur Speier in 1895. This acid-catalyzed reaction between an alcohol and a carboxylic acid remains a fundamental transformation today.
Experimental Protocol: Fischer-Speier Esterification of Cyclopentanol
-
Reactants: Cyclopentanol and glacial acetic acid.
-
Catalyst: A strong acid, such as concentrated sulfuric acid.
-
Procedure: A mixture of cyclopentanol and an excess of glacial acetic acid is heated in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically refluxed to drive the equilibrium towards the formation of the ester and water.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with a sodium bicarbonate solution to remove unreacted acetic acid and the acid catalyst, followed by a wash with brine. The solvent is then removed by distillation to yield this compound.
Another relevant early method is the Einhorn acylation, reported in 1898. This reaction utilizes an acid halide or anhydride (B1165640) with an alcohol in the presence of a base like pyridine.
Experimental Protocol: Einhorn Acylation of Cyclopentanol
-
Reactants: Cyclopentanol and acetyl chloride or acetic anhydride.
-
Base: Pyridine.
-
Procedure: To a solution of cyclopentanol in pyridine, acetyl chloride or acetic anhydride is added dropwise, typically at a reduced temperature to control the exothermic reaction. The mixture is then stirred at room temperature to complete the reaction.
-
Workup: The reaction mixture is poured into ice-water and extracted with an organic solvent. The organic layer is washed with dilute acid (to remove pyridine), water, and brine, then dried and concentrated to afford this compound.
The Evolution of Synthesis: Modern Methodologies
While the classical methods are historically significant, the synthesis of this compound has evolved to meet the demands of industrial scale and efficiency.
Catalytic Esterification of Cyclopentene (B43876)
A major advancement in the production of this compound is the direct addition of acetic acid to cyclopentene. This method is highly atom-economical and is the basis for modern industrial production.
Experimental Protocol: Cation Exchange Resin Catalyzed Esterification
-
Reactants: Cyclopentene and acetic acid.
-
Catalyst: A sulfonic acid-type cation exchange resin (e.g., Amberlyst-15).
-
Procedure: A mixture of cyclopentene and acetic acid is passed through a heated column packed with the cation exchange resin. The reaction is typically carried out in a continuous flow reactor.
-
Separation: The product mixture is then subjected to fractional distillation to separate this compound from unreacted starting materials and any byproducts. Catalytic distillation, where the reaction and separation occur in the same unit, is also employed for enhanced efficiency.[1]
Table 1: Comparison of Early and Modern Synthesis Methods for this compound
| Feature | Fischer-Speier Esterification | Einhorn Acylation | Catalytic Esterification of Cyclopentene |
| Starting Materials | Cyclopentanol, Acetic Acid | Cyclopentanol, Acetyl Chloride/Anhydride | Cyclopentene, Acetic Acid |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Base (e.g., Pyridine) | Cation Exchange Resin |
| Byproducts | Water | Pyridinium Salt | Minimal |
| Atom Economy | Moderate | Moderate | High |
| Industrial Scalability | Moderate | Low | High |
Significance in Modern Chemistry and Drug Development
The cyclopentane (B165970) ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. While this compound itself is not typically a final drug product, its derivatives and the cyclopentanoid core are of immense importance.
Prostaglandins (B1171923) and Their Analogs
Prostaglandins are a class of physiologically active lipid compounds that feature a cyclopentane ring. They are involved in a wide range of biological processes, including inflammation, blood flow, and the formation of blood clots. The synthesis of prostaglandins and their analogs is a major area of research in medicinal chemistry, and many synthetic routes rely on the construction and functionalization of a cyclopentane core. The principles of forming the cyclopentane ring, as seen in early syntheses leading to precursors of this compound, are foundational to these more complex syntheses.
Applications in Fragrance and as a Solvent
This compound possesses a characteristic fruity, pear-like odor, which has led to its use in the fragrance and flavor industries. It also serves as a specialty solvent in various applications due to its moderate polarity and boiling point.
Conclusion
The history of this compound is a story of the steady progress of organic chemistry. From its likely first synthesis in the late 19th or early 20th century through classical esterification reactions to its modern, efficient production from cyclopentene, its journey reflects the increasing sophistication of synthetic methodology. While a simple molecule, it serves as a tangible link to the foundational principles of organic synthesis and represents a key structural unit in the ongoing quest for new and improved therapeutic agents. For researchers and professionals in drug development, understanding the history and synthetic versatility of such fundamental building blocks is essential for the design and creation of the next generation of medicines.
References
Methodological & Application
Application Notes and Protocols for Cyclopentyl Acetate as a Green Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl acetate (B1210297) is emerging as a promising green solvent in organic synthesis, offering a more sustainable alternative to traditional volatile organic compounds (VOCs). Its favorable physicochemical properties, including a higher boiling point and lower vapor pressure compared to many conventional solvents, contribute to reduced emissions and improved process safety. This document provides detailed application notes and experimental protocols for the use of cyclopentyl acetate in key organic transformations relevant to pharmaceutical and chemical industries.
Physicochemical and Safety Data
A comprehensive understanding of a solvent's properties is crucial for its effective implementation. The following tables summarize the key physicochemical and safety data for this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Boiling Point | 153 - 159.03 °C | [2][3] |
| Density | 0.975 g/mL | [2] |
| Flash Point | 43.6 °C (110 °F) (Closed Cup) | [3] |
| Vapor Pressure | 2.55 mmHg at 25 °C | [3] |
| Water Solubility | 1359 mg/L at 25 °C (estimated) | [3] |
| logP (o/w) | 1.721 (estimated) | [3] |
| Refractive Index | 1.432 | [2] |
Environmental, Health, and Safety (EHS) Data
| Parameter | Information | Reference |
| GHS Classification | Not a hazardous substance or mixture | |
| Hazard Statements | None | |
| Precautionary Statements | None | |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA | |
| WGK (Water Hazard Class) | 3 | [3] |
Applications in Organic Synthesis
This compound has been explored as a green solvent in a variety of organic reactions. The following sections detail its application in amide synthesis, peptide synthesis, and biocatalysis, providing experimental protocols and comparative data where available.
Amide Synthesis
The formation of amide bonds is a cornerstone of medicinal chemistry and drug development. This compound has been evaluated as a green alternative to conventional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) in amide coupling reactions.
A study comparing various solvents for amide bond formation using common coupling reagents showed that while cyclopentyl methyl ether (CPME), a closely related green solvent, was generally poor across a range of conditions, it showed some promise in specific reactions.[4] For this compound, its performance would be expected to be influenced by its polarity and solubility characteristics.
Workflow for a Typical Amide Coupling Reaction
This protocol is adapted from a general procedure for amide bond formation and can be optimized for specific substrates.[5][6]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling agent (e.g., HATU, PyBOP) (1.2 equiv)[7]
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
This compound (to make a 0.2 M solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and the coupling agent (1.2 equiv).
-
Add this compound to dissolve the solids and form a 0.2 M solution.
-
Add DIPEA (2.0 equiv) to the stirring solution.
-
After 5 minutes of pre-activation, add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Peptide Synthesis
Solid-phase peptide synthesis (SPPS) traditionally relies on solvents like DMF and DCM, which are facing increasing regulatory scrutiny. The search for greener alternatives is a key area of research. While direct and detailed protocols for using this compound in SPPS are not widely published, studies on the related green solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) provide valuable insights.[8] The solubility of Fmoc-amino acids and coupling reagents in the chosen solvent is a critical factor for successful synthesis.[9]
Logical Relationship in Green SPPS
This protocol is a general guideline adapted from standard Fmoc-SPPS procedures and would require optimization for use with this compound, particularly concerning the solubility of reagents and resin swelling.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagent (e.g., HBTU, HATU)
-
Activator base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in this compound - solubility and efficacy to be tested )
-
This compound (for washing and as a reaction solvent)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in this compound for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with the deprotection solution for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with this compound to remove residual piperidine.
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equiv) with the coupling reagent (3-5 equiv) and activator base (6-10 equiv) in this compound for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with this compound.
-
Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Note: The solubility of Fmoc-amino acids and coupling reagents in this compound is not extensively documented. It is recommended to perform solubility tests for specific reagents before initiating synthesis.
Biocatalysis
Enzymatic reactions offer a green and highly selective alternative to traditional chemical catalysis. The choice of solvent is critical as it can significantly impact enzyme activity and stability. While specific protocols for biocatalytic reactions in this compound are not abundant in the literature, related green solvents like cyclopentyl methyl ether (CPME) have been successfully employed.[10] Lipase-catalyzed esterifications and transesterifications are common biocatalytic transformations where this compound could potentially be used.[11][12][13]
Signaling Pathway for a Lipase-Catalyzed Transesterification
This protocol is a conceptual adaptation for the use of this compound in a lipase-catalyzed reaction.
Materials:
-
Substrate alcohol
-
Acyl donor (e.g., another ester)
-
Immobilized lipase (e.g., Novozym 435)
-
This compound
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a flask, add the substrate alcohol, the acyl donor, and this compound as the solvent.
-
Add the immobilized lipase to the reaction mixture. Add molecular sieves if the reaction is sensitive to water.
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by GC or HPLC.
-
Upon reaching the desired conversion, filter off the immobilized enzyme for potential reuse.
-
Remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Synthesis of Active Pharmaceutical Ingredients (APIs)
Solvent Recovery and Recycling
A major advantage of using higher boiling point green solvents like this compound is the potential for efficient recovery and recycling, which is crucial for both economic and environmental sustainability. Distillation is a common method for solvent recovery.[17]
Workflow for Solvent Recovery
The specific conditions for distillation (temperature and pressure) would depend on the impurities present in the solvent waste stream.
Conclusion
This compound presents a viable and attractive option as a green solvent for various applications in organic synthesis. Its favorable safety profile and physical properties make it a suitable replacement for more hazardous traditional solvents. While more research and publication of specific use-cases are needed to fully establish its role in areas like peptide synthesis and large-scale API manufacturing, the available data and the general trend towards greener chemistry suggest that this compound will see increasing adoption in the future. The protocols and data presented here provide a foundational guide for researchers and professionals looking to incorporate this sustainable solvent into their workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. Case studies of API plants that cut solvent waste without revalidating everything – FDA Guidelines [fdaguidelines.com]
- 4. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 5. CN108821971A - A kind of this compound synthesis technology - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. hepatochem.com [hepatochem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. Item - Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclopentyl Acetate in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclopentyl acetate (B1210297) as a fragrance and flavor ingredient. The information is intended for professionals in research and development, quality control, and product formulation.
Introduction
Cyclopentyl acetate (CAS No. 933-05-1) is an ester recognized for its characteristic fruity and sweet aroma.[1] It is a colorless liquid that finds applications as a synthetic flavoring agent in the food and beverage industry and as a fragrance component in various consumer products.[1][2] Its organoleptic profile is predominantly fruity, with nuances of apple, banana, and a sweet, ethereal quality, making it a versatile ingredient for creating pleasant and recognizable scents and tastes.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulators to understand its behavior in different matrices.
| Property | Value | Reference |
| CAS Number | 933-05-1 | [1][3][4] |
| Molecular Formula | C₇H₁₂O₂ | [1][4] |
| Molecular Weight | 128.17 g/mol | [3][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 159-160 °C (estimated) | |
| Flash Point | 43.6 °C (estimated) | [1] |
| Vapor Pressure | 2.55 mmHg at 25 °C (estimated) | [1] |
| Density | 0.98 g/cm³ | [5] |
| Solubility | Soluble in alcohol; limited solubility in water | [2] |
Regulatory and Safety Information
The regulatory and safety profile of this compound is crucial for its application in consumer products. Table 2 provides a summary of its current status. One source indicates that this compound is classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration, although a specific FEMA number was not found in the search results.[1] Further verification with regulatory bodies is recommended for commercial applications.
| Regulatory Body | Status/Information | Reference |
| FEMA/GRAS | Stated to be GRAS by one source. | [1] |
| IFRA | No specific standard found for this compound. | |
| EU Food Additive | Not explicitly listed in the EU database of food additives. | [6][7][8] |
| Safety | Combustible liquid. May cause skin and eye irritation. Handle in accordance with good industrial hygiene and safety practices. | [1][3] |
Application in the Fragrance Industry
This compound is utilized in perfumery for its fresh and fruity notes.[1] It can be incorporated into a wide range of fragrance types, particularly those with floral and fruity profiles, to impart a natural-smelling sweetness.[9][10][11]
Recommended Usage Levels:
Quantitative usage levels for this compound in specific fragrance applications are not widely published. However, based on the typical use of fruity esters in perfumery, the following are estimated concentrations.[12][13]
| Application | Recommended Concentration (% in fragrance concentrate) |
| Fine Fragrance | 0.1 - 2.0 |
| Personal Care (Lotions, Soaps) | 0.2 - 5.0 |
| Household Products (Cleaners, Air Fresheners) | 0.5 - 10.0 |
Experimental Protocols:
Protocol 1: Olfactory Evaluation of this compound
This protocol outlines the procedure for the sensory evaluation of this compound by a trained panel.
-
Objective: To characterize the odor profile of this compound.
-
Materials:
-
This compound (high purity)
-
Ethanol (B145695) (perfumer's grade, odorless)
-
Glass beakers and stirring rods
-
Smelling strips
-
Odor-free evaluation booths
-
-
Procedure:
-
Prepare a 10% dilution of this compound in ethanol.
-
Dip smelling strips into the solution, ensuring they are saturated but not dripping.
-
Allow the solvent to evaporate for 30 seconds.
-
Present the smelling strips to a panel of at least five trained sensory analysts in individual, well-ventilated booths.
-
Panelists evaluate the odor at three time points: top note (initial impression), heart note (after 15 minutes), and base note (after 1 hour).
-
Panelists will rate the intensity of the predefined attributes on a 9-point scale (1 = very weak, 9 = very strong).
-
A sensory lexicon for fruity esters should be used, including terms such as "fruity," "apple," "banana," "sweet," "ethereal," "green," and "waxy."[14][15][16][17]
-
Data is collected and analyzed to create an odor profile.
-
Protocol 2: Fragrance Stability Testing
This protocol describes the methodology for assessing the stability of a fragrance formulation containing this compound.
-
Objective: To evaluate the stability of a fragrance oil containing this compound in a product base.
-
Materials:
-
Fragrance oil containing a known concentration of this compound
-
Product base (e.g., lotion, shampoo, ethanol for fine fragrance)
-
Glass containers with airtight seals
-
Controlled environment chambers (for temperature and light exposure)
-
-
Procedure:
-
Prepare samples of the product containing the fragrance oil.
-
Store the samples under the following conditions:
-
Accelerated Stability: 40°C for 3 months.
-
Light Stability: Exposure to UV light for a specified period.
-
Freeze-Thaw Stability: Three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.
-
Control: Room temperature (20-25°C) in the dark.
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, and 3 months) for any changes in color, clarity, viscosity, and odor profile compared to the control.
-
The odor should be evaluated by a trained sensory panel.
-
Instrumental analysis (GC-MS) can be used to quantify any changes in the concentration of this compound.
-
Experimental Workflow for Fragrance Evaluation
Caption: Workflow for the evaluation of this compound in fragrances.
Application in the Flavor Industry
In the flavor industry, this compound is used to impart a fruity and sweet character to a variety of food and beverage products.[1] Its apple and banana-like notes can enhance the overall flavor profile of confectionery, baked goods, and drinks.
Recommended Usage Levels:
The following table provides estimated usage levels for this compound in various food and beverage categories. These are starting points and should be optimized based on the specific product matrix and desired flavor intensity.
| Application | Recommended Concentration (ppm) |
| Beverages (non-alcoholic) | 5 - 20 |
| Confectionery (hard candy, chewing gum) | 10 - 50 |
| Baked Goods | 20 - 100 |
| Dairy Products (yogurt, ice cream) | 15 - 60 |
Experimental Protocols:
Protocol 3: Sensory Evaluation of this compound in a Food Matrix
This protocol details the procedure for evaluating the flavor contribution of this compound in a model food system.
-
Objective: To determine the sensory threshold and characterize the flavor profile of this compound in a simple food matrix (e.g., sugar water or a simple beverage base).
-
Materials:
-
This compound (food grade)
-
Model food matrix (e.g., 5% sucrose (B13894) solution)
-
Graduated cylinders and pipettes
-
Serving cups (coded with random three-digit numbers)
-
Water for rinsing
-
Sensory evaluation booths
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the model food matrix (e.g., 1, 5, 10, 20, 50 ppm).
-
Present the samples to a panel of at least 10 trained sensory assessors in a randomized order.
-
A control sample (matrix without this compound) should be included.
-
Panelists will perform a triangle test to determine the detection threshold.
-
For supra-threshold concentrations, panelists will rate the intensity of predefined flavor attributes using a labeled magnitude scale (LMS) or a 9-point hedonic scale.[18][19][20][21][22]
-
The flavor lexicon should include terms such as "fruity," "apple," "banana," "sweet," "chemical," and "aftertaste."
-
Data is collected and statistically analyzed to determine the flavor profile and dose-response relationship.
-
Experimental Workflow for Flavor Evaluation
Caption: Workflow for the evaluation of this compound in flavors.
Instrumental Analysis
Instrumental analysis is essential for the quality control of this compound and for its quantification in complex mixtures.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To identify and quantify this compound in a sample.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Final hold: 5 minutes at 250°C.
-
-
Injector: Split/splitless injector at 250°C.
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).
-
Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using an internal or external standard method.
Protocol 5: Gas Chromatography-Olfactometry (GC-O) Analysis
-
Objective: To identify the odor-active compounds in a sample containing this compound.
-
Instrumentation: Gas chromatograph with a sniffing port.
-
Procedure:
-
The GC is set up with similar conditions as in the GC-MS protocol.
-
The column effluent is split between a conventional detector (e.g., FID) and a sniffing port.
-
A trained assessor sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.
-
The olfactogram is then compared with the chromatogram to identify the odor-active compounds.
-
Workflow for Instrumental Analysis
Caption: Workflow for the instrumental analysis of this compound.
References
- 1. Cas 933-05-1,this compound | lookchem [lookchem.com]
- 2. CAS 933-05-1: Cycloamyl acetate | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|933-05-1 - MOLBASE Encyclopedia [m.molbase.com]
- 6. Table of food additive permissions in the US and Europe | Food Standards Australia New Zealand [foodstandards.gov.au]
- 7. Food additives | EFSA [efsa.europa.eu]
- 8. Database - Food Safety - European Commission [food.ec.europa.eu]
- 9. labassociates.com [labassociates.com]
- 10. fraterworks.com [fraterworks.com]
- 11. Fruity Notes in Perfume - Karen Gilbert [karengilbert.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. scentjourner.com [scentjourner.com]
- 14. epicsi.co.uk [epicsi.co.uk]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. The Importance of Sensory Lexicons for Research and Development of Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Flavor Profile [sensorysociety.org]
- 19. Meegle | Free Download Flavor Intensity Grading Scale [meegle.com]
- 20. Flavor-Intensity Perception: Effects of Stimulus Context - PMC [pmc.ncbi.nlm.nih.gov]
- 21. studysmarter.co.uk [studysmarter.co.uk]
- 22. coffeeenterprises.com [coffeeenterprises.com]
Application Notes and Protocols for Cyclopentyl Acetate in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl acetate (B1210297) is a valuable reagent in organic synthesis, primarily utilized as a reactant in transesterification reactions to introduce a cyclopentyl ester moiety or to be converted into other valuable cyclopentyl derivatives. Its application is particularly relevant in the synthesis of fine chemicals and pharmaceutical intermediates. These notes provide detailed protocols for the use of cyclopentyl acetate in a base-catalyzed transesterification reaction, a common method for the conversion of esters.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Boiling Point | 153 °C | [2] |
| Density | 0.975 g/mL | [2] |
| Flash Point | 43.6 °C | [3] |
| Solubility | Soluble in alcohol. Insoluble in water. | [4] |
| Appearance | Colorless liquid | [3] |
Safety Precautions
This compound is considered a combustible liquid and requires careful handling in a laboratory setting.[1][5]
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[1]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, foam, or carbon dioxide.[5]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]
Application: Base-Catalyzed Transesterification of this compound
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[6] In this protocol, this compound is reacted with methanol (B129727) in the presence of a base catalyst (Calcium Oxide, CaO) to produce methyl acetate and cyclopentanol (B49286). This reaction is particularly useful for the synthesis of cyclopentanol, an important intermediate in the production of various fine chemicals.
Reaction Scheme
Experimental Protocol
This protocol is adapted from a patented method for the preparation of cyclopentanol.
Materials:
-
This compound (crude or purified)
-
Methanol (anhydrous)
-
Calcium Oxide (CaO), catalyst
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add crude this compound.
-
Add methanol in a mass ratio of 0.8:1 to 2.0:1 relative to the this compound.
-
Add CaO as the catalyst, with the amount being 1-3% of the weight of the this compound.
-
Attach a reflux condenser to the round-bottom flask.
-
-
Reaction:
-
Begin stirring the reaction mixture.
-
Heat the mixture to reflux using a heating mantle. The reaction temperature will be close to the boiling point of methanol (64.7 °C).
-
Maintain the reflux for a period sufficient to achieve a high conversion of the this compound. The reaction time can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the solid CaO catalyst.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with water to remove any remaining methanol and catalyst residues.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic layer using a rotary evaporator to remove the methyl acetate and any unreacted starting materials.
-
The resulting crude cyclopentanol can be purified by fractional distillation.
-
Quantitative Data
The following table summarizes the reaction conditions and expected outcomes based on the provided literature.
| Parameter | Value |
| Reactants | This compound, Methanol |
| Catalyst | Calcium Oxide (CaO) |
| Mass Ratio (Methanol:this compound) | 0.8:1 to 2.0:1 |
| Catalyst Loading (% of this compound weight) | 1-3% |
| Product | Cyclopentanol |
Visualizations
Logical Workflow for Base-Catalyzed Transesterification
Caption: Workflow for the synthesis of cyclopentanol via transesterification.
Signaling Pathway (Mechanism) of Base-Catalyzed Transesterification
Caption: Mechanism of base-catalyzed transesterification of this compound.
References
- 1. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]
- 2. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Transesterification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantitative Analysis of Cyclopentyl Acetate by HPLC
Introduction
Cyclopentyl acetate (B1210297) is an ester commonly used as a solvent and in the formulation of various products. Accurate quantification of cyclopentyl acetate is crucial for quality control and formulation analysis. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and efficient method for this purpose. This document provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase HPLC method. The method is designed to be simple, accurate, and reproducible for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Apparatus and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for this separation. A Newcrom R1 column has also been shown to be effective for similar compounds.[1]
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringes and Syringe Filters: 0.45 µm pore size, compatible with the sample solvent.
-
Vials: HPLC autosampler vials with caps (B75204) and septa.
2. Reagents and Solvents
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Methanol: HPLC grade (for cleaning).
3. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water. A common composition for similar short-chain esters is a 20:80 (v/v) mixture of acetonitrile and water.[2] This mobile phase should be degassed before use.
-
Diluent: The mobile phase (20:80 ACN/Water) is used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Solution:
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve and dilute the sample with the diluent to a known volume to obtain a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
4. Chromatographic Conditions
The following chromatographic conditions can be used as a starting point and should be optimized as necessary.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (20:80, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 206 nm |
| Run Time | Approximately 10 minutes |
Note: Due to the lack of a strong chromophore, this compound is detected at a low UV wavelength.[2][3][4] The mobile phase composition and flow rate may require optimization based on the specific column and system to achieve the desired retention time and peak shape.
Data Presentation
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[5][6] These tests are performed by injecting a standard solution multiple times (typically 5 or 6 replicates) before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Linearity
The linearity of the method should be established by analyzing the working standard solutions across the specified range. A calibration curve is generated by plotting the peak area against the concentration of this compound.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | Hypothetical Value 1 |
| 25 | Hypothetical Value 2 |
| 50 | Hypothetical Value 3 |
| 100 | Hypothetical Value 4 |
| 250 | Hypothetical Value 5 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method is a measure of the repeatability of the analytical procedure.[7] It is typically expressed as the Relative Standard Deviation (RSD) of a series of measurements.
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Accuracy
Accuracy is determined by performing recovery studies on a sample matrix spiked with known amounts of this compound.[7]
| Spiked Level | Acceptance Criteria (% Recovery) |
| Low | 98.0 - 102.0% |
| Medium | 98.0 - 102.0% |
| High | 98.0 - 102.0% |
Mandatory Visualization
Caption: Workflow for the quantitative analysis of this compound by HPLC.
References
- 1. Separation of Ethyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. ETHYL ACETATE HPLC/UV SPECTROSCOPY | SUDAN CHEMICAL [sudanchemical.com]
- 4. ETHYL ACETATE HPLC/UV SPECTROSCOPY – Haldia chemical [haldiachemical.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. USP and EP Criteria for System Suitability Parameters – Pharma Validation [pharmavalidation.in]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for Cyclopentyl Acetate as a Reaction Medium for Enzymatic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of a suitable reaction medium is a critical factor in the optimization of enzymatic catalysis, profoundly influencing enzyme activity, stability, and selectivity. While conventional organic solvents have been widely used, there is a growing demand for greener and more sustainable alternatives. Cyclopentyl acetate (B1210297), a cyclic ester, presents itself as a promising, yet underexplored, "green" solvent for biocatalysis. Its physicochemical properties suggest potential advantages over traditional solvents, including a favorable balance of polarity and hydrophobicity, a relatively high boiling point for conducting reactions at elevated temperatures, and lower toxicity.
These application notes provide a comprehensive overview of the potential use of cyclopentyl acetate as a reaction medium for enzymatic catalysis, with a focus on lipase-catalyzed reactions, which are widely employed in the pharmaceutical and fine chemical industries. Although direct experimental data for enzymatic reactions in this compound is limited in publicly available literature, this document extrapolates from data on similar solvents and provides detailed protocols to guide researchers in exploring its applicability.
Data Presentation: Comparative Analysis of Solvents
To evaluate the potential of this compound as a medium for enzymatic catalysis, its physicochemical properties are compared with those of other commonly used organic solvents. The log P value (a measure of lipophilicity) is a key indicator of a solvent's suitability for lipase-catalyzed reactions, with higher log P values often correlating with better enzyme performance in non-aqueous media.
| Solvent | Formula | Boiling Point (°C) | Density (g/cm³) | log P |
| This compound | C₇H₁₂O₂ | 159 | 0.98 | 1.49 |
| n-Hexane | C₆H₁₄ | 69 | 0.655 | 3.9 |
| Toluene | C₇H₈ | 111 | 0.867 | 2.7 |
| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 55.2 | 0.74 | 1.3 |
| Acetonitrile | C₂H₃N | 82 | 0.786 | -0.34 |
| tert-Butanol | C₄H₁₀O | 82 | 0.781 | 0.35 |
Note: Data for this compound is sourced from publicly available chemical databases. Data for other solvents are from various scientific resources.
The log P of this compound (1.49) suggests it is a moderately non-polar solvent, which can be advantageous for maintaining the essential water layer around the enzyme, crucial for its catalytic activity, while still being able to solubilize a range of organic substrates.
Experimental Protocols
The following protocols are adapted from established methods for lipase-catalyzed reactions in organic solvents and are tailored for the use of this compound. Researchers should optimize these protocols for their specific enzyme and substrate combinations.
Protocol 1: Lipase-Catalyzed Esterification of a Primary Alcohol in this compound
Objective: To synthesize an ester from a primary alcohol and a carboxylic acid using an immobilized lipase (B570770) in this compound.
Materials:
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B immobilized on acrylic resin)
-
This compound (anhydrous)
-
Primary Alcohol (e.g., 1-octanol)
-
Carboxylic Acid (e.g., hexanoic acid)
-
Molecular sieves (3Å, activated)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel (e.g., sealed glass vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled heating plate or oil bath
-
Analytical equipment (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Enzyme and Reagent Preparation:
-
Dry the immobilized lipase under vacuum for at least 24 hours before use to remove excess water.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Add activated molecular sieves to the this compound to ensure anhydrous conditions.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the primary alcohol (e.g., 100 mM) and carboxylic acid (e.g., 100 mM) in the desired volume of anhydrous this compound.
-
Add the dried immobilized lipase (e.g., 10 mg/mL).
-
Purge the reaction vessel with an inert gas and seal it.
-
-
Incubation:
-
Place the reaction vessel on a magnetic stirrer with heating.
-
Stir the reaction mixture at a constant rate (e.g., 200 rpm) to ensure good mixing.
-
Maintain the desired reaction temperature (e.g., 60°C). The boiling point of this compound (159°C) allows for a wide range of reaction temperatures.
-
-
Monitoring the Reaction:
-
At regular intervals, withdraw small aliquots of the reaction mixture.
-
Filter the aliquot to remove the immobilized enzyme.
-
Analyze the sample by GC or HPLC to determine the conversion of substrates to the ester product.
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
The solvent (this compound) can be removed under reduced pressure.
-
The crude product can be purified by appropriate methods, such as column chromatography.
-
Protocol 2: Screening of Lipase Stability in this compound
Objective: To assess the stability of a lipase over time in this compound at a given temperature.
Materials:
-
Immobilized Lipase
-
This compound (anhydrous)
-
Sealed vials
-
Thermostatically controlled incubator/shaker
-
Assay substrate (e.g., p-nitrophenyl palmitate for a colorimetric assay)
-
Buffer solution for the activity assay
-
Spectrophotometer
Procedure:
-
Incubation:
-
Add a known amount of immobilized lipase to several sealed vials containing anhydrous this compound.
-
Incubate the vials at a constant temperature (e.g., 60°C) in a shaker.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Filter the lipase from the solvent and wash it with a low-boiling-point solvent (e.g., hexane) to remove residual this compound.
-
Dry the lipase under vacuum.
-
-
Activity Assay:
-
Measure the residual activity of the lipase sample using a standard activity assay (e.g., hydrolysis of p-nitrophenyl palmitate).
-
Perform the assay in an appropriate buffer system.
-
Measure the initial rate of the reaction spectrophotometrically.
-
-
Data Analysis:
-
Calculate the relative activity at each time point by dividing the activity of the incubated enzyme by the activity of the enzyme at time zero.
-
Plot the relative activity as a function of incubation time to determine the enzyme's stability in this compound under the tested conditions.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound in enzymatic catalysis.
Caption: Workflow for lipase-catalyzed esterification in this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Conclusion and Future Outlook
This compound holds promise as a green and effective reaction medium for enzymatic catalysis, particularly for lipase-mediated transformations. Its physicochemical properties are favorable for maintaining enzyme activity and stability. The provided protocols offer a starting point for researchers to explore its use in various synthetic applications. Further research is needed to generate direct comparative data on enzyme performance in this compound versus conventional solvents. Such studies will be invaluable in establishing this compound as a viable and sustainable alternative in industrial biocatalysis, contributing to the development of greener and more efficient chemical processes.
Cyclopentyl Acetate: A Comprehensive Evaluation for Paint and Lacquer Formulations
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Cyclopentyl acetate (B1210297) is emerging as a versatile and effective solvent for the paint and lacquer industry. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of cyclopentyl acetate, highlighting its physical properties, solvency characteristics, and performance in various coating formulations.
Introduction
This compound (C7H12O2) is a cyclic ester recognized for its favorable solvency, moderate evaporation rate, and pleasant odor. These characteristics position it as a potential alternative to conventional solvents in the formulation of paints, lacquers, and other coatings. This document outlines the key physical and chemical properties of this compound and provides standardized testing protocols to evaluate its performance.
Physical and Chemical Properties
A thorough understanding of a solvent's physical and chemical properties is fundamental to its effective application in paint and lacquer formulations. The following table summarizes the key properties of this compound, compiled from various chemical data sources.[1][2][3][4][5]
| Property | Value | Unit |
| Molecular Formula | C7H12O2 | - |
| Molecular Weight | 128.17 | g/mol |
| Boiling Point | 153 - 159 | °C |
| Flash Point | 43.6 | °C |
| Density | 0.975 - 0.98 | g/cm³ |
| Vapor Pressure | 2.55 | mmHg at 25°C |
| Refractive Index | 1.432 - 1.453 | - |
| Water Solubility | 1359 | mg/L at 25°C (estimated) |
Performance Evaluation in Paint and Lacquer Formulations
The efficacy of a solvent in a coating formulation is determined by its ability to dissolve resins, its influence on viscosity and drying time, and its overall impact on the final film properties.
Solvency Power
Logical Relationship of Solvency:
Caption: Expected solvency of this compound for common resins.
Evaporation Rate
The evaporation rate of a solvent is a critical factor influencing the flow, leveling, and drying time of a coating. While a specific relative evaporation rate for this compound (where n-butyl acetate = 1.0) is not documented in the searched results, its boiling point suggests a slower evaporation rate compared to fast-evaporating solvents like acetone (B3395972) and a rate potentially comparable to or slightly slower than medium-evaporating solvents like butyl acetate.[11][12][13]
Experimental Workflow for Determining Evaporation Rate:
Caption: Workflow for determining the relative evaporation rate.
Experimental Protocols
The following protocols are based on established ASTM standards and can be adapted to evaluate the performance of this compound in specific paint and lacquer formulations.
Protocol for Determining Relative Evaporation Rate (Adapted from ASTM D3539)
Objective: To determine the relative evaporation rate of this compound compared to n-butyl acetate.
Materials:
-
Thin-film evaporometer
-
This compound
-
n-Butyl acetate (reference solvent)
-
Filter paper
-
Syringe (1 mL)
-
Stopwatch
Procedure:
-
Calibrate the thin-film evaporometer according to the manufacturer's instructions.
-
Place a fresh piece of filter paper on the balance within the evaporometer.
-
Using a syringe, dispense 0.70 mL of this compound onto the filter paper.
-
Start the stopwatch and the air flow simultaneously.
-
Record the time required for 90% of the solvent by weight to evaporate.
-
Repeat the procedure for n-butyl acetate.
-
Calculate the relative evaporation rate using the formula: Relative Evaporation Rate = (Time for 90% evaporation of n-butyl acetate) / (Time for 90% evaporation of this compound)
Protocol for Assessing Solvency (Kauri-Butanol Value - ASTM D1133)
Objective: To determine the Kauri-Butanol (Kb) value of this compound as a measure of its solvency power.[14][15][16][17][18]
Materials:
-
Standard Kauri-Butanol solution
-
This compound
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Light source and standard print for endpoint determination
Procedure:
-
Pipette 20 g of the standard Kauri-Butanol solution into an Erlenmeyer flask.
-
Fill the burette with this compound.
-
Slowly titrate the Kauri-Butanol solution with this compound while continuously swirling the flask.
-
The endpoint is reached when the standard print viewed through the solution becomes just blurred.
-
Record the volume of this compound used. This volume in milliliters is the Kauri-Butanol value.
Protocol for Evaluating Performance in a Lacquer Formulation
Objective: To evaluate the effect of this compound on the drying time, gloss, and hardness of a nitrocellulose lacquer.
Materials:
-
Nitrocellulose resin
-
Plasticizer (e.g., dibutyl phthalate)
-
This compound
-
Control solvent blend (e.g., a mix of esters, ketones, and aromatic hydrocarbons)
-
Test panels (e.g., steel or wood)
-
Film applicator (e.g., drawdown bar)
-
Drying time recorder
-
Glossmeter
-
Pencil hardness tester (ASTM D3363)
Procedure:
-
Formulation: Prepare two lacquer formulations.
-
Formulation A (Test): Dissolve nitrocellulose resin and plasticizer in this compound.
-
Formulation B (Control): Dissolve nitrocellulose resin and plasticizer in the control solvent blend.
-
-
Application: Apply both formulations to separate test panels using a film applicator to ensure uniform thickness.
-
Drying Time: Immediately after application, place the panels on a drying time recorder to measure set-to-touch, tack-free, and dry-hard times.
-
Gloss: After 24 hours of curing, measure the 60° gloss of each panel using a glossmeter.
-
Hardness: After 7 days of curing, determine the pencil hardness of each film.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the experimental protocols.
Table 1: Comparative Evaporation Rates
| Solvent | Time for 90% Evaporation (s) | Relative Evaporation Rate (n-Butyl Acetate = 1.0) |
| n-Butyl Acetate | 1.0 | |
| This compound | ||
| Other Solvents |
Table 2: Solvency Power
| Solvent | Kauri-Butanol (Kb) Value |
| This compound | |
| Other Solvents |
Table 3: Performance in Nitrocellulose Lacquer
| Property | Formulation A (this compound) | Formulation B (Control) |
| Set-to-Touch Time (min) | ||
| Tack-Free Time (min) | ||
| Dry-Hard Time (hours) | ||
| 60° Gloss | ||
| Pencil Hardness |
Conclusion
This compound presents a promising profile as a solvent for paints and lacquers. Its physical properties suggest a favorable balance of solvency and evaporation rate. The experimental protocols provided herein offer a standardized approach for researchers and formulators to quantitatively assess its performance and compare it with existing solvent systems. Further investigation into its compatibility with a broader range of resin systems and its impact on long-term coating durability is warranted.
Safety Precautions
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. This compound [stenutz.eu]
- 2. This compound|933-05-1|lookchem [lookchem.com]
- 3. Cas 933-05-1,this compound | lookchem [lookchem.com]
- 4. This compound|933-05-1 - MOLBASE Encyclopedia [m.molbase.com]
- 5. This compound, 933-05-1 [thegoodscentscompany.com]
- 6. RESIN SOLUBILITY [worldwin.co.kr]
- 7. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]
- 8. A Comprehensive Guide to Selecting Suitable Solvents for Alkyd Resins in Paint Formulation – PersiaResin [persiaresin.com]
- 9. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 10. What Solvent Dissolves Oil-Based Acrylic Resin? Complete Guide [en.jitian168.com]
- 11. The MSDS HyperGlossary: Evaporation Rate [ilpi.com]
- 12. specialchem.com [specialchem.com]
- 13. Evaporation Rate Of Butyl Acetate - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 14. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 15. Solubility Parameters-- [cool.culturalheritage.org]
- 16. techspray.com [techspray.com]
- 17. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
- 18. besttechnologyinc.com [besttechnologyinc.com]
Application Note: Identification of Cyclopentyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the identification of cyclopentyl acetate (B1210297), an ester with applications in fragrance, flavor, and as a potential biomarker or impurity in various matrices. The methodologies outlined are designed to provide a robust and reproducible workflow for researchers, scientists, and professionals in drug development.
Data Presentation
Quantitative data for the identification of cyclopentyl acetate is summarized below. This includes typical retention times and key mass spectral fragments that are crucial for its identification.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| CAS Registry Number | 933-05-1 | [1] |
Table 1: Physical and Chemical Properties of this compound
| Retention Index (Polar Column) | Major Mass Fragments (m/z) | Relative Intensity |
| 1160 (for 2-methylthis compound, indicative for similar compounds) | 43 | 100% |
| 68 | ~80% | |
| 85 | ~40% | |
| 57 | ~30% | |
| 128 (Molecular Ion) | Present, low intensity |
Table 2: GC-MS Data for this compound Identification.[1][3] Note: Relative intensities are approximate and can vary based on instrumentation and analytical conditions.
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis for the identification of this compound.
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from aqueous samples.
Materials:
-
Sample containing this compound
-
Hexane (B92381) or Dichloromethane (B109758) (GC grade)[4]
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Glass vials with PTFE-lined caps[4]
Procedure:
-
Place a known volume of the aqueous sample into a separatory funnel.
-
Add a saturated solution of NaCl to the separatory funnel to increase the ionic strength of the aqueous phase and enhance partitioning of the analyte into the organic solvent.
-
Add a suitable volume of hexane or dichloromethane to the separatory funnel.[4]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean collection flask.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.
-
Combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.[4]
Protocol 2: Sample Preparation - Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is ideal for the analysis of volatile this compound in solid or liquid samples.[5]
Materials:
-
Sample containing this compound
-
SPME fiber assembly (e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB))[5]
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa[5]
-
Heater/agitator
Procedure:
-
Accurately weigh or measure a known amount of the sample into a 20 mL headspace vial.[5]
-
Immediately seal the vial to prevent the loss of volatile compounds.[5]
-
Place the vial in the heater/agitator and equilibrate the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[5]
Protocol 3: GC-MS Analysis
The following are general GC-MS parameters that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| GC Parameter | Setting |
| Injection Port Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Column | Nonpolar (e.g., DB-5ms) or polar (e.g., DB-Wax), 30 m x 0.25 mm ID, 0.25 µm film thickness |
Table 3: Recommended Gas Chromatography Parameters
| MS Parameter | Setting |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 m/z |
| Solvent Delay | 3 minutes |
Table 4: Recommended Mass Spectrometry Parameters
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS identification of this compound.
Caption: GC-MS workflow for this compound identification.
References
Application Notes and Protocols: The Role of Cyclopentyl Acetate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl acetate (B1210297) is emerging as a significant intermediate in the synthesis of valuable pharmaceutical building blocks. Its formation through the esterification of cyclopentene (B43876) and subsequent conversion to cyclopentanol (B49286) provides a practical pathway to essential precursors for various active pharmaceutical ingredients (APIs). This document outlines the synthesis of cyclopentyl acetate and its subsequent application in the generation of key pharmaceutical intermediates, providing detailed protocols and quantitative data for these processes. The primary route involves the conversion of cyclopentene to cyclopentanol via this compound, with the resulting cyclopentanol being a versatile starting material for further transformations.
Core Synthesis Pathway: From Cyclopentene to Cyclopentanol
The conversion of cyclopentene to cyclopentanol is efficiently achieved through a two-step process where this compound is the key intermediate. This indirect hydration method circumvents issues associated with direct hydration and provides a reliable source of cyclopentanol for pharmaceutical applications.[1][2]
Logical Workflow: Cyclopentene to Pharmaceutical Intermediates
Caption: Synthetic pathway from cyclopentene to key pharmaceutical intermediates via this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps.
Table 1: Synthesis of this compound from Cyclopentene
| Parameter | Value | Reference |
| Reactants | Cyclopentene, Acetic Acid | [1][2] |
| Catalyst | Sulfonic Acid Cation Exchange Resin | [3][4] |
| Optimal Temperature | 333.15 K to 353.15 K (60°C to 80°C) | [1][2][3] |
| Optimal Molar Ratio (Acetic Acid:Cyclopentene) | 2:1 to 3:1 | [1][2] |
| Reaction Pressure | 0.1 to 0.5 MPa | [3] |
| Selectivity for this compound | ~98% | [1] |
Table 2: Synthesis of Cyclopentanol from this compound
| Parameter | Value | Reference |
| Reactants | This compound, Methanol | [1][2] |
| Catalyst | Calcium Oxide (CaO) | [3] |
| Optimal Temperature | 323.15 K to 343.15 K (50°C to 70°C) | [1][2] |
| Optimal Molar Ratio (Methanol:this compound) | 3:1 to 4:1 | [1][2] |
| Conversion of this compound | 55.3% | [1] |
| Selectivity for Cyclopentanol | 99.5% | [1] |
| Yield of Cyclopentanol | 55.0% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the esterification of cyclopentene with acetic acid.
Materials:
-
Cyclopentene
-
Acetic Acid
-
Spherical sulfonic acid cation exchange resin (e.g., mass exchange capacity of 4.5 mmol/g)
-
Tubular fixed-bed reactor
Procedure:
-
Prepare a mixture of cyclopentene and acetic acid with a molar ratio between 2:1 and 5:1.[3]
-
Pack a tubular fixed-bed reactor with the sulfonic acid cation exchange resin.[4]
-
Preheat the reactor to a temperature between 50°C and 80°C.[3]
-
Introduce the reactant mixture into the reactor at a liquid mass space velocity of 1-3 hr⁻¹.[3]
-
Maintain the reaction pressure between 0.1 and 0.5 MPa.[3]
-
The product stream, containing this compound, unreacted cyclopentene, and acetic acid, is collected for purification or for direct use in the subsequent step.
Protocol 2: Synthesis of Cyclopentanol via Transesterification
This protocol describes the conversion of this compound to cyclopentanol.
Materials:
-
Crude this compound (from Protocol 1)
-
Methanol (dehydrated, water content < 10 ppm)[3]
-
Granular Calcium Oxide (CaO) catalyst
-
Reaction vessel suitable for transesterification
Procedure:
-
Mix the crude this compound with dehydrated methanol. The mass ratio of methanol to this compound should be between 0.8:1 and 2.0:1.[3]
-
Add the CaO catalyst, with the amount being 1-3% of the weight of the this compound.[3]
-
Heat the mixture to the optimal reaction temperature, between 50°C and 70°C.[1][2]
-
During the reaction, remove the by-product, methyl acetate, to drive the equilibrium towards the formation of cyclopentanol.
-
After the reaction is complete, filter the mixture to remove the CaO catalyst.
-
The resulting product, primarily cyclopentanol and unreacted methanol, is then purified by distillation.
Application in the Synthesis of Further Pharmaceutical Intermediates
Cyclopentanol, synthesized via this compound, is a crucial starting material for other important pharmaceutical intermediates, such as bromocyclopentane.[5][6][7]
From Cyclopentanol to Bromocyclopentane
Bromocyclopentane is a key reagent in the synthesis of several pharmaceuticals.[8][9][10]
Experimental Workflow: Synthesis of Bromocyclopentane
Caption: General scheme for the synthesis of bromocyclopentane from cyclopentanol.
Protocol 3: Synthesis of Bromocyclopentane from Cyclopentanol
Method A: Using Hydrobromic Acid
-
Mix cyclopentanol with hydrobromic acid.
-
Heat the mixture to reflux at approximately 170°C for 6-8 hours.[11]
-
After reflux, perform steam distillation.
-
Separate the oil layer and wash it with a 5% sodium carbonate solution.
-
Dry the organic layer, filter, and fractionally distill, collecting the fraction at 136-139°C to obtain bromocyclopentane.[11]
Method B: Using Phosphorus Tribromide
-
Cool cyclopentanol to 0°C in a reaction vessel.
-
Slowly add freshly distilled phosphorus tribromide dropwise, maintaining the temperature between 0-5°C.[11]
-
Stir the mixture for 2 hours at this temperature, then let it stand at room temperature overnight.[11]
-
Add water and separate the layers.
-
The organic layer is then distilled with water.
-
The distillate's oil layer is washed with a 10% sodium bicarbonate solution and dried over anhydrous calcium chloride.
-
Filter the mixture and distill the filtrate, collecting the fraction at 134-141°C to yield bromocyclopentane.[11]
Applications of Bromocyclopentane in Pharmaceutical Synthesis
-
Ketamine Synthesis: Bromocyclopentane is reacted with magnesium to form the cyclopentyl Grignard reagent, which is a key precursor in the synthesis of the anesthetic drug Ketamine.[12]
-
Glycopyrrolate Bromide Synthesis: Bromocyclopentane is used as a starting material in the synthesis of Glycopyrrolate Bromide, a muscarinic anticholinergic medication.[8][9]
Conclusion
This compound serves as a pivotal, though transient, intermediate in a commercially viable route to cyclopentanol from cyclopentene. This pathway provides a foundation for the synthesis of more complex pharmaceutical intermediates. The protocols and data presented here demonstrate a clear and logical progression from a simple alkene to valuable building blocks used in the synthesis of well-known pharmaceutical agents. This highlights the indirect but crucial role of this compound in the broader landscape of pharmaceutical manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. CN102603486A - Method for preparing cyclopentanol from cyclopentene - Google Patents [patents.google.com]
- 4. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. CN102617290A - Process for preparing cyclopentanol with cyclopentene - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Bromocyclopentane synthesis - chemicalbook [chemicalbook.com]
- 12. Bromocyclopentane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cyclopentyl Acetate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the safe handling, storage, and disposal of cyclopentyl acetate (B1210297) in a laboratory environment. It includes key safety information, chemical compatibility data, and a representative experimental protocol for its use as a solvent in organic synthesis.
Introduction
Cyclopentyl acetate (CAS No. 933-05-1) is an ester commonly utilized in the synthesis of various organic compounds.[1] Its properties as a solvent make it a subject of interest in process development and laboratory-scale reactions. Understanding its characteristics and handling requirements is crucial for ensuring laboratory safety and experimental success.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 933-05-1 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity, apple-like | [2] |
| Boiling Point | 197.6 °C (estimated) | [2] |
| Flash Point | 43.6 °C | [2] |
| Density | 0.9522 g/cm³ | [2] |
| Vapor Pressure | 2.55 mmHg at 25 °C | [2] |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage and Chemical Compatibility
Proper storage is critical to maintaining the integrity of this compound and preventing hazardous situations.
Storage Conditions
-
Store in a tightly closed, original container.[1]
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from sources of heat, sparks, and open flames.
Chemical Incompatibility
This compound is incompatible with the following substances:
-
Strong Oxidizing Agents: Contact with strong oxidizing agents may cause a fire or explosion.
-
Strong Acids: Can catalyze the hydrolysis of the ester, breaking it down into cyclopentanol (B49286) and acetic acid. This reaction is typically reversible and requires heat.
-
Strong Bases: Promotes the hydrolysis of the ester (saponification) to form a carboxylate salt and cyclopentanol. This reaction is generally irreversible.[3][4]
-
Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the ester to primary alcohols.[5][6]
Emergency Procedures
Spills and Leaks
In the event of a spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with soap and water.
-
Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) department.
First Aid Measures
-
After Inhalation: Move the person to fresh air.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water/shower.[1]
-
In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[1]
Disposal Considerations
Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction Using this compound as a Solvent
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction, a common C-C bond-forming reaction in organic synthesis, where this compound can be employed as a solvent.
Reaction: Aryl Halide + Aryl Boronic Acid → Biaryl
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
This compound (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add this compound (5 mL) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) under the inert atmosphere and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Decision-making process in the event of a this compound spill.
References
- 1. Ester - Wikipedia [en.wikipedia.org]
- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Evaluating Cyclopentyl Acetate as a Novel Mobile Phase Component in Reverse-Phase Chromatography
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed framework and experimental protocols for the evaluation of cyclopentyl acetate (B1210297) as a potential green alternative to conventional organic solvents in reverse-phase high-performance liquid chromatography (RP-HPLC).
Introduction
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone analytical technique in the pharmaceutical and chemical industries.[1][2] The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, most commonly acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[2][3][4] While effective, these solvents present environmental, health, and safety concerns, driving the search for "greener" alternatives.[3]
Esters, such as ethyl acetate, have been explored as less toxic replacements for traditional solvents in liquid chromatography.[5][6] Cyclopentyl acetate, a cyclic ester, presents an intriguing possibility as a novel mobile phase component due to its potential for unique selectivity and a more favorable environmental profile compared to acetonitrile. This document outlines a systematic approach to evaluate the feasibility and performance of this compound in RP-HPLC.
Rationale for Evaluating this compound
The exploration of alternative solvents in RP-HPLC is a significant area of green chemistry.[3] The primary motivations for investigating this compound include:
-
Reduced Toxicity: As part of a broader class of ester solvents, this compound is anticipated to have a better safety profile than acetonitrile.
-
Unique Selectivity: The molecular structure of this compound may offer different intermolecular interactions with analytes and the stationary phase, potentially leading to improved separation of co-eluting peaks observed with conventional solvents.
-
Biodegradability: Esters are generally more readily biodegradable than nitriles like acetonitrile.
-
Cost-Effectiveness: Depending on the synthesis route and market availability, it could present a more economical option.
Experimental Protocols
A systematic evaluation is crucial to determine the viability of this compound as a mobile phase component. The following protocols are designed to characterize its properties and performance in RP-HPLC.
3.1. Protocol 1: Preliminary Solvent Characterization
Objective: To determine the fundamental physicochemical properties of this compound relevant to its use in RP-HPLC.
Methodology:
-
Miscibility Testing:
-
Prepare various mixtures of this compound and HPLC-grade water (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 v/v).
-
Vigorously shake each mixture and allow it to stand for at least 30 minutes.
-
Visually inspect for phase separation. Record the miscibility at each concentration.
-
Note: If miscibility is limited, a co-solvent like ethanol (B145695) or isopropanol (B130326) may be required.
-
-
UV Cutoff Determination:
-
Using a UV-Vis spectrophotometer, scan HPLC-grade this compound from 400 nm down to 190 nm against a reference of HPLC-grade water.
-
The UV cutoff is the wavelength at which the absorbance of the solvent is equal to 1 Absorbance Unit (AU).
-
-
Elution Strength Estimation:
-
Prepare a standard mixture of neutral compounds with varying hydrophobicity (e.g., uracil, acetophenone, benzene, toluene, naphthalene).
-
Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Perform isocratic elutions with a series of mobile phases:
-
50:50 Acetonitrile:Water
-
50:50 Methanol:Water
-
50:50 this compound:Water (if miscible)
-
-
Set a flow rate of 1.0 mL/min and a detection wavelength of 254 nm.
-
Compare the retention times of the analytes in each mobile phase. A shorter retention time indicates a stronger elution strength.
-
3.2. Protocol 2: Method Development with this compound
Objective: To develop a robust gradient separation method for a model mixture of acidic, basic, and neutral compounds using a this compound-based mobile phase.
Methodology:
-
Column and Equipment:
-
HPLC System: A standard binary or quaternary HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar).
-
Analytes: A test mixture containing a neutral compound (e.g., caffeine), an acidic compound (e.g., ibuprofen), and a basic compound (e.g., propranolol).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in this compound (or a suitable mixture with a co-solvent if necessary).
-
-
Initial Gradient Scouting:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 5% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate for 5 minutes.
-
-
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient slope to improve the resolution of critical pairs.
-
If peak shape is poor for the basic analyte, consider using a mobile phase with a higher pH (e.g., 10 mM ammonium (B1175870) bicarbonate, pH 10) and a pH-stable column.
-
Optimize the flow rate and temperature to improve efficiency and resolution.
-
Data Presentation
Quantitative data should be summarized to allow for a direct comparison between this compound-based mobile phases and traditional mobile phases.
Table 1: Solvent Properties Comparison
| Property | Acetonitrile | Methanol | This compound |
| UV Cutoff (nm) | ~190 | ~205 | To be determined |
| Viscosity (cP at 20°C) | 0.37 | 0.60 | To be determined |
| Elution Strength (vs. ACN) | 1.0 | ~0.8 | To be determined |
| Miscibility with Water | Fully Miscible | Fully Miscible | To be determined |
Table 2: Chromatographic Performance Comparison for a Test Mixture
| Parameter | Mobile Phase: ACN/Water | Mobile Phase: MeOH/Water | Mobile Phase: this compound/Water |
| Analyte | Retention Time (min) | Asymmetry | Resolution (Rs) |
| Caffeine | |||
| Ibuprofen | |||
| Propranolol |
Visualizations
Diagram 1: Experimental Workflow for Novel Solvent Evaluation
Caption: Workflow for evaluating a novel solvent in RP-HPLC.
Diagram 2: Logic for Mobile Phase Selection in RP-HPLC
Caption: Decision tree for mobile phase selection in RP-HPLC.
Conclusion
While direct applications of this compound in reverse-phase chromatography are not yet established in the literature, its potential as a "greener" solvent warrants investigation. The protocols and framework presented here provide a comprehensive guide for researchers to systematically evaluate its performance. By characterizing its fundamental properties and comparing its chromatographic behavior against standard solvents, the scientific community can determine the viability of this compound as a valuable addition to the chromatographer's toolkit, particularly in the pursuit of more sustainable analytical methodologies.
References
- 1. US20050011836A1 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aapco.org [aapco.org]
- 5. Alternative solvents can make preparative liquid chromatography greener - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Optimization of reaction conditions for cyclopentyl acetate synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the optimization of reaction conditions for cyclopentyl acetate (B1210297) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyclopentyl acetate? A1: this compound is commonly synthesized via two main routes:
-
Addition-Esterification: The reaction of cyclopentene (B43876) with acetic acid. This method often employs a catalyst such as a sulfonic acid-type cation exchange resin.[1][2][3][4]
-
Fischer Esterification: The reaction of cyclopentanol (B49286) with acetic acid, typically catalyzed by an acid like sulfuric acid or a solid acid catalyst like montmorillonite (B579905) clay.[5]
Q2: What are the typical catalysts used for this synthesis? A2: A range of catalysts can be used, depending on the chosen synthetic route:
-
For Cyclopentene + Acetic Acid: Sulfonic acid-type cation exchange resins (e.g., D005, D006, DNW) are frequently used in fixed-bed reactors.[1][3]
-
For Cyclopentanol + Acetic Acid: Concentrated sulfuric acid is a traditional catalyst.[6] Natural montmorillonite clay has also been demonstrated as an effective and reusable catalyst.[5]
Q3: What are the optimal reaction conditions for the addition-esterification of cyclopentene? A3: Optimal conditions vary, but thermodynamic analysis and experimental data suggest a temperature range of 60°C to 80°C (333.15 K to 353.15 K) and a molar ratio of acetic acid to cyclopentene between 1.5:1 and 3:1 are favorable.[1][2] Low temperatures are generally preferred as the reaction is exothermic.[2]
Q4: How is the product typically purified? A4: Purification generally involves several steps. After the reaction, the mixture is often treated with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and any unreacted acetic acid. This is followed by washing with water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) and the final product is isolated by distillation or evaporation of the solvent.[5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I fix it? A: Low yield can stem from several factors. Consider the following troubleshooting steps:
-
Inactive Catalyst: The acid catalyst may be old, hydrated, or insufficient.
-
Solution: Use fresh, anhydrous acid catalyst. For solid catalysts like resins or clays (B1170129), ensure they are properly activated and dry before use.[3][5]
-
-
Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Suboptimal Temperature: The reaction temperature may be too low for an adequate reaction rate or too high, which can favor the reverse reaction or cause side reactions.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[5] Extend the reaction time until the starting material is consumed.
-
Problem 2: Presence of Impurities in the Final Product
Q: My final product is impure. What are the likely side products and how can I prevent their formation and remove them? A: Impurities often consist of unreacted starting materials, the acid catalyst, or byproducts from side reactions.
-
Unreacted Acetic Acid: This is the most common impurity.
-
Prevention/Removal: Use stoichiometric amounts of reactants if possible, though an excess of one is often used to increase yield. During workup, wash the reaction mixture thoroughly with a saturated sodium bicarbonate solution to neutralize and remove excess acid.[5]
-
-
Unreacted Cyclopentanol/Cyclopentene:
-
Prevention/Removal: Drive the reaction to completion by extending the reaction time or using an excess of acetic acid.[2] These can typically be removed by fractional distillation during the final purification step.
-
-
Polymerization Products: Under strong acidic conditions, alkenes like cyclopentene can polymerize.[7]
-
Prevention: Use milder catalysts or control the reaction temperature carefully, avoiding excessive heat.[7]
-
-
Water:
-
Removal: Ensure a thorough drying step using an anhydrous salt like Na₂SO₄ or MgSO₄ before the final distillation.[5]
-
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis from Cyclopentene and Acetic Acid.
| Molar Ratio (Cyclopentene:Acetic Acid) | Catalyst | Temperature (°C) | Pressure (MPa) | Cyclopentene Conversion (%) | This compound Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| 1:2 | DNW Resin | 60 | 0.1 | 80.5 | 99.4 | [1] |
| 1:3 | DNW Resin | 62 | 0.18 | 85.0 | 99.4 | [1] |
| 1:1.8 | Sulfonic Acid Resin | 70 | 0.12 | 94.6 | 99.5 | [1] |
| 1:(2-5) | Sulfonic Acid Resin | 50-80 | 0.1-0.5 | Not specified | Not specified |[4] |
Table 2: Reaction Conditions for this compound Synthesis from Cyclopentanol and Acetic Acid.
| Molar Ratio (Cyclopentanol:Acetic Acid) | Catalyst | Temperature (°C) | Reaction Time | Product Yield (g) | Reference |
|---|
| 1:10 (5 mmol:50 mmol) | Montmorillonite Clay (0.1 g) | 116 (Reflux) | Until completion by TLC | 0.63 |[5] |
Experimental Protocols
Protocol 1: Synthesis from Cyclopentene via Catalytic Addition-Esterification [1][4]
-
Reactor Setup: A fixed-bed reactor is charged with a sulfonic acid-type cation exchange resin catalyst.
-
Reactant Preparation: Cyclopentene and acetic acid are mixed in a molar ratio between 1.5:1 to 3:1 (acetic acid:cyclopentene).
-
Reaction Execution: The reactant mixture is fed into the fixed-bed reactor. The reaction is maintained at a temperature of 60-80°C and a pressure of 0.1-0.3 MPa.
-
Workup and Purification: The output from the reactor is typically fed into a distillation column. Unreacted cyclopentene is separated from the top of the column and can be recycled. The mixture of this compound and acetic acid is collected from the bottom. This mixture is then neutralized with a basic solution (e.g., NaHCO₃), washed with water, dried with an anhydrous salt, and purified by fractional distillation.
Protocol 2: Synthesis from Cyclopentanol via Fischer Esterification [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add cyclopentanol (1 equivalent) and acetic acid (10 equivalents).
-
Catalyst Addition: Add the acid catalyst. For example, natural montmorillonite clay (approx. 23% by weight of the alcohol).
-
Reaction Execution: Heat the mixture to reflux (approx. 116°C) with stirring. Monitor the reaction's progress by TLC.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent like ethyl acetate. Filter to remove the solid clay catalyst.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (3 times) and then with water (2 times) to remove residual acid.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to yield the crude this compound, which can be further purified by distillation if necessary.
Visualizations
References
- 1. CN108821971A - A kind of this compound synthesis technology - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102603486A - Method for preparing cyclopentanol from cyclopentene - Google Patents [patents.google.com]
- 5. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
How to improve the yield of cyclopentyl acetate production
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the production of cyclopentyl acetate (B1210297). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyclopentyl acetate?
A1: The most common methods for synthesizing this compound are:
-
Fischer Esterification: This is a direct esterification of cyclopentanol (B49286) with acetic acid, typically in the presence of an acid catalyst.[1][2]
-
Reaction of Cyclopentene (B43876) with Acetic Acid: This method involves the esterification of cyclopentene with acetic acid using a catalyst like a sulfonic acid type cation exchange resin.[3][4]
-
Transesterification: This process involves the exchange of the alkoxy group of an ester with cyclopentanol. For example, reacting ethyl acetate with cyclopentanol in the presence of a catalyst.[5][6][7]
Q2: How can I shift the reaction equilibrium to favor the formation of this compound?
A2: The esterification reaction is reversible. To increase the yield of this compound, you can apply Le Chatelier's principle by:
-
Using an excess of one reactant: Typically, the less expensive reactant, such as acetic acid, is used in excess.[1]
-
Removing a product as it is formed: The most common approach is to remove water, a byproduct of the esterification, through methods like azeotropic distillation.[8]
-
Reactive Distillation: This technique combines reaction and distillation in a single unit. As this compound is formed, it is continuously separated, driving the reaction forward.[9][10]
Q3: What types of catalysts are effective for this compound synthesis?
A3: A variety of catalysts can be used, and the choice depends on the specific reaction method and desired conditions.
-
Homogeneous Acid Catalysts: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[1][8]
-
Heterogeneous (Solid) Acid Catalysts: These are often preferred for their ease of separation and reusability.[8][11] Examples include:
-
Ion-exchange resins: Amberlyst-15 and other sulfonic acid-based resins (D005, D006, DNW) are effective.[3][4][8][11]
-
Clays (B1170129): Natural montmorillonite (B579905) clay and metal ion-exchanged clays have been shown to catalyze the reaction.[12]
-
Other solid acids: Sulfated zirconia and heteropolyacids are also viable options.[8][11]
-
-
Enzymatic Catalysts (Lipases): Lipases can be used for transesterification reactions under milder conditions, which can be advantageous for sensitive substrates.[5][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Reaction has not reached completion.- Reaction equilibrium is unfavorable.- Catalyst is inactive or insufficient.- Sub-optimal reaction temperature.- Presence of water in reactants. | - Increase reaction time.- Use an excess of one reactant (e.g., acetic acid) or remove water as it forms (e.g., using a Dean-Stark apparatus).[1][8]- Increase catalyst loading or use a fresh/more active catalyst.[8]- Optimize the reaction temperature. For Fischer esterification, heating under reflux is common.[1] For cyclopentene-based synthesis, temperatures between 60-80°C have been reported.[3]- Ensure reactants are anhydrous, as water can shift the equilibrium back towards the starting materials. |
| Presence of Unreacted Starting Materials in Product | - Incomplete reaction.- Inefficient purification. | - See solutions for "Low Yield".- Improve purification method. For example, use fractional distillation to separate the ester from the more volatile cyclopentanol or less volatile acetic acid.[2]- Wash the crude product with a saturated sodium bicarbonate solution to remove excess acetic acid, followed by a water wash to remove salts and any remaining acid.[1][12] |
| Formation of Side Products | - High reaction temperatures leading to decomposition or side reactions.- Intermolecular condensation. | - Lower the reaction temperature to favor the desired product formation.[14]- For reactions prone to intermolecular side reactions, consider using high dilution conditions.[14] |
| Difficulty in Product Purification | - Formation of a stable emulsion during aqueous workup.- Similar boiling points of product and impurities. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion during extraction.- Employ fractional distillation with a column that has a sufficient number of theoretical plates for effective separation.[4]- Consider using column chromatography for high-purity applications.[15] |
Data Presentation: Reaction Conditions for this compound Synthesis
Table 1: Esterification of Cyclopentene with Acetic Acid
| Catalyst | Molar Ratio (Cyclopentene:Acetic Acid) | Temperature (°C) | Pressure (MPa) | Cyclopentene Conversion (%) | This compound Selectivity (%) | Reference |
| DNW Resin | 1:2 | 60 | 0.1 | 80.5 | 99.4 | [3] |
| DNW Resin | 1:3 | 62 | 0.18 | 85.0 | 99.4 | [3] |
| DNW Resin & Catalytic Distillation | 1:1.8 | 70 (conversion zone) | 0.12 | 99.09 (total) | 99.0 (total) | [3] |
| Sulfonic Acid Cation Exchange Resin | (2-5):1 (Acetic Acid:Cyclopentene) | 50-80 | 0.1-0.5 | - | - | [4] |
Table 2: Esterification of Cyclopentanol with Acetic Acid
| Catalyst | Molar Ratio (Cyclopentanol:Acetic Acid) | Temperature (°C) | Reaction Time (hrs) | Yield (%) | Reference |
| Natural Montmorillonite Clay | 1:10 | 116 (reflux) | - | - | [12] |
| Concentrated H₂SO₄ | - | Reflux | 1 | 80-90 (for isopentyl acetate, analogous reaction) | [1] |
Experimental Protocols
Protocol 1: Fischer Esterification of Cyclopentanol with Acetic Acid using an Acid Catalyst
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle. For reactions where water removal is desired, a Dean-Stark apparatus can be placed between the flask and the condenser.
-
Reactant Charging: To the round-bottom flask, add cyclopentanol and an excess of glacial acetic acid (e.g., a 1:3 molar ratio). Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Wash with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Repeat until no more CO₂ evolution is observed.
-
Wash again with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude this compound by simple or fractional distillation.
-
Protocol 2: Synthesis from Cyclopentene and Acetic Acid using an Ion-Exchange Resin
-
Reactor Setup: The reaction can be carried out in a batch reactor or a fixed-bed flow reactor. For a batch setup, use a round-bottom flask with a stirrer and temperature control.
-
Reactant and Catalyst Charging: Charge the reactor with cyclopentene, acetic acid (e.g., a 1:2 molar ratio), and the sulfonic acid type cation exchange resin catalyst.[3]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-70°C) and pressure, and stir vigorously to ensure good mixing of the reactants and catalyst.[3]
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Product Recovery:
-
Once the desired conversion is achieved, cool the reactor.
-
Separate the catalyst from the reaction mixture by filtration. The catalyst can often be washed and reused.
-
The liquid product mixture can then be purified by distillation to separate the this compound from unreacted starting materials.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CN108821971A - A kind of this compound synthesis technology - Google Patents [patents.google.com]
- 4. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterogeneous catalysis in esterification reactions: preparation of phenethyl acetate and cyclohexyl acetate by using a variety of solid acidic catalysts - Publications of the IAS Fellows [repository.ias.ac.in]
- 12. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. orgsyn.org [orgsyn.org]
Troubleshooting common issues in the purification of cyclopentyl acetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cyclopentyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of cyclopentyl acetate relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods, particularly distillation. Key properties are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [3] |
| Boiling Point | 159-160°C at 760 mmHg | [2][4] |
| Density | ~0.98 g/cm³ | [2][4] |
| Flash Point | 43.6°C | [1][2] |
| Solubility | Soluble in alcohol; sparingly soluble in water (~1.36 g/L at 25°C). |[5][6] |
Q2: What are the common impurities found in crude this compound?
A2: Impurities typically depend on the synthetic route. The most common synthesis involves the esterification of cyclopentanol (B49286) with acetic acid or the reaction of cyclopentene (B43876) with acetic acid.[1][7][8] Therefore, common impurities include:
-
Unreacted Starting Materials: Cyclopentanol, acetic acid, cyclopentene.
-
Byproducts: Water (from esterification), dicyclopentyl ether.
-
Catalyst Residues: Acid catalysts (e.g., sulfuric acid) or resin-based catalysts.[7]
Table 2: Boiling Points of Common Impurities
| Compound | Boiling Point (°C at 760 mmHg) |
|---|---|
| Cyclopentene | ~44°C |
| Acetic Acid | ~118°C |
| Water | 100°C |
| Cyclopentanol | ~141°C |
| This compound | ~159-160°C |
| Dicyclopentyl Ether | ~192°C |
Troubleshooting Guide: Purification by Distillation
Distillation is the primary method for purifying this compound on a larger scale. The following are common issues encountered.
Q3: My final product has low purity after fractional distillation. What went wrong?
A3: Low purity is often due to inefficient separation from closely boiling impurities like cyclopentanol.
-
Possible Cause 1: Insufficient Column Efficiency. Your fractionating column may not have enough theoretical plates to separate components with close boiling points.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
-
Possible Cause 2: Incorrect Distillation Rate. Distilling too quickly prevents the establishment of a proper temperature gradient in the column, leading to poor separation.
-
Solution: Reduce the heating rate to allow vapor-liquid equilibria to be established on the surfaces of the column packing. Aim for a slow, steady collection rate of 1-2 drops per second.
-
-
Possible Cause 3: Inaccurate Temperature Monitoring. The thermometer might be placed incorrectly.
-
Solution: Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature accurately reflects the boiling point of the vapor that is distilling.
-
Below is a logical workflow for troubleshooting low purity after distillation.
Q4: I'm observing product decomposition (darkening color, charring) during distillation. How can I prevent this?
A4: Decomposition can occur if residual acid catalyst is present or if the heating temperature is too high.
-
Solution 1: Neutralize and Wash. Before distillation, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalyst. Follow this with a water wash and a brine wash, then dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solution 2: Use Vacuum Distillation. Distilling under reduced pressure lowers the boiling point of the liquid, allowing for distillation at a lower temperature and minimizing thermal decomposition.[9]
Troubleshooting Guide: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound.[10]
Q5: My HPLC chromatogram shows peak tailing for the this compound peak. What is the cause?
A5: Peak tailing can be caused by several factors, including secondary interactions with the column, column overload, or issues with the mobile phase.[11]
-
Possible Cause 1: Silanol (B1196071) Interactions. Free silanol groups on the silica-based column packing can interact with the ester group of this compound, causing tailing.
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject.
-
-
Possible Cause 3: Column Contamination or Degradation. The column may have accumulated contaminants or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the problem persists, the column may need to be replaced.[12]
-
Q6: I see unexpected "ghost peaks" in my HPLC chromatogram. Where are they coming from?
A6: Ghost peaks are peaks that appear in the chromatogram but are not from the injected sample.[13]
-
Possible Cause 1: Contaminated Mobile Phase. The solvents or additives used for the mobile phase may be contaminated.
-
Solution: Use fresh, high-purity HPLC-grade solvents and additives. Filter and degas the mobile phase before use.
-
-
Possible Cause 2: Carryover from Previous Injection. A highly retained compound from a previous run may elute in a subsequent run.
-
Solution: Run a blank gradient (injecting only the mobile phase) to see if the peak appears. If it does, extend the run time or add a high-organic wash step at the end of your gradient to ensure all compounds are eluted from the column.[13]
-
-
Possible Cause 3: Leaching from System Components. Components of the HPLC system (tubing, seals) can sometimes leach contaminants.
-
Solution: Systematically check components by bypassing them (e.g., using a union in place of the column) to isolate the source of the contamination.[13]
-
The diagram below illustrates the relationship between common HPLC problems and their potential causes.
References
- 1. Cas 933-05-1,this compound | lookchem [lookchem.com]
- 2. This compound|933-05-1 - MOLBASE Encyclopedia [m.molbase.com]
- 3. 933-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound|933-05-1|lookchem [lookchem.com]
- 5. This compound, 933-05-1 [thegoodscentscompany.com]
- 6. This compound, 933-05-1 [perflavory.com]
- 7. CN108821971A - A kind of this compound synthesis technology - Google Patents [patents.google.com]
- 8. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]
- 9. Solved Write a full protocol for the synthesis and | Chegg.com [chegg.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. hplc.eu [hplc.eu]
- 12. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude Cyclopentyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude cyclopentyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude cyclopentyl acetate after synthesis?
A1: Crude this compound, commonly synthesized via Fischer esterification of cyclopentanol (B49286) and acetic acid, may contain several process-related impurities. The most common impurities include unreacted starting materials such as cyclopentanol and acetic acid, the acid catalyst (e.g., sulfuric acid), water formed during the reaction, and potential byproducts like dicyclopentyl ether.[1]
Q2: How should I neutralize and remove the acid catalyst from my crude product?
A2: It is crucial to neutralize and remove the acid catalyst before any heat-based purification like distillation to prevent unwanted side reactions or degradation. This is typically achieved through an aqueous work-up.[2] The organic layer containing the crude product should be washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution until no more carbon dioxide gas evolves. This is followed by washing with water and then with brine (saturated NaCl solution) to help break up emulsions and remove residual water.[2]
Q3: I performed a simple distillation, but the resulting this compound is still impure. What could be the problem?
A3: Several factors can lead to an impure distillate.[2]
-
Close Boiling Points: A simple distillation is generally effective only if the boiling point difference between the desired product and impurities is greater than 100°C.[3] Unreacted cyclopentanol and the this compound product often have boiling points that are too close for efficient separation by simple distillation.
-
Inadequate Separation: For impurities with close boiling points, a fractional distillation apparatus with a Vigreux or packed column is necessary to achieve better separation.[2]
-
Presence of Water: Water can form azeotropes (mixtures with a constant boiling point), which can co-distill with your product. Ensure the crude product is thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.[2][4]
-
Thermal Decomposition: this compound is a relatively high-boiling point compound. Distilling under a high vacuum lowers the boiling point and prevents potential thermal decomposition.[2]
Q4: My product co-elutes with impurities during column chromatography. How can I improve the separation?
A4: Co-elution during column chromatography suggests that the chosen solvent system (eluent) has insufficient selectivity for your product and impurities. To improve separation:
-
Optimize the Solvent System: Perform preliminary analysis using Thin-Layer Chromatography (TLC) with various solvent systems, typically mixtures of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate).[2] Test different ratios to find a system that provides the best separation between the this compound spot and the impurity spots.
-
Use Gradient Elution: Start with a highly non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate. This can help elute the less polar impurities first, followed by your product, and then the more polar impurities.[2]
Q5: There is a persistent color in my purified this compound. How can I remove it?
A5: Persistent color can often be removed by treating the product with activated carbon. Dissolve the colored this compound in a suitable non-polar organic solvent, add a small amount of activated carbon, stir the mixture for a short period, and then remove the carbon by filtration.[2]
Q6: What analytical methods are suitable for determining the purity of this compound?
A6: Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a highly effective method for the quantitative analysis of impurities in acetate esters.[5] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for identifying non-volatile impurities.[6][7]
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of process-related impurities in acetate esters using GC-FID/MS. This data is representative of what can be expected when developing a validated analytical method for this compound.
| Impurity Category | Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) |
| Process-Related Impurities | Cyclopentanol | GC-FID / GC-MS | 0.005% | 0.015% | 98.5 - 101.2 | < 2.0 |
| Acetic Acid | GC-FID / GC-MS | 0.008% | 0.024% | 97.9 - 102.1 | < 2.5 | |
| Dicyclopentyl Ether | GC-FID / GC-MS | 0.01% | 0.03% | 95.2 - 103.5 | < 3.0 | |
| Residual Solvents | Toluene | Headspace GC-FID | 1 ppm | 3 ppm | 92.8 - 105.7 | < 5.0 |
Table adapted from data on analogous acetate esters. Actual performance should be established during method validation.[5]
Experimental Protocols
Protocol 1: Aqueous Work-up for Neutralization
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Continue adding until no more gas evolves.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of residual water.[2]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Filter off the drying agent to obtain the crude, neutralized this compound.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a fractionating column (e.g., Vigreux) for better separation.[2]
-
Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect any initial low-boiling fractions (forerun), which may contain residual solvents or cyclopentene.
-
Collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
Stop the distillation before the flask boils to dryness to avoid the concentration of high-boiling impurities.
Protocol 3: Purification by Column Chromatography
-
Slurry Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent (e.g., hexane). Carefully load this solution onto the top of the silica gel bed.[2]
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). If necessary, gradually increase the solvent polarity by adding small percentages of ethyl acetate (gradient elution) to elute the product.[2]
-
Fraction Collection: Collect the eluent in separate fractions using test tubes or flasks.
-
Monitoring: Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.[2]
Protocol 4: Purity Analysis by GC-FID/MS
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).
-
Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]
-
Sample Preparation: Accurately weigh the this compound sample (approx. 100 mg) and dissolve it in a suitable solvent (e.g., dichloromethane) in a volumetric flask.[5]
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of potential impurities.[5]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample and standards into the GC.
-
Data Analysis: Identify impurities by comparing retention times and mass spectra with those of the reference standards. Quantify each impurity using the external standard method based on the peak area from the chromatogram.[5]
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for impure vacuum distillation results.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Catalyst selection and optimization for cyclopentyl acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and optimization for the synthesis of cyclopentyl acetate (B1210297). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of cyclopentyl acetate.
Q1: Why is the yield of this compound lower than expected in the Fischer esterification reaction?
A1: Low yields in Fischer esterification can be attributed to several factors:
-
Equilibrium Limitations: The reaction between an alcohol and a carboxylic acid to form an ester and water is a reversible process. To favor the formation of the product, it is crucial to shift the equilibrium to the right. This can be achieved by:
-
Using an excess of one of the reactants, typically the less expensive one (e.g., acetic acid).
-
Removing water as it is formed, for instance, by using a Dean-Stark apparatus or adding a drying agent like molecular sieves.[1]
-
-
Incomplete Reaction: The reaction may not have reached completion. Ensure that the reaction has been allowed to proceed for a sufficient amount of time under the optimal temperature. Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Catalyst Deactivation: The acid catalyst can be neutralized or deactivated. Ensure the catalyst is active and used in the appropriate amount.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired ester. Common side reactions include the dehydration of cyclopentanol (B49286) to form cyclopentene (B43876), especially at high temperatures with strong acid catalysts.
Q2: What are common side reactions during the synthesis of this compound from cyclopentene and acetic acid?
A2: When synthesizing this compound from cyclopentene and acetic acid, potential side reactions include:
-
Polymerization of Cyclopentene: Under strongly acidic conditions, cyclopentene can undergo polymerization, leading to the formation of oligomers or polymers and reducing the yield of the desired ester.
-
Formation of Dicyclopentyl Ether: Although less common, the formation of dicyclopentyl ether through the reaction of two cyclopentanol molecules (formed in situ) can occur.
-
Isomerization: Depending on the reaction conditions, isomerization of cyclopentene to other cyclic C5 isomers might occur, though this is generally less of a concern.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation:
-
Optimize Reaction Temperature: The esterification of cyclopentene and acetic acid is an exothermic reaction.[2] Controlling the temperature is crucial to prevent side reactions like polymerization.
-
Catalyst Selection: Choose a catalyst with high selectivity for the desired esterification reaction. Solid acid catalysts like ion-exchange resins can offer better selectivity compared to strong mineral acids.
-
Molar Ratio of Reactants: Optimizing the molar ratio of acetic acid to cyclopentene can favor the formation of the ester and suppress side reactions. A molar ratio of acetic acid to cyclopentene in the range of 2:1 to 3:1 is often considered optimal for the addition-esterification reaction.
Q4: The purification of this compound is proving difficult. What are the recommended methods?
A4: Purification of this compound typically involves the following steps:
-
Neutralization: After the reaction, the acidic catalyst is neutralized, usually with a weak base like sodium bicarbonate solution.
-
Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities. A brine wash is often used to aid in the separation of the organic and aqueous layers.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The final purification is typically achieved by fractional distillation to separate the this compound from any remaining starting materials and high-boiling point impurities.
Catalyst Performance Data
The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound. Below is a summary of various catalysts and their reported performance. Note: A direct comparative study of all catalysts under identical conditions was not found in the available literature. The data presented is compiled from various sources and should be considered as a guideline.
| Catalyst Type | Catalyst Example | Reactants | Key Reaction Conditions | Yield/Conversion | Selectivity | Reference |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Cyclopentanol & Acetic Acid | Reflux | Generally good yields, but can lead to side reactions. | Moderate | General Fischer Esterification knowledge |
| Homogeneous Acid | p-Toluenesulfonic Acid (p-TsOH) | Cyclopentanol & Acetic Acid | Reflux | Often provides good yields with fewer side reactions than H₂SO₄. | Good | General Fischer Esterification knowledge |
| Heterogeneous Solid Acid | Sulfonic Acid Cation Exchange Resin | Cyclopentene & Acetic Acid | 50-80°C, 0.1-0.5 MPa | High conversion | High selectivity for this compound | [3][4] |
| Heterogeneous Solid Acid | Amberlyst-15 | General Esterification | Room temperature to reflux | Good to excellent yields for various esters. | High | General literature on Amberlyst-15 |
| Enzymatic | Novozym 435 (Immobilized Lipase (B570770) B from Candida antarctica) | Cyclopentanol & Acetic Acid | 40-60°C | High conversion (can be >90%) | Excellent (often enantioselective) | [5][6] |
Experimental Protocols
Protocol 1: Fischer Esterification of Cyclopentanol and Acetic Acid using Sulfuric Acid
This protocol describes the synthesis of this compound from cyclopentanol and glacial acetic acid using concentrated sulfuric acid as a catalyst.
Materials:
-
Cyclopentanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add cyclopentanol and an excess of glacial acetic acid (e.g., 2 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the flask while swirling.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water.
-
Carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Protocol 2: Esterification of Cyclopentene and Acetic Acid using a Solid Acid Catalyst (Ion-Exchange Resin)
This protocol outlines the synthesis of this compound from cyclopentene and acetic acid using a sulfonic acid cation exchange resin as a catalyst in a fixed-bed reactor.
Materials:
-
Cyclopentene
-
Acetic Acid
-
Sulfonic Acid Cation Exchange Resin (e.g., Amberlyst-15)
-
Fixed-bed reactor
-
Pump for reactant feed
-
Temperature and pressure control system
-
Separation column (for purification)
Procedure:
-
Pack the fixed-bed reactor with the sulfonic acid cation exchange resin.
-
Prepare a feed mixture of cyclopentene and acetic acid, typically with a molar ratio of acetic acid to cyclopentene between 2:1 and 5:1.[3]
-
Pump the feed mixture through the heated fixed-bed reactor. Maintain the reaction temperature between 50-80°C and the pressure between 0.1-0.5 MPa.[3]
-
The product stream exiting the reactor will contain this compound, unreacted starting materials, and potentially some byproducts.
-
The product mixture is then fed into a distillation column to separate the this compound from the unreacted cyclopentene and acetic acid, which can be recycled.
Protocol 3: Enzymatic Synthesis of this compound using Novozym 435
This protocol describes a greener synthesis of this compound using an immobilized lipase catalyst.
Materials:
-
Cyclopentanol
-
Acetic Anhydride or Vinyl Acetate (as acyl donor)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Shaking incubator or magnetic stirrer with temperature control
-
Filtration setup
Procedure:
-
In a flask, dissolve cyclopentanol and the acyl donor (e.g., 1.1 equivalents of vinyl acetate) in an anhydrous organic solvent.
-
Add Novozym 435 to the mixture (typically 5-10% by weight of the substrates).
-
Incubate the reaction mixture with shaking or stirring at a controlled temperature (e.g., 40-50°C) for 24-48 hours.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with solvent and reused.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Further purification, if necessary, can be achieved by distillation.
Visualizations
Experimental Workflow: Fischer Esterification
Caption: Workflow for this compound synthesis via Fischer esterification.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. CN108821971A - A kind of this compound synthesis technology - Google Patents [patents.google.com]
- 3. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102399133B - Method for preparing cyclopentanol from cyclopentene through indirect hydration method - Google Patents [patents.google.com]
- 5. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted butyl acetate synthesis catalyzed by Novozym 435: enhanced activity and operational stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions in the synthesis of cyclopentyl acetate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cyclopentyl acetate (B1210297).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of cyclopentyl acetate, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the synthesis of this compound can often be attributed to several critical factors:
-
Incomplete Reaction: The esterification reaction may not have reached completion. This can be due to insufficient reaction time, inadequate heating, or a deactivated catalyst.
-
Side Reactions: The formation of byproducts, such as dicyclopentyl ether or products from transesterification, can consume starting materials and reduce the yield of the desired ester.[1]
-
Product Loss During Work-up: Significant amounts of this compound can be lost during aqueous washes if emulsions form or if the product is not thoroughly extracted from the aqueous layer.
-
Equilibrium Limitations (Fischer Esterification): Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.[2][3]
Solutions:
-
Ensure Complete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the catalyst.
-
Minimize Side Reactions: Refer to the specific troubleshooting questions regarding ether formation (Q2) and potential transesterification (Q3).
-
Optimize Work-up: To break emulsions, add a small amount of brine (saturated NaCl solution) during the aqueous wash. Ensure thorough extraction by performing multiple extractions with an appropriate organic solvent.
-
Drive the Equilibrium: In Fischer esterification, use a Dean-Stark apparatus to remove water as it forms. Alternatively, using a large excess of one of the reactants (usually the less expensive one) can also shift the equilibrium towards the product side.[3][4] Using a dehydrating agent, like concentrated sulfuric acid, also helps to remove water.[1]
Q2: I have identified a significant amount of a high-boiling point byproduct, likely dicyclopentyl ether. How can I prevent its formation?
A2: The formation of dicyclopentyl ether is a common side reaction in the acid-catalyzed synthesis of this compound from cyclopentanol (B49286), especially when using strong protic acids like sulfuric acid at elevated temperatures.[1] The secondary carbocation formed from the protonation and dehydration of cyclopentanol is susceptible to nucleophilic attack by another molecule of cyclopentanol.
Preventative Measures:
-
Control Reaction Temperature: Ether formation is generally favored at higher temperatures. Maintaining a lower reaction temperature can significantly reduce the rate of this side reaction.[5]
-
Use a Catalytic Amount of Acid: Employing a minimal yet effective amount of the acid catalyst can reduce the extent of alcohol dehydration.[1]
-
Choice of Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst (e.g., sulfonic acid-functionalized resin), which can be less prone to causing dehydration.
-
Alternative Synthesis Route: If ether formation remains a persistent issue, consider synthesizing this compound from cyclopentanol using acetic anhydride (B1165640). This method does not typically produce ether byproducts.
Q3: My product is contaminated with other esters. Could this be due to transesterification?
A3: Yes, transesterification is a potential side reaction if other alcohols or esters are present in the reaction mixture.[6][7] For instance, if the cyclopentanol starting material is contaminated with another alcohol, or if the solvent is an alcohol (e.g., ethanol), the corresponding acetate ester of that alcohol can be formed. Similarly, if another ester is present as an impurity, it can undergo transesterification with cyclopentanol.
Preventative Measures:
-
Use Pure Starting Materials: Ensure the purity of cyclopentanol and acetic acid (or acetic anhydride) before starting the reaction.
-
Use a Non-Alcoholic Solvent: If a solvent is required, choose an inert, non-alcoholic solvent.
-
Careful Selection of Reaction Conditions: Transesterification can be catalyzed by both acids and bases.[6] Ensure that the reaction conditions are optimized for the desired esterification and do not inadvertently promote transesterification.
Frequently Asked Questions (FAQs)
Q: What are the common methods for synthesizing this compound?
A: The most common laboratory and industrial methods include:
-
Fischer-Speier Esterification: The reaction of cyclopentanol with acetic acid in the presence of an acid catalyst (e.g., H₂SO₄, p-TsOH).[4][8]
-
Reaction with Acetic Anhydride: The acylation of cyclopentanol with acetic anhydride, often in the presence of a catalyst or a base like pyridine (B92270).[1]
-
Addition of Acetic Acid to Cyclopentene (B43876): This method is often used in industrial settings and typically employs a solid acid catalyst.[9]
Q: How can I purify the final this compound product?
A: Purification of this compound typically involves the following steps:
-
Neutralization and Washing: After the reaction, the mixture is washed with water and a weak base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and unreacted acetic acid. This is followed by a wash with brine to reduce the amount of water in the organic layer.[4]
-
Drying: The organic layer containing the product is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Distillation: The final purification is usually achieved by simple or fractional distillation to separate the this compound from any remaining starting materials, solvents, and side products.[2][4]
Q: What is the boiling point of this compound?
A: The boiling point of this compound is approximately 159 °C at atmospheric pressure (760 mmHg).[1]
Quantitative Data Summary
The following table summarizes quantitative data for different methods of this compound synthesis. Note that reaction conditions can significantly impact yields.
| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Fischer Esterification (example) | Isopentyl alcohol, Acetic acid | H₂SO₄ | Reflux | 1 hour | ~62-90 | [4][10] |
| Acylation with Acetic Anhydride | Cyclopentanol, Acetic anhydride | tris(pentafluorophenyl)borane | 20 | 2 minutes | 97 | [1] |
| Addition to Cyclopentene (Industrial Process Data) | Cyclopentene, Acetic acid | Sulfonic acid resin | 50-80 | 1-3 h⁻¹ (space velocity) | High conversion and selectivity | [9][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures.
Materials:
-
Cyclopentanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopentanol (1.0 eq) and an excess of glacial acetic acid (2.0-3.0 eq).
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by simple distillation to obtain pure this compound.
Protocol 2: Synthesis of this compound using Acetic Anhydride
This protocol is based on typical acylation reactions with anhydrides.
Materials:
-
Cyclopentanol
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, combine cyclopentanol (1.0 eq) and acetic anhydride (1.2 eq). If desired, a catalytic amount of pyridine can be added.
-
Stir the mixture at room temperature. The reaction is often exothermic. If necessary, cool the flask in an ice bath to maintain a moderate temperature.
-
Stir for 1-3 hours, monitoring the reaction by TLC until the cyclopentanol is consumed.
-
Quench the reaction by slowly adding water to hydrolyze the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine, if used), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by simple distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathways in the acid-catalyzed synthesis of this compound.
References
- 1. This compound|933-05-1|lookchem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US2431554A - Purification of vinyl acetate by distillation and scrubbing of the distillate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]
- 10. ukessays.com [ukessays.com]
- 11. CN102617290A - Process for preparing cyclopentanol with cyclopentene - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Cyclopentyl Acetate Synthesis
Welcome to the technical support center for the synthesis of cyclopentyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up production from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cyclopentyl acetate?
A1: The most prevalent method is the Fischer esterification of cyclopentanol (B49286) with acetic acid, typically using an acid catalyst.[1][2] The reaction is reversible, and water is produced as a byproduct. To drive the reaction towards the product side, an excess of one reactant (usually the less expensive one, acetic acid) is used, and the water is continuously removed.[2][3]
Q2: What are the key differences between lab-scale and pilot-plant-scale synthesis of this compound?
A2: The primary differences lie in equipment, heat and mass transfer, and process control. Lab-scale synthesis often uses glassware and allows for rapid heating and cooling.[4] Pilot-plant scale requires robust reactors (like stainless steel), more sophisticated process control for temperature and mixing, and presents challenges in achieving uniform heat and mass transfer, which can affect reaction kinetics and impurity profiles.[4][5][6]
Q3: Which catalysts are suitable for this compound synthesis, and how do they differ in a scaled-up process?
A3: Both homogeneous and heterogeneous catalysts are used.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are effective.[1][7][8] However, on a larger scale, they pose challenges with corrosion, catalyst removal, and waste generation.[1][9]
-
Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia are preferred for pilot and industrial scales.[1][7][8] They are easily separated from the product, can be regenerated and reused, and reduce corrosion issues, making the process more sustainable.[1][9]
Q4: How is the equilibrium of the esterification reaction managed at a larger scale?
A4: To maximize yield, the equilibrium must be shifted towards the product. This is typically achieved by:
-
Using an Excess of a Reactant: Acetic acid is often used in excess.[3]
-
Removing Water: At the pilot scale, this can be done using a Dean-Stark apparatus, pervaporation membranes, or through reactive distillation, where the reaction and separation of water occur in the same unit.[1][10]
Troubleshooting Guide
Issue 1: Low Conversion or Yield
-
Q: My reaction is not reaching the expected conversion rate after scaling up. What could be the cause?
-
A: Several factors could be at play:
-
Inefficient Water Removal: Water is a byproduct that can shift the equilibrium back to the reactants.[10] Ensure your water removal system (e.g., Dean-Stark trap, vacuum) is functioning correctly and is appropriately sized for the larger volume.
-
Poor Mixing: In a larger reactor, inadequate agitation can lead to poor contact between reactants and the catalyst, as well as localized temperature gradients.[11] Verify that the mixing speed is sufficient to maintain a homogeneous mixture.
-
Catalyst Deactivation: If using a heterogeneous catalyst, it may have become deactivated. Consider regeneration or replacement. For homogeneous catalysts, ensure the correct concentration is used.[8]
-
Temperature Control: Esterification is temperature-dependent.[1] Hot spots or overall lower temperatures in the larger reactor can slow down the reaction rate.[4] Ensure your heating system is adequate for the pilot-scale vessel.
-
-
Issue 2: Impurity Formation
-
Q: I am observing higher levels of impurities in my pilot-plant batch compared to the lab scale. Why is this happening?
-
A: Increased impurities are often a consequence of scale-up challenges:
-
Longer Reaction Times: Slower heating and cooling rates in larger reactors can lead to longer overall reaction times, potentially promoting side reactions.[4]
-
Local Hotspots: Poor heat dissipation in large reactors can create localized hot spots, leading to thermal degradation of reactants or products and the formation of byproducts.[4]
-
Catalyst Issues: The use of strong mineral acids can cause dehydration of the alcohol or other side reactions, which may be more pronounced at the higher temperatures and longer durations of a pilot run.[1]
-
-
Issue 3: Difficulty in Product Purification
-
Q: The final purification by distillation is less effective at the pilot scale. What should I check?
-
A: Purification challenges at scale can be due to:
-
Emulsion Formation: During the neutralization wash (e.g., with sodium bicarbonate), vigorous mixing in a large vessel can lead to stable emulsions that are difficult to break. Reduce agitation speed during washing or allow for longer separation times.
-
Inefficient Distillation: Ensure your distillation column is packed appropriately and that the reflux ratio is optimized for the larger volume. Check for pressure fluctuations and ensure the vacuum system, if used, is operating correctly.
-
Incomplete Removal of Catalyst: If using a homogeneous catalyst, ensure it is fully neutralized and removed during the workup, as residual acid can catalyze the reverse reaction (hydrolysis) during distillation.
-
-
Data Presentation: Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Example) | Key Considerations for Scale-Up |
| Reactants | Cyclopentanol, Acetic Acid | Cyclopentanol, Acetic Acid | Maintain reactant purity; sourcing larger quantities.[4] |
| Molar Ratio | 1:3 to 1:11 (Cyclopentanol:Acetic Acid)[12] | 1:1.5 to 1:3 (Cyclopentene:Acetic Acid)[13] | Optimize for cost and conversion; excess acid drives equilibrium. |
| Catalyst | H₂SO₄, PTSA, Montmorillonite Clay[7][12] | Sulfonic Acid Cation Exchange Resin[13] | Heterogeneous catalysts are preferred for ease of separation.[1] |
| Temperature | Reflux (~116°C without pressure)[12] | 62°C - 80°C (in a pressurized system)[13] | Heat transfer is less efficient; requires robust heating/cooling.[4] |
| Reaction Time | 1 - 3 hours[12] | Varies (continuous flow in some systems)[13] | Longer times may be needed due to heat/mass transfer limits. |
| Pressure | Atmospheric | 0.12 MPa - 0.3 MPa[13] | Higher pressure allows for lower temperatures. |
| Yield | ~80-95% | >99% (total conversion)[13] | Dependent on efficient water removal and optimized conditions. |
| Purification | Bicarb wash, distillation[12][14] | Catalytic distillation, fractional distillation | Requires larger, more efficient separation equipment. |
Experimental Protocols
Lab-Scale Synthesis using a Homogeneous Catalyst
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.
-
Charging Reactants: Charge the flask with cyclopentanol (0.5 mol), glacial acetic acid (1.5 mol), and concentrated sulfuric acid (1 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (approximately 2-3 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, a 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[3]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess acetic acid and solvent under reduced pressure.
-
Purification: Purify the crude this compound by fractional distillation.
Pilot-Plant Scale Synthesis using a Heterogeneous Catalyst (Conceptual)
This protocol is based on a fixed-bed reactor system.
-
System Preparation: Ensure the fixed-bed reactor is packed with the sulfonic acid cation exchange resin catalyst and the system is pressure-tested.
-
Feed Preparation: In a mixing vessel, prepare the feed stream by mixing cyclopentanol and acetic acid in the desired molar ratio (e.g., 1:1.8).[13]
-
Reaction Execution:
-
Preheat the reactant feed to the target temperature (e.g., 65°C).
-
Pump the feed through the fixed-bed reactor at a controlled flow rate (residence time is critical).
-
Maintain the reactor pressure and temperature within the specified range (e.g., 0.18 MPa and 62°C).[13]
-
-
Product Collection & Separation: The effluent from the reactor, containing this compound, water, and unreacted starting materials, is directed to a separation unit. In an advanced setup, this could be a catalytic distillation column where residual reactants are converted and the product is simultaneously purified.[13]
-
Purification: The crude product from the primary separation is fed into a fractional distillation column to separate the pure this compound from any remaining acetic acid or byproducts.
Visualizations
General Fischer Esterification Pathway
Caption: Acid-catalyzed Fischer esterification mechanism.
Scale-Up Troubleshooting Logic
Caption: Troubleshooting workflow for scale-up issues.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 5. A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound | MDPI [mdpi.com]
- 10. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 12. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]
- 13. CN108821971A - A kind of this compound synthesis technology - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cyclopentyl Acetate Solvent Recycling
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing recycled cyclopentyl acetate (B1210297) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the cyclopentyl acetate recycling process in a question-and-answer format.
Issue 1: Low Purity of Recovered Solvent
Q: Why is the purity of my recovered this compound below the required specification (e.g., <99%) after distillation?
A: Low purity in recovered this compound can stem from several factors, primarily related to the distillation process and the nature of the impurities. Common causes include inefficient separation from other solvents, the presence of azeotropes, or thermal degradation.
Possible Causes & Solutions:
-
Inefficient Fractional Distillation: The boiling points of contaminants may be too close to that of this compound for effective separation with a simple distillation setup.
-
Solution: Employ fractional distillation. This technique uses a fractionating column to create multiple successive distillations, significantly improving separation efficiency for compounds with similar boiling points.[1][2] Ensure the column is properly packed and insulated to maintain the necessary temperature gradient.[3]
-
-
Distillation Rate is Too High: Heating the distillation flask too vigorously can cause different components to vaporize and travel up the column together, preventing proper separation.[4]
-
Column Flooding: Excessive vapor flow can force liquid up the distillation column, preventing the proper downward flow of condensate. This "flooding" ruins the separation efficiency.[5][6]
-
Solution: Immediately reduce the heating rate. If flooding persists, turn off the heat source until the liquid drains back into the flask, then resume heating at a lower rate.[3]
-
-
Presence of Azeotropes: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[7] If this compound forms an azeotrope with a contaminant (especially water), it will be impossible to separate them by distillation alone.
-
Solution: First, dry the solvent using an appropriate drying agent or an adsorption method with molecular sieves before distillation. For other azeotropes, a different separation technique, such as liquid-liquid extraction or a pressure-swing distillation, may be required.
-
A troubleshooting workflow for low purity is outlined below.
Issue 2: Water Contamination in Recovered Solvent
Q: My recycled this compound has a high water content, which is affecting my water-sensitive reactions. How can I remove it?
A: Water is a common contaminant that can be introduced from reaction workups or absorbed from the atmosphere. It can be difficult to remove by distillation alone due to the potential formation of an azeotrope.
Possible Causes & Solutions:
-
Insufficient Drying During Workup: Aqueous extractions can leave residual water in the organic phase.
-
Solution: Before recycling, dry the crude solvent solution with a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Azeotropic Distillation with Water: this compound may form a minimum-boiling azeotrope with water, making complete separation by conventional distillation impossible.
-
Solution 1: Adsorption. This is the most effective method. Pass the solvent through a column packed with activated alumina (B75360) or 3Å molecular sieves. Molecular sieves are particularly effective at trapping water molecules.[8]
-
Solution 2: Liquid-Liquid Extraction. If the solvent contains a significant amount of water, you can perform an extraction with a saturated brine (NaCl) solution.[9] The high salt concentration reduces the solubility of the organic solvent in the aqueous layer, aiding separation. This should be followed by treatment with a drying agent.
-
Quantitative Data: Comparison of Water Removal Methods
| Method | Typical Final Water Content | Advantages | Disadvantages |
| Anhydrous Drying Agents (e.g., MgSO₄) | 100 - 500 ppm | Simple, fast for bulk removal. | Can be inefficient for trace amounts; introduces solids. |
| Liquid-Liquid Extraction (Brine Wash) | > 500 ppm | Good for removing large quantities of water. | Does not remove all water; requires a subsequent drying step.[9] |
| Adsorption (3Å Molecular Sieves) | < 50 ppm | Highly efficient for trace amounts; high capacity.[8] | Slower than batch drying; sieves require activation. |
Issue 3: Low Recovery Yield
Q: I am losing a significant amount of this compound during the recycling process. What are the common causes and how can I improve my yield?
A: Low recovery yield can be attributed to mechanical losses, improper distillation parameters, or degradation of the solvent.
Possible Causes & Solutions:
-
Mechanical Losses: Solvent can be lost during transfers between vessels or due to poorly sealed distillation joints.
-
Solution: Ensure all glassware joints are properly sealed with appropriate grease or PTFE sleeves. Minimize the number of transfers.
-
-
Premature Fraction Collection: Starting the collection of the main this compound fraction too early or ending it too late can lead to cross-contamination and perceived loss of pure product.
-
Solution: Monitor the distillation temperature closely.[10] Collect a "forerun" fraction of low-boiling impurities first. Begin collecting the main fraction only when the temperature stabilizes at the boiling point of this compound (~159 °C).[11][12] Stop collection if the temperature rises significantly, indicating the distillation of higher-boiling impurities.
-
-
Vigorous Boiling: Excessively high temperatures can cause bumping and carryover of liquid into the condenser and receiving flask, leading to impure fractions and inaccurate yield measurements.[4]
-
Solution: Use boiling chips or a magnetic stirrer to ensure smooth boiling.[13] Heat the distillation flask gradually using a heating mantle with a controller.
-
-
Thermal Decomposition: Although this compound is chemically stable under standard conditions, prolonged heating at high temperatures could potentially cause degradation.
-
Solution: If impurities are high-boiling, consider vacuum distillation. Reducing the pressure lowers the boiling point of the solvent, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation.[14]
-
Experimental Protocols
Protocol 1: Fractional Distillation for Purity Enhancement
This protocol is designed to separate this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.[4][10]
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the impure this compound. Add a few boiling chips or a magnetic stir bar.
-
Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process, which is critical for good separation.[3]
-
Heating: Begin heating the flask gently with a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the column. You should observe a ring of condensing vapor rising. The system is at equilibrium when the temperature at the thermometer stabilizes and vapor is condensing and returning to the flask (refluxing).[3]
-
Collecting Fractions:
-
Forerun: Slowly begin to collect the first fraction (the forerun), which will contain lower-boiling impurities. The temperature should be relatively low and may fluctuate.
-
Main Fraction: Once the temperature stabilizes at the boiling point of pure this compound (~159 °C), switch to a new receiving flask to collect the purified product.[11][12] Maintain a slow, steady collection rate of approximately 1-2 drops per second.
-
Final Fraction: If the temperature begins to rise again or drop, it indicates that the main component has distilled. Stop the collection or switch to a third flask to collect the high-boiling residue.
-
-
Shutdown: Do not distill to dryness.[4] Stop heating when a small amount of liquid remains in the distillation flask.
Protocol 2: Water Removal using Liquid-Liquid Extraction
This protocol is for removing significant amounts of water-soluble impurities.
-
Setup: Place the recovered this compound in a separatory funnel of appropriate size.
-
Washing: Add an equal volume of saturated sodium chloride (brine) solution to the funnel.
-
Mixing: Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of emulsions.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. This compound is less dense than brine and will be the top layer.
-
Draining: Carefully drain and discard the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 2-5) one more time.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating the solvent is dry.
-
Filtration: Filter or decant the dried solvent to remove the drying agent. The solvent is now ready for purity analysis or further distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for recycling this compound?
A: The main strategies depend on the nature of the impurities. The most common methods include:
-
Fractional Distillation: Highly effective for separating volatile impurities with different boiling points.[1][14]
-
Liquid-Liquid Extraction: Used to remove water-soluble impurities like acids, bases, or salts.[15][16][17]
-
Adsorption: Employs solid media like activated carbon or molecular sieves to remove specific contaminants, such as organic color compounds or water.[8][18] Often, a combination of these techniques is used for the best results.
Q2: How can I verify the purity of my recycled this compound?
A: Purity should be assessed using analytical techniques.[19]
-
Gas Chromatography (GC): The most common method for determining the purity of volatile solvents and quantifying impurities.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the identity of the solvent and detect impurities that have distinct proton signals.
-
Karl Fischer Titration: This is the standard method for accurately quantifying water content in the solvent.[19]
-
FT-IR Spectroscopy: Can be used as a quick method to check for the presence of certain functional group impurities, such as hydroxyl (-OH) groups from water or alcohol contaminants.[19]
Q3: What key physical properties of this compound are important for recycling?
A: Understanding these properties is crucial for designing an effective purification strategy.
Table of Key Physical Properties
| Property | Value | Significance for Recycling |
| Molecular Weight | 128.17 g/mol [22] | Basic chemical information. |
| Boiling Point | ~159 °C at 760 mmHg[11][12] | The target temperature for collection during distillation. |
| Density | ~0.95 g/cm³ (est.) | Determines whether it will be the upper or lower layer during aqueous extraction. |
| Solubility in Water | 1359 mg/L (low)[11][12] | Its low water solubility allows for effective separation using liquid-liquid extraction. |
| Flash Point | ~43.6 °C[11][12] | Indicates it is a combustible liquid, requiring appropriate safety precautions during heating. |
Q4: Does this compound form azeotropes with other common lab solvents?
References
- 1. vernier.com [vernier.com]
- 2. Fractional Distillation Lab Report - 1284 Words | Bartleby [bartleby.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cerritos.edu [cerritos.edu]
- 5. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Azeotrope - Sciencemadness Wiki [sciencemadness.org]
- 8. US5958109A - Adsorption process for recovery of solvents - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound, 933-05-1 [perflavory.com]
- 12. This compound, 933-05-1 [thegoodscentscompany.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Solvent Recycling | Veolia North America [veolianorthamerica.com]
- 15. organomation.com [organomation.com]
- 16. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 17. openaccesspub.org [openaccesspub.org]
- 18. Adsorption Techniques | EMIS [emis.vito.be]
- 19. Identity determination and purity testing [chemcon.com]
- 20. kelid1.ir [kelid1.ir]
- 21. benchchem.com [benchchem.com]
- 22. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 23. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 24. rushim.ru [rushim.ru]
Addressing challenges in the separation of cyclopentyl acetate from reaction mixtures
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the separation of cyclopentyl acetate (B1210297) from complex reaction mixtures.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the purification of cyclopentyl acetate.
1.1 Distillation Issues
Q: Why is the purity of my distilled this compound lower than expected?
A: Low purity after distillation can stem from several factors:
-
Incomplete Separation from Acetic Acid: Residual acetic acid is a common impurity. A pre-distillation wash of the crude product with a saturated sodium bicarbonate solution can neutralize and remove the majority of the acid.
-
Presence of Close-Boiling Impurities: Unreacted cyclopentanol (B49286) (B.P. ~140°C) can be difficult to separate from this compound (B.P. ~159°C) without an efficient fractional distillation column.
-
Azeotrope Formation: The presence of water, a byproduct of esterification, can lead to the formation of azeotropes, which complicates separation by conventional distillation.[1][2] Consider using a drying agent (like anhydrous MgSO₄) before distillation or employing azeotropic distillation techniques.[1]
-
Inefficient Distillation Column: The column may have an insufficient number of theoretical plates for the required separation. Using a longer, packed column (e.g., Vigreux or Raschig rings) can improve separation efficiency.
-
Operational Parameters: An incorrect reflux ratio or heating rate can lead to poor separation.[3] For challenging separations, a higher reflux ratio is generally beneficial.[3]
Q: My yield of this compound after distillation is very low. What are the likely causes?
A: Low yield can be attributed to:
-
Product Loss During Workup: Significant product may be lost during aqueous washes if emulsions form or if an insufficient volume of organic solvent is used for extraction.
-
Decomposition: Excessive heating or prolonged exposure to acidic or basic conditions during the workup or distillation can cause decomposition of the ester.
-
Mechanical Losses: Product can be lost on the surfaces of the distillation apparatus, especially in small-scale preparations.
-
Incorrect Fraction Collection: The collection window for the this compound fraction may be too narrow or timed incorrectly. Monitoring the head temperature of the distillation column is crucial for collecting the correct fraction.
1.2 Liquid-Liquid Extraction (LLE) Issues
Q: I'm experiencing persistent emulsions during aqueous washes. How can I resolve this?
A: Emulsion formation is common when washing organic layers. To break an emulsion:
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help force the separation of the layers.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.[4]
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help break it up.
Q: The separation of layers is poor, and the interface is not sharp. Why is this happening?
A: A poorly defined interface can be due to the densities of the organic and aqueous layers being too similar. Adding a solvent with a significantly different density (e.g., a denser solvent like dichloromethane (B109758) or a less dense one like hexane) can improve the separation. Ensure you are using a sufficient volume of extracting solvent.
1.3 Chromatography Issues
Q: My this compound is co-eluting with an impurity during column chromatography. How can I improve the separation?
A: Co-elution occurs when compounds have similar affinities for the stationary and mobile phases. To improve resolution:
-
Adjust Solvent Polarity: If using a normal-phase system (e.g., silica (B1680970) gel), decrease the polarity of the eluent. For instance, if you are using a 9:1 Hexane (B92381):Ethyl Acetate mixture, try changing to 19:1.[5] A shallower gradient during elution can also improve separation.[5]
-
Change the Stationary Phase: If adjusting the mobile phase is ineffective, consider using a different stationary phase, such as alumina (B75360) or a reverse-phase silica (e.g., C18).
-
Optimize Column Parameters: Use a longer, narrower column and ensure the sample is loaded in a concentrated band to minimize band broadening.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in a typical this compound reaction mixture?
A: The most common impurities are unreacted starting materials such as cyclopentanol and acetic acid, the catalyst used for the reaction, and byproducts like water and dicyclopentylether.[6]
Q: What is the most effective way to remove large amounts of unreacted acetic acid?
A: A two-step approach is highly effective. First, perform a liquid-liquid extraction by washing the crude reaction mixture with a mild base like saturated sodium bicarbonate or potassium carbonate solution until effervescence ceases. This neutralizes the acid, converting it to a water-soluble salt.[5] Second, perform fractional distillation to remove any remaining traces and other impurities.
Q: Does this compound form an azeotrope with water?
Q: What separation method is recommended to achieve a purity of >99.5%?
A: Achieving such high purity typically requires a multi-step approach. A combination of an initial aqueous workup (extraction) to remove acidic impurities, followed by a careful fractional distillation is often sufficient.[7][8] For the highest purity on a laboratory scale, a final purification step using preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) might be necessary.[9]
Q: How can I monitor the purity of my fractions during the separation process?
A: Several analytical techniques can be used:
-
Gas Chromatography (GC): Excellent for monitoring the separation of volatile compounds and determining purity.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to analyze purity.[9]
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess the purity of fractions collected from column chromatography.[5]
-
NMR Spectroscopy: ¹H NMR can be used to check for the presence of characteristic impurity signals.
Section 3: Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol assumes the crude this compound has been separated from any solid catalyst and has undergone an initial aqueous wash to remove the bulk of acidic impurities.
-
Drying: Dry the crude organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter to remove the drying agent, and concentrate the solution using a rotary evaporator to remove the extraction solvent.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux). Ensure all joints are well-sealed. Include a thermometer to monitor the vapor temperature at the still head.
-
Distillation: Heat the distillation flask gently using a heating mantle.
-
Fore-run Collection: Collect the initial low-boiling fraction, which may contain residual extraction solvent or other volatile impurities like cyclopentene (B43876) (B.P. ~44°C).
-
Product Collection: As the temperature stabilizes near the boiling point of this compound (~159°C), change the receiving flask to collect the pure product.[10] Collect the fraction within a narrow temperature range (e.g., ± 2°C of the literature boiling point).
-
Shutdown: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential charring.
Protocol 2: Liquid-Liquid Extraction for Acid Removal
This protocol is for the initial workup of the reaction mixture.
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel of appropriate size. If a solvent was used in the reaction, ensure it is immiscible with water. If not, add a suitable organic solvent like ethyl acetate or diethyl ether.[5]
-
First Wash: Add a volume of deionized water and gently shake the funnel, venting frequently to release any pressure.[4][11] Allow the layers to separate and drain the lower aqueous layer.
-
Neutralizing Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake cautiously, as CO₂ gas will be generated. Vent immediately and frequently. Continue shaking until no more gas is evolved. Drain the aqueous layer.
-
Repeat: Repeat the sodium bicarbonate wash until no more effervescence is observed.
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to help remove residual water and break any minor emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it using a suitable drying agent like anhydrous Na₂SO₄ or MgSO₄.
Protocol 3: Flash Column Chromatography
This method is suitable for small-scale, high-purity purification.
-
Column Packing: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Concentrate the crude product and adsorb it onto a small amount of silica gel. Carefully add the dry sample to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing).[12]
-
Fraction Collection: Collect small fractions in separate test tubes.
-
Analysis: Spot each fraction on a TLC plate to monitor the separation. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Section 4: Data Presentation
Table 1: Physical Properties of this compound and Common Reaction Components
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂O₂ | 128.17 | ~159[10] |
| Acetic Acid | C₂H₄O₂ | 60.05 | ~118 |
| Cyclopentanol | C₅H₁₀O | 86.13 | ~141 |
| Cyclopentene | C₅H₈ | 68.12 | ~44 |
| Water | H₂O | 18.02 | 100 |
Table 2: Comparison of Primary Separation Techniques
| Technique | Typical Purity | Typical Yield | Scalability | Key Advantages | Key Disadvantages |
| Fractional Distillation | 95-99% | Good-Excellent | Excellent | Cost-effective for large scale, good for separating components with different boiling points. | Energy-intensive, ineffective for azeotropes or close-boiling compounds.[3] |
| Liquid-Liquid Extraction | N/A (Workup step) | Good-Excellent | Excellent | Removes water-soluble impurities (acids, salts) effectively. | Can lead to emulsions, potential for product loss in aqueous layer.[13] |
| Flash Chromatography | >99% | Fair-Good | Poor | Excellent for high purity on a small scale, versatile. | Solvent-intensive, not cost-effective for large quantities, more complex.[5] |
Section 5: Visual Guides
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for poor distillation purity.
Caption: Decision tree for choosing a separation method.
References
- 1. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 2. gwsionline.com [gwsionline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. CN102399133B - Method for preparing cyclopentanol from cyclopentene through indirect hydration method - Google Patents [patents.google.com]
- 8. Method for preparing cyclopentanol from cyclopentene - Eureka | Patsnap [eureka.patsnap.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. This compound, 933-05-1 [thegoodscentscompany.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of cyclopentyl acetate and cyclohexyl acetate as solvents
A Comparative Study of Cyclopentyl Acetate (B1210297) and Cyclohexyl Acetate as Solvents
In the landscape of industrial and research solvents, the selection of an appropriate medium is paramount to achieving optimal outcomes in chemical reactions, formulations, and purification processes. This guide provides a detailed comparative analysis of two cyclic ester solvents: cyclopentyl acetate and cyclohexyl acetate. Aimed at researchers, scientists, and professionals in drug development, this document outlines the physicochemical properties, performance characteristics, and potential applications of these solvents, supported by structured data and detailed experimental protocols.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a solvent is crucial for its selection. The following table summarizes the key physicochemical parameters of this compound and cyclohexyl acetate.
| Property | This compound | Cyclohexyl Acetate |
| CAS Number | 933-05-1[1] | 622-45-7[2] |
| Molecular Formula | C₇H₁₂O₂[1] | C₈H₁₄O₂[2] |
| Molecular Weight | 128.17 g/mol [1] | 142.20 g/mol [2] |
| Appearance | Colorless liquid[3] | Colorless to pale yellow liquid[2] |
| Odor | Fruity, apple-like[3] | Fruity, sweet, reminiscent of amyl acetate[2] |
| Boiling Point | 159 °C at 760 mmHg[1] | 172-173 °C at 760 mmHg[4] |
| Melting Point | Not available | -65 °C[5] |
| Density | 0.98 g/cm³[1] | 0.966 g/mL at 25 °C[4] |
| Flash Point | 43.6 °C[1][3] | 58 °C (136.4 °F) |
| Vapor Pressure | 2.55 mmHg at 25 °C[1][3] | 11.0 mmHg[5] |
| Water Solubility | Not available | 0.2 g/100 mL at 20 °C (slightly soluble)[5] |
| Solubility in Organic Solvents | Soluble in alcohol[6] | Miscible with ethanol (B145695) and ether[2][5] |
| logP (Octanol/Water Partition Coefficient) | 1.492[1] | 2.64[5] |
Solvent Performance and Applications
Both this compound and cyclohexyl acetate are utilized as solvents across various industries, including coatings, adhesives, and fragrances.[2][3] Their performance in these applications is dictated by their physical properties.
This compound is recognized for its pleasant fruity aroma and is used as a synthetic flavoring agent in the food and beverage industry.[3] In manufacturing, it serves as a solvent for lacquers, varnishes, and paints.[3]
Cyclohexyl Acetate is also valued in the fragrance industry for its sweet, fruity scent.[2] Its solvent properties make it suitable for dissolving a range of organic compounds, leading to its use in resins, coatings, and adhesives.[2] It is also employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Experimental Protocols for Solvent Evaluation
To objectively compare the performance of this compound and cyclohexyl acetate, standardized experimental protocols are necessary. Below are detailed methodologies for key experiments.
Determination of Reaction Yield and Purity in a Model Reaction (e.g., Esterification)
Objective: To compare the efficacy of this compound and cyclohexyl acetate as reaction solvents for the esterification of acetic acid with isobutanol.
Materials:
-
Acetic acid (glacial)
-
Isobutanol
-
Sulfuric acid (concentrated, as catalyst)
-
This compound (reaction solvent)
-
Cyclohexyl acetate (reaction solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663)
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5)
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
Procedure:
-
Set up two identical reaction apparatuses, each consisting of a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In the first flask, charge 0.5 mol of acetic acid, 0.5 mol of isobutanol, and 100 mL of this compound.
-
In the second flask, charge 0.5 mol of acetic acid, 0.5 mol of isobutanol, and 100 mL of cyclohexyl acetate.
-
To each flask, cautiously add 1 mL of concentrated sulfuric acid.
-
Heat both reaction mixtures to reflux and maintain for 2 hours.
-
After cooling to room temperature, transfer the contents of each flask to a separatory funnel.
-
Wash the organic layer twice with 50 mL of 5% sodium bicarbonate solution, followed by one wash with 50 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Analyze the product mixture by Gas Chromatography (GC) to determine the yield of isobutyl acetate and the purity of the product.
Data Analysis:
-
Calculate the percentage yield of isobutyl acetate in each solvent.
-
Compare the purity of the isobutyl acetate obtained from each reaction.
Measurement of Evaporation Rate
Objective: To compare the relative evaporation rates of this compound and cyclohexyl acetate.
Materials:
-
This compound
-
Cyclohexyl acetate
-
n-Butyl acetate (as a reference standard)
-
Analytical balance (accurate to 0.001 g)
-
Shallow, flat-bottomed dishes of identical dimensions
-
Fume hood with controlled airflow
Procedure:
-
Place three identical dishes on the analytical balance and tare.
-
Add approximately 5 g of this compound to the first dish, 5 g of cyclohexyl acetate to the second dish, and 5 g of n-butyl acetate to the third dish. Record the exact initial mass of each solvent.
-
Place the dishes in a fume hood with a constant and gentle airflow.
-
Record the mass of each dish at regular intervals (e.g., every 10 minutes) until the solvents have completely evaporated.
-
Plot the mass of solvent remaining versus time for each solvent.
Data Analysis:
-
Determine the evaporation rate for each solvent by calculating the slope of the linear portion of the mass vs. time graph.
-
Calculate the relative evaporation rate of this compound and cyclohexyl acetate with respect to n-butyl acetate (Relative Evaporation Rate = Evaporation Rate of Sample / Evaporation Rate of n-Butyl Acetate).
Visualizing Solvent Selection and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical processes involved in solvent selection and the comparative experimental workflow.
References
- 1. This compound|933-05-1|lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 933-05-1,this compound | lookchem [lookchem.com]
- 4. Cyclohexyl acetate | 622-45-7 [chemicalbook.com]
- 5. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 933-05-1 [thegoodscentscompany.com]
A Comparative Guide to HPLC and Gas Chromatography for Cyclopentyl Acetate Purity Assessment
For researchers, scientists, and drug development professionals, the accurate determination of purity for raw materials and intermediates like cyclopentyl acetate (B1210297) is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of cyclopentyl acetate, supported by detailed experimental protocols and typical performance data.
High-Performance Liquid Chromatography is a widely utilized technique for the analysis of a broad range of compounds. A reverse-phase HPLC method can be employed for the separation of this compound from its potential impurities.[1] Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is another powerful technique, well-suited for the analysis of volatile compounds like esters.[2][3][4] The choice between these two methods often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and laboratory resources.
Performance Comparison: HPLC vs. GC for this compound Purity
The following tables summarize the typical performance characteristics of validated HPLC and GC methods for the purity assessment of a simple ester like this compound. The data presented is a representative compilation based on established validation guidelines and comparative studies of similar compounds.[1][5][6][7][8]
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC Method (UV Detection) | Gas Chromatography (GC-FID) | Key Considerations |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both methods demonstrate excellent linearity over a defined concentration range.[8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both techniques offer high accuracy for quantitative analysis.[8] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | GC can sometimes offer slightly better repeatability for volatile analytes. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | Both methods show good reproducibility under varied conditions.[8] |
| Specificity | High (demonstrated by peak purity analysis and separation from known impurities) | Very High (excellent separation of volatile compounds) | GC often provides superior resolution for volatile isomers or closely related impurities. |
| Limit of Detection (LOD) | Typically in the low ng range | Typically in the pg to low ng range | GC-FID is generally more sensitive for volatile analytes than standard HPLC-UV. |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng range | Typically in the low-to-mid ng range | Reflects the higher sensitivity of GC-FID. |
| Robustness | Good | Good | Both methods can be developed to be robust against small variations in analytical parameters. |
Table 2: Comparison of Operational Parameters
| Operational Parameter | HPLC Method | Gas Chromatography (GC) | Key Considerations |
| Principle | Separation based on polarity and interaction with stationary/mobile phases. | Separation based on volatility and boiling point.[2] | The fundamental difference in separation mechanism dictates the types of impurities best resolved. |
| Sample Volatility | Not a requirement. | Required. | HPLC is suitable for non-volatile impurities, while GC is ideal for volatile ones.[4][9] |
| Thermal Stability | Not a major concern. | Analyte must be thermally stable. | This compound is thermally stable, making GC a viable option. |
| Sample Preparation | Simple dissolution in mobile phase. | Simple dissolution in a suitable solvent. | Both methods typically involve straightforward sample preparation for this analyte. |
| Analysis Time | 10 - 30 minutes. | 5 - 20 minutes. | GC methods can often be faster.[2] |
| Instrumentation Cost | Generally higher. | Generally lower.[2] | The initial investment for a GC system is often less than for an HPLC system. |
| Solvent Consumption | Higher. | Lower. | GC uses carrier gas as the mobile phase, reducing liquid solvent waste. |
Experimental Protocols
Detailed methodologies for the validation of an HPLC and a GC method for this compound purity assessment are provided below. These protocols are based on standard practices and can be adapted as needed.
High-Performance Liquid Chromatography (HPLC) Method
1. Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1.0 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
4. Validation Procedures:
-
Specificity: Analyze blank solvent, a placebo (if applicable), a spiked sample with known impurities, and the this compound sample. Ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations of the this compound standard. Plot the peak area response against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze at least six replicate injections of the standard solution.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC) Method
1. Chromatographic System:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: e.g., DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a known concentration (e.g., 1.0 mg/mL).
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
4. Validation Procedures:
-
Follow the same validation procedures (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) as outlined for the HPLC method, adapting the sample concentrations and injection procedures for the GC system.
Visualized Workflows and Principles
To further elucidate the experimental processes and underlying principles, the following diagrams are provided.
Caption: General workflow for HPLC-based purity assessment.
Caption: Principle of reverse-phase HPLC separation.
References
- 1. scielo.br [scielo.br]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. pharmaguru.co [pharmaguru.co]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. environics.com [environics.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
Cyclopentyl Acetate vs. Ethyl Acetate: A Comprehensive Solvent Comparison for Researchers
In the landscape of organic solvents, the selection of an appropriate medium is paramount for the success of chemical reactions, separations, and formulations. This guide provides a detailed comparison of the solvent properties of cyclopentyl acetate (B1210297) and ethyl acetate, tailored for researchers, scientists, and professionals in drug development. By presenting key physical characteristics, experimental applications, and a logical framework for solvent selection, this document aims to facilitate informed decisions in the laboratory.
At a Glance: Physical and Chemical Properties
A side-by-side comparison of the fundamental properties of cyclopentyl acetate and ethyl acetate reveals key differences that influence their applications. Ethyl acetate is a more volatile and less dense solvent with a lower boiling point, while this compound is a less volatile, denser liquid with a significantly higher boiling point and flash point.
| Property | This compound | Ethyl Acetate |
| Molecular Formula | C₇H₁₂O₂ | C₄H₈O₂ |
| Molecular Weight | 128.17 g/mol [1] | 88.11 g/mol [2][3][4] |
| Boiling Point | 153-159 °C[5][6][7] | 77.1 °C[2][3][8][9] |
| Melting Point | Not readily available | -83.6 °C[2][3][4] |
| Density | ~0.98 g/cm³[5][7] | ~0.902 g/cm³[3][9][10] |
| Flash Point | 43.6 °C[5][7] | -4 °C[9] |
| Water Solubility | 1359 mg/L @ 25 °C (estimated)[11] | ~8 g/100 mL @ room temperature[10] |
| Appearance | Colorless liquid[12] | Colorless liquid[2] |
| Odor | Fruity, apple-like[12] | Fruity[2] |
Performance in the Laboratory: Applications and Experimental Protocols
Both this compound and ethyl acetate find utility in various laboratory applications, primarily as solvents. Ethyl acetate is a workhorse solvent in organic synthesis, known for its versatility in chromatography, extractions, and as a reaction medium.[13][14][15][16][17][18] this compound, while also used as a solvent in manufacturing, is frequently employed as a synthetic flavoring and fragrance agent due to its characteristic fruity aroma.[12]
Experimental Protocol: Liquid-Liquid Extraction with Ethyl Acetate
Liquid-liquid extraction is a common technique for separating compounds based on their differential solubilities in two immiscible liquid phases. Ethyl acetate is a frequently used solvent for extracting moderately polar organic compounds from aqueous solutions.
Objective: To extract a target compound from an aqueous solution using ethyl acetate.
Materials:
-
Separatory funnel
-
Aqueous solution containing the target compound
-
Ethyl acetate
-
Beakers or Erlenmeyer flasks
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Pour the aqueous solution containing the target compound into a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and invert it, opening the stopcock to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel by inverting it and opening the stopcock.
-
Allow the layers to separate completely. The less dense ethyl acetate layer will be on top.
-
Carefully drain the lower aqueous layer into a beaker.
-
Pour the upper ethyl acetate layer containing the extracted compound out through the top of the separatory funnel into a clean flask.
-
To maximize recovery, the aqueous layer can be subjected to further extractions with fresh portions of ethyl acetate.
-
Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (B86663) to remove residual water.
-
Decant or filter the dried organic solution to remove the drying agent.
-
The solvent can then be removed using a rotary evaporator to isolate the target compound.
Experimental Protocol: Fischer Esterification
The Fischer esterification is a classic organic reaction used to synthesize esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. The following is a general procedure for the synthesis of an ester, which can be adapted for the synthesis of acetate esters.
Objective: To synthesize an ester via Fischer esterification.
Materials:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Carboxylic acid (e.g., acetic acid)
-
Alcohol (e.g., cyclopentanol (B49286) to synthesize this compound)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Separatory funnel
-
Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine the carboxylic acid and the alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Add boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter or decant the solution to remove the drying agent.
-
Purify the resulting ester by distillation.
Logical Framework for Solvent Selection
The choice between this compound and ethyl acetate, or any solvent, is a multi-faceted decision. The following diagram illustrates a typical workflow for solvent selection in a research and development setting, highlighting the key considerations.
Conclusion
Both this compound and ethyl acetate are valuable solvents with distinct properties that dictate their optimal use. Ethyl acetate's lower boiling point, good solvency for a range of compounds, and established use in common laboratory techniques like chromatography and extraction make it a versatile and widely adopted choice.[13][14][15][16][17][18] this compound, with its higher boiling point and flash point, offers advantages in applications requiring less volatility and higher reaction temperatures. Its pleasant aroma also leads to its frequent use in the flavor and fragrance industry.[12] The selection between these two solvents should be guided by the specific requirements of the experiment, including the desired reaction conditions, the polarity of the compounds involved, and safety considerations.
References
- 1. Cyclopentanol, acetate | C7H12O2 | CID 70273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. adityadyechem.com [adityadyechem.com]
- 4. ajcsd.org [ajcsd.org]
- 5. This compound | 933-05-1 [chemnet.com]
- 6. This compound [stenutz.eu]
- 7. This compound|933-05-1|lookchem [lookchem.com]
- 8. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 9. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. This compound, 933-05-1 [thegoodscentscompany.com]
- 12. Cas 933-05-1,this compound | lookchem [lookchem.com]
- 13. Ethyl_acetate [chemeurope.com]
- 14. Sale What Is the Synthetic Application of Ethyl Acetate? [slchemtech.com]
- 15. How Ethyl Acetate Improves Chemical Synthetic Routes? [eureka.patsnap.com]
- 16. Importance of Ethyl Acetate [pciplindia.com]
- 17. Ethyl acetate - Uses, Properties, Safety etc._Chemicalbook [chemicalbook.com]
- 18. archemco.com [archemco.com]
A Comparative Guide to Fragrance Formulation: Alternatives to Cyclopentyl Acetate
For researchers, scientists, and professionals in fragrance development, the selection of appropriate aroma chemicals is paramount to achieving a desired scent profile and performance. While a vast array of esters are utilized for their fruity and floral characteristics, this guide provides a comparative analysis of alternatives to cyclopentyl acetate (B1210297), a less commonly used fragrance ingredient. This document outlines the olfactory and physicochemical properties of three viable alternatives—Benzyl (B1604629) Acetate, Isoamyl Acetate, and Methyl Dihydrojasmonate (Hedione)—and provides standardized experimental protocols for their evaluation.
Comparison of Physicochemical and Olfactory Properties
The selection of a fragrance ingredient is a multi-faceted process involving consideration of its odor profile, volatility, tenacity, and odor threshold. The following table summarizes these key parameters for cyclopentyl acetate and its potential alternatives.
| Property | This compound | Benzyl Acetate | Isoamyl Acetate | Methyl Dihydrojasmonate (Hedione) |
| CAS Number | 933-05-1[1] | 140-11-4[2] | 123-92-2[3] | 24851-98-7[4][5] |
| Molecular Formula | C₇H₁₂O₂[1] | C₉H₁₀O₂[2] | C₇H₁₄O₂[3] | C₁₃H₂₂O₃[5] |
| Molecular Weight ( g/mol ) | 128.17[6] | 150.17[2] | 130.18[7] | 226.31[8] |
| Odor Profile | Fruity, sweet, banana, ethereal, apple, green, rummy. | Sweet, floral, fruity, fresh, reminiscent of jasmine and pear.[2][9] | Sweet, fruity, powerful, with distinct banana and pear notes.[7][10] | Floral, jasmine-like, citrusy, with a transparent and radiant quality.[4][11] |
| Vapor Pressure @ 25°C (mmHg) | 2.55[1][6] | 0.18[2] | 5.6[7] | ~0.0005 (0.071 Pa)[5] |
| Odor Threshold | Not widely reported | 2 - 270 ppb[9][12] | 0.0034 - 7 ppm[10][13][14] | ~15 ppb[4][11] |
| Tenacity/Substantivity | Not widely reported for fragrance applications. | Low to moderate; typically lasts around 4 hours on a smelling strip.[15] | Low; a top note that lasts less than 4 hours on a smelling strip.[16] | High; can last for 72 hours to over a month on a smelling strip depending on the isomer.[4][17] |
| Common Applications | Not commonly used in fragrances.[18] | Widely used in jasmine, gardenia, and other floral fragrances.[9] | Used for fruity top notes, particularly banana and pear accords.[10] | A versatile ingredient used to add volume and radiance to a wide range of fragrance types.[4] |
Experimental Protocols
To ensure objective and reproducible evaluation of fragrance ingredients, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Sensory Analysis: Fragrance Intensity and Tenacity on a Substrate
Objective: To quantify the perceived intensity of a fragrance over time on a specific substrate (e.g., skin, fabric).
Methodology:
-
Panelist Selection and Training: A panel of at least 10-15 trained sensory assessors is selected. Panelists are trained to identify and rate the intensity of different fragrance notes using a standardized scale.
-
Sample Preparation: Solutions of the fragrance alternatives are prepared at a concentration of 10% in an appropriate solvent (e.g., ethanol).
-
Application: A standardized amount (e.g., 0.1 mL) of each fragrance solution is applied to a designated area on a neutral substrate, such as a smelling strip, fabric swatch, or the forearm of a panelist.
-
Evaluation: Panelists evaluate the fragrance intensity at specified time intervals (e.g., immediately after application, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Intensity Rating: Intensity is rated on a labeled magnitude scale (LMS) or a visual analog scale (VAS) ranging from "no odor" to "very strong."
-
Data Analysis: The mean intensity scores at each time point are calculated and plotted to generate a tenacity curve for each fragrance alternative.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the volatility profile of fragrance alternatives by analyzing the composition of the vapor phase above the sample.
Methodology:
-
Sample Preparation: A precise amount of the fragrance ingredient is placed in a sealed headspace vial.
-
Incubation: The vial is incubated at a controlled temperature (e.g., 37°C to simulate skin temperature) for a specific duration to allow the volatile compounds to equilibrate in the headspace.
-
Sampling: A sample of the headspace gas is automatically injected into the GC-MS system using a heated syringe.
-
Gas Chromatography: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.
-
Mass Spectrometry: The separated compounds are ionized and fragmented, and the resulting mass spectrum is used to identify each component by comparison to a spectral library.
-
Data Analysis: The peak area of each compound is proportional to its concentration in the headspace, providing a quantitative measure of its volatility.
Visualization of the Fragrance Alternative Selection Process
The process of selecting a suitable fragrance alternative can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key decision-making steps.
Conclusion
While this compound is not a mainstream fragrance ingredient, this guide provides a framework for selecting and evaluating suitable alternatives based on desired performance characteristics. Benzyl acetate offers a classic floral-fruity profile with moderate tenacity. Isoamyl acetate provides a powerful, fruity top note with low tenacity. Methyl dihydrojasmonate (Hedione) is a highly versatile floralizer known for its excellent tenacity and ability to add volume and radiance to a composition. The choice of an alternative will ultimately depend on the specific requirements of the fragrance formulation. By employing the standardized experimental protocols outlined, fragrance scientists can make data-driven decisions to achieve the desired olfactory outcome.
References
- 1. This compound | 933-05-1 [chemnet.com]
- 2. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoamyl acetate CAS#: 123-92-2 [m.chemicalbook.com]
- 4. methyl dihydrojasmonate, 24851-98-7 [thegoodscentscompany.com]
- 5. Cas 24851-98-7,Methyl dihydrojasmonate | lookchem [lookchem.com]
- 6. This compound|933-05-1|lookchem [lookchem.com]
- 7. Isoamyl Acetate | C7H14O2 | CID 31276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scent.vn [scent.vn]
- 9. Page loading... [guidechem.com]
- 10. Isoamyl acetate | 123-92-2 [chemicalbook.com]
- 11. Methyl dihydrojasmonate - Wikipedia [en.wikipedia.org]
- 12. ScenTree - Benzyl acetate (CAS N° 140-11-4) [scentree.co]
- 13. osha.gov [osha.gov]
- 14. scent.vn [scent.vn]
- 15. benzyl acetate, 140-11-4 [thegoodscentscompany.com]
- 16. isoamyl acetate, 123-92-2 [thegoodscentscompany.com]
- 17. Perfumers Apprentice - Methyl Dihydro Jasmonate HC [shop.perfumersapprentice.com]
- 18. This compound, 933-05-1 [thegoodscentscompany.com]
Cyclopentyl Acetate: A Comparative Performance Evaluation in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of cyclopentyl acetate (B1210297) as a solvent in specific organic reactions, particularly focusing on its potential performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While direct experimental data for cyclopentyl acetate in these specific applications is limited in publicly available literature, this document compiles its known physical and chemical properties and compares them with commonly used alternative solvents. This analysis, supplemented with general principles of solvent effects in these reactions, aims to provide a valuable resource for researchers considering this compound as a greener solvent alternative.
Physicochemical Properties of Solvents
A solvent's performance in a chemical reaction is significantly influenced by its physical and chemical properties. Below is a comparison of key properties of this compound against other common solvents used in organic synthesis.
| Property | This compound | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | Toluene (B28343) | Tetrahydrofuran (THF) |
| Boiling Point (°C) | 153-159 | 106 | 80 | 111 | 66 |
| Melting Point (°C) | -66 | < -140 | -136 | -95 | -108.4 |
| Density (g/mL) | 0.952 - 0.975 | 0.86 | 0.86 | 0.87 | 0.89 |
| Flash Point (°C) | 43.6 | -1 | -11 | 4 | -14 |
| Water Solubility | 1359 mg/L | 1.1 g/100g | 14 g/100g | 0.52 g/L | Miscible |
| Polarity (Dielectric Constant) | ~4-6 (estimated) | 4.7 | 6.2 | 2.4 | 7.6 |
Note: Some physical properties for this compound are estimated from various sources.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The choice of solvent is crucial for the efficiency and outcome of these reactions. While specific data for this compound is scarce, we can infer its potential performance based on the behavior of other ester solvents and its physicochemical properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction typically involves a palladium catalyst, a base, and a solvent to couple an organoboron reagent with an organic halide or triflate. A variety of solvents can be used, including ethers, esters, and aromatic hydrocarbons.
General Catalytic Cycle:
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Role of this compound:
-
Polarity: With an estimated dielectric constant in the range of 4-6, this compound is a moderately polar solvent. This polarity could be sufficient to dissolve the polar intermediates and reagents involved in the catalytic cycle.
-
Boiling Point: Its relatively high boiling point (153-159 °C) allows for a wide range of reaction temperatures, which can be advantageous for less reactive substrates.
-
Coordination: As an ester, this compound is a coordinating solvent, which can influence the stability and reactivity of the palladium catalyst. This can be either beneficial or detrimental depending on the specific catalytic system. Studies on other ester solvents like isopropyl acetate have shown them to be effective in Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. The solvent plays a critical role in this reaction as well.
General Catalytic Cycle:
Catalytic cycle of the Buchwald-Hartwig amination reaction.
Potential Role of this compound:
-
Base Compatibility: The choice of base is critical in Buchwald-Hartwig aminations. The stability of this compound in the presence of common bases like sodium tert-butoxide or potassium phosphate (B84403) would need to be experimentally verified.
-
Aprotic Nature: As an aprotic solvent, this compound would not interfere with the amine nucleophile through hydrogen bonding.
-
Comparison to other "Green Solvents": While cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have been more extensively studied as greener alternatives to traditional solvents like toluene and dioxane, this compound's lower water solubility compared to 2-MeTHF could be advantageous in terms of product isolation and solvent recovery.
Experimental Protocols (Representative Examples)
Representative Protocol for Suzuki-Miyaura Coupling
Reaction: Coupling of 4-bromotoluene (B49008) with phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
To evaluate this compound, toluene in the above procedure would be replaced with an equivalent amount of dry, degassed this compound.
Representative Protocol for Buchwald-Hartwig Amination
Reaction: Coupling of 4-chlorotoluene (B122035) with morpholine.
Materials:
-
4-chlorotoluene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
XPhos (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add toluene, followed by 4-chlorotoluene and morpholine.
-
Seal the vessel and heat the mixture to 100 °C with stirring for the required time (monitor by TLC or GC-MS).
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Similarly, this compound could be substituted for toluene to assess its performance.
Green Chemistry Solvent Selection
The selection of a solvent is a critical aspect of green chemistry. The ideal solvent should be effective, safe, and have a minimal environmental impact.
Workflow for green solvent selection in organic synthesis.
This compound, being derived from renewable resources (cyclopentene and acetic acid), presents itself as a potentially "greener" alternative to petroleum-based solvents. Its lower volatility compared to solvents like THF and 2-MeTHF could also reduce worker exposure and fugitive emissions.
Conclusion
While direct comparative experimental data on the performance of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions is currently lacking in the scientific literature, its physical and chemical properties suggest it could be a viable, greener alternative to traditional solvents. Its moderate polarity, high boiling point, and potential for derivation from bio-renewable sources make it an interesting candidate for further investigation. Researchers are encouraged to perform direct comparative studies to empirically determine its efficacy in these and other important organic transformations. The provided representative protocols can serve as a foundation for such experimental evaluations.
A Comparative Guide to the Cross-Validation of Analytical Techniques for Cyclopentyl Acetate Characterization
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical and chemical industries, the rigorous characterization of compounds such as cyclopentyl acetate (B1210297) is paramount to ensuring product quality, safety, and efficacy. A comprehensive analytical approach, leveraging multiple techniques, provides a robust understanding of the compound's identity, purity, and potency. This guide offers an objective comparison of key analytical techniques for the characterization of cyclopentyl acetate and outlines a cross-validation workflow to ensure data integrity and consistency.
Overview of Analytical Techniques
The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the molecular structure and purity of the compound. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Quantitative Performance Comparison
The selection of an analytical technique is often guided by its quantitative performance characteristics. The following tables summarize the typical performance of GC-MS and HPLC for the analysis of ester compounds like this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 2 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD%) | < 5% |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 2 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/mL |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD%) | < 5% |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the analysis of this compound using the primary analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as hexane (B92381) or ethyl acetate, and dilute to the mark.
-
An internal standard (e.g., methyl heptadecanoate) can be added to improve quantitative accuracy.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including esters.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 210 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation:
-
Neat Liquid: Place a drop of the this compound sample between two KBr or NaCl plates.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal.
Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Cross-Validation Workflow and Inter-Technique Relationships
Cross-validation of analytical techniques is essential to ensure the reliability and consistency of the characterization data. The following diagrams illustrate a typical cross-validation workflow and the logical relationships between the analytical techniques.
Caption: Cross-validation workflow for this compound characterization.
A Comparative Guide to the Environmental Impact of Cyclopentyl Acetate and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in chemical synthesis and pharmaceutical development, with significant implications for process efficiency, safety, and environmental impact. As the chemical industry moves towards greener and more sustainable practices, a thorough evaluation of the environmental footprint of solvents is paramount. This guide provides an objective comparison of the environmental impact of cyclopentyl acetate (B1210297) against a range of common traditional and alternative solvents. The data presented is compiled from various sources, including regulatory databases and scientific literature, to support informed decision-making in solvent selection.
Comparison of Environmental Impact Parameters
The following table summarizes key environmental impact metrics for cyclopentyl acetate and several other common solvents. These metrics include Global Warming Potential (GWP), Ozone Depletion Potential (ODP), Volatile Organic Compound (VOC) classification, and acute aquatic toxicity.
| Solvent | GWP (100-year) | ODP | VOC Status | Aquatic Toxicity - Fish (LC50, mg/L) | Aquatic Toxicity - Invertebrates (EC50, mg/L) | Aquatic Toxicity - Algae (EC50, mg/L) |
| This compound | ~1 (estimated) | 0 | Yes | No data available | No data available | No data available |
| Traditional Solvents | ||||||
| Toluene | ~1 (calculated) | 0 | Yes | 5.5 (Oncorhynchus mykiss, 96h) | 3.78 (Daphnia magna, 48h) | 12.5 (Pseudokirchneriella subcapitata, 72h) |
| Acetone | 0.5[1] | 0 | Yes | 5540 (Oncorhynchus mykiss, 96h)[2] | 8800 (Daphnia magna, 48h) | >100 (Microcystis aeruginosa, 8d) |
| Methyl Isobutyl Ketone (MIBK) | 1-13 (as an oxygenated organic solvent)[1] | 0 | Yes | >179 (Cyprinus carpio, 96h) | >200 (Daphnia magna, 24h) | 400 (Scenedesmus subspicatus, 72h) |
| Ethyl Acetate | 1-13 (as an oxygenated organic solvent)[1] | 0 | Yes | 230 (Pimephales promelas, 96h)[3] | 164 (Daphnia magna, 48h) | 5600 (Desmodesmus subspicatus, 48h)[3] |
| n-Heptane | 1-2.7 (as a hydrocarbon)[1] | 0 | Yes | 1.284 (Oncorhynchus mykiss, 28d NOELR)[4] | 1.5 (Daphnia magna, 48h)[4] | 4.338 (Pseudokirchneriella subcapitata, 72h)[4] |
| "Green" Alternative Solvents | ||||||
| Cyclopentyl Methyl Ether (CPME) | No data available | 0 | Yes | >100 (Oryzias latipes, 96h) | >100 (Daphnia magna, 48h) | >94 (Pseudokirchneriella subcapitata, 72h) |
| 2-Methyltetrahydrofuran (2-MeTHF) | No data available | 0 | Yes | >100 (Leuciscus idus, 96h)[5] | >139 (Daphnia magna, 48h)[5] | >104 (Scenedesmus subspicatus, 72h)[5] |
| Ethyl Lactate | No data available | 0 | No (low vapor pressure)[6] | 320 (Danio rerio, 96h)[7] | 683 (Daphnia magna, 48h) | 3500 (Pseudokirchneriella subcapitata, 72h)[8] |
Note: Aquatic toxicity values can vary based on the specific species tested and the experimental conditions. The data presented here are representative values from reliable sources.
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Aquatic Toxicity Testing
Acute aquatic toxicity is typically determined using the following OECD guidelines:
-
OECD Test Guideline 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
-
OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test: This guideline is used to determine the concentration that causes immobilization in 50% of the tested daphnids (a type of crustacean) (EC50) over a 48-hour period.
-
OECD Test Guideline 201: Alga, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae (EC50), typically over a 72-hour period.
For substances that are difficult to test in water, such as those with low water solubility, OECD Guidance Document 23 provides methodologies for preparing test solutions and conducting the toxicity tests.
Global Warming Potential (GWP) and Ozone Depletion Potential (ODP)
-
Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2).[9] It is calculated based on the gas's radiative efficiency (its ability to absorb energy) and its atmospheric lifetime.[10] The Intergovernmental Panel on Climate Change (IPCC) provides the standardized methods for calculating GWP.[11]
-
Ozone Depletion Potential (ODP) is a measure of the relative amount of degradation to the ozone layer a chemical compound can cause, relative to trichlorofluoromethane (B166822) (CFC-11). Non-halogenated organic solvents, such as this compound and the others listed in the table, do not contain chlorine or bromine and therefore have an ODP of 0.
Volatile Organic Compound (VOC) Content
The classification of a substance as a VOC is based on its vapor pressure. In the European Union, a VOC is defined as any organic compound having a vapor pressure of 0.01 kPa or more at 293.15 K. In the United States, the EPA regulates VOCs in various applications. The VOC content of a liquid can be determined using methods such as EPA Method 24 .
Environmental Impact Assessment Workflow
The process of assessing the environmental impact of a solvent involves several key stages, from data acquisition to risk characterization. The following diagram illustrates a generalized workflow for this process.
Ecotoxicity Signaling Pathway
While specific molecular signaling pathways for the ecotoxicity of many solvents are still under investigation, a general mechanism for narcotic chemicals involves disruption of cell membranes. The lipophilicity of a solvent, often indicated by its octanol-water partition coefficient (log Kow), plays a significant role. Solvents can accumulate in the lipid bilayers of aquatic organisms' cell membranes, leading to impaired function and, at higher concentrations, cell lysis and death.
Conclusion
The selection of a solvent requires a multi-faceted evaluation of its performance, safety, and environmental impact. While "green" solvents often present a more favorable environmental profile, traditional solvents may still be necessary for certain applications. This guide provides a starting point for comparing the environmental credentials of this compound and other common solvents. For this compound, while it is expected to have a low GWP and zero ODP, a lack of readily available, comprehensive aquatic toxicity data highlights the need for further research to fully characterize its environmental footprint. Researchers and drug development professionals are encouraged to consult up-to-date safety data sheets and regulatory information when making solvent selection decisions.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.webshopapp.com [cdn.webshopapp.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cpchem.com [cpchem.com]
- 5. carlroth.com [carlroth.com]
- 6. echa.europa.eu [echa.europa.eu]
- 7. fishersci.com [fishersci.com]
- 8. scribd.com [scribd.com]
- 9. ecetoc.org [ecetoc.org]
- 10. Methyl isobutyl ketone (HSG 58, 1991) [inchem.org]
- 11. Registration Dossier - ECHA [echa.europa.eu]
A comparative analysis of different synthetic routes to cyclopentyl acetate
A Comparative Analysis of Synthetic Routes to Cyclopentyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Cyclopentyl acetate, an important ester with applications as a solvent and a fragrance component, can be synthesized through several chemical pathways. This guide provides a comparative analysis of three primary synthetic routes: the Fischer esterification of cyclopentanol (B49286), the addition of acetic acid to cyclopentene (B43876), and the Baeyer-Villiger oxidation of cyclopentanone (B42830). The performance of each method is evaluated based on experimental data, with detailed protocols provided for each key transformation.
Data Presentation
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Fischer Esterification | Addition Reaction | Baeyer-Villiger Oxidation |
| Starting Materials | Cyclopentanol, Acetic Acid | Cyclopentene, Acetic Acid | Cyclopentanone, Peroxy Acid (e.g., m-CPBA) |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Sulfonic Acid Cation Exchange Resin | Lewis Acid (e.g., Cu(OTf)₂) |
| Solvent | None (or excess reactant) | None (or excess reactant) | Dichloromethane (B109758) (CH₂Cl₂) |
| Temperature | Reflux (~100-120 °C) | 60-80 °C[1] | Room Temperature[2][3] |
| Reaction Time | 45 min - several hours[4] | 0.5 - 2 hours[1] | 1 hour[2] |
| Yield | ~65% (can be increased with excess alcohol)[5] | >98% (total conversion)[1] | 91%[2] |
| Selectivity | High | ~99%[1] | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Fischer Esterification of Cyclopentanol and Acetic Acid
This classical method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.[6]
Materials:
-
Cyclopentanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine cyclopentanol and a molar excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).[4]
-
Attach a reflux condenser and heat the mixture to reflux for 45-60 minutes.[4]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and purify the crude this compound by distillation.
Route 2: Addition of Acetic Acid to Cyclopentene
This industrial method involves the direct addition of acetic acid to cyclopentene, often utilizing a solid acid catalyst.[1][7]
Materials:
-
Cyclopentene
-
Acetic Acid
-
Sulfonic acid type cation exchange resin (e.g., Amberlyst 15)[8]
-
Fixed-bed reactor or stirred tank reactor
Procedure:
-
Charge a fixed-bed reactor with the sulfonic acid cation exchange resin catalyst.[1]
-
Prepare a feed mixture of cyclopentene and acetic acid, typically with a molar ratio of 1:1.5 to 1:3.[1]
-
Pass the feed mixture through the heated catalyst bed at a controlled temperature (60-80 °C) and pressure (0.1-0.3 MPa).[1]
-
The reaction is often carried out continuously. The product stream exiting the reactor contains this compound, unreacted starting materials, and byproducts.
-
The this compound is then purified from the reaction mixture, often by distillation. In some process designs, a catalytic distillation tower is used to simultaneously carry out the reaction and separate the products.[1]
Route 3: Baeyer-Villiger Oxidation of Cyclopentanone
This reaction involves the oxidation of a ketone to an ester using a peroxyacid.[9][10] The protocol is adapted from a similar synthesis of δ-valerolactone.[2]
Materials:
-
Cyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of cyclopentanone (2 mmol) in dichloromethane (10 mL) in a round-bottom flask, add Cu(OTf)₂ (5 mol%, 0.1 mmol).[2]
-
Stir the mixture at room temperature and add m-CPBA (4 mmol) portion-wise over 5 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[2]
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxyacid.[2]
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or distillation.
Comparative Analysis Visualization
The following diagram illustrates the relationship between the starting materials and the synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
References
- 1. CN108821971A - A kind of this compound synthesis technology - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
Cyclopentyl Acetate vs. Cyclopentyl Methyl Ether (CPME): A Comparative Guide for Drug Development Professionals
An Objective Evaluation of Two Green Solvent Alternatives
In the landscape of pharmaceutical development and manufacturing, the choice of solvent is a critical decision that impacts reaction performance, process safety, and environmental footprint. Cyclopentyl Methyl Ether (CPME) has gained significant traction as a "green" alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). This guide provides a comprehensive comparison of CPME with a potential, yet less-explored alternative: cyclopentyl acetate (B1210297). By examining their physical and chemical properties, performance in key synthetic transformations, and toxicological profiles, this document aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions on solvent selection.
At a Glance: Key Property Comparison
A summary of the fundamental physical and chemical properties of cyclopentyl acetate and CPME is presented below, highlighting the key differences that influence their application in a laboratory and manufacturing setting.
| Property | This compound | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C₇H₁₂O₂[1][2] | C₆H₁₂O[3] |
| Molecular Weight | 128.17 g/mol [2] | 100.16 g/mol [3] |
| Boiling Point | ~159 °C[4][5] | 106 °C[3] |
| Melting Point | N/A | -140 °C[3] |
| Density | ~0.95 - 0.98 g/cm³[1][5] | 0.86 g/cm³[3] |
| Flash Point | ~43.6 °C[1][5] | -1 °C[3] |
| Water Solubility | Low (1.359 g/L at 25 °C)[4] | Very Low (1.1 g/100g at 23°C)[6][7] |
| Stability | Susceptible to hydrolysis under acidic and basic conditions. | Relatively stable under acidic and basic conditions.[2][3][7] |
| Peroxide Formation | Low potential. | Low tendency to form explosive peroxides.[3][7] |
Performance in Key Synthetic Reactions: A Comparative Overview
While direct, head-to-head experimental comparisons between this compound and CPME are limited in published literature, valuable insights can be drawn from studies evaluating CPME against other solvents, including esters like ethyl acetate, which serves as a reasonable proxy for this compound's reactivity.
Amide Coupling Reactions
Amide bond formation is one of the most frequently employed reactions in pharmaceutical synthesis. A study evaluating various alternative solvents for common amide coupling reactions found that ethyl acetate was a promising replacement for undesirable solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF).[4][8] In contrast, CPME generally showed poor performance across a range of tested amide coupling conditions.[4][8] This suggests that this compound, as an ester, may offer advantages over CPME in this critical transformation.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation. CPME has been systematically studied and proven to be an effective solvent for the preparation and reaction of Grignard reagents.[9][10] Its stability under basic conditions and low water miscibility are advantageous.[9] Esters, including this compound, are generally incompatible with Grignard reagents as they are readily attacked by the nucleophilic Grignard reagent, leading to the formation of tertiary alcohols. Therefore, This compound is not a suitable substitute for CPME in Grignard reactions.
Other Reaction Classes
-
Reductions: CPME is a suitable solvent for reductions using common metal hydrides like NaBH₄ and LiAlH₄.[11] Esters like this compound can be reduced by strong reducing agents such as LiAlH₄, making them unsuitable as solvents for such reactions.
-
Suzuki Coupling: CPME has been successfully employed as a solvent in Suzuki coupling reactions.[11] While esters are listed as a possible solvent class for Suzuki couplings, the basic conditions of the reaction could lead to the hydrolysis of this compound, potentially complicating the reaction and work-up.[12]
Experimental Protocols
General Experimental Protocol for Amide Coupling
The following is a generalized protocol for amide bond formation, adapted from a study evaluating alternative solvents.[13] This protocol can serve as a starting point for comparing the performance of this compound and CPME.
Materials:
-
Carboxylic acid
-
Amine
-
Coupling agent (e.g., HATU, T3P)
-
Base (e.g., DIPEA)
-
Solvent (this compound or CPME)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., chromatography system)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equivalent) and the coupling agent (1.2 equivalents) in the chosen solvent (to achieve a concentration of 0.2 M), add the base (2.0 equivalents).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC) at regular intervals.
-
Upon completion, quench the reaction with water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Toxicity and Environmental Impact
Both CPME and this compound are considered to be "greener" alternatives to more hazardous solvents.
Cyclopentyl Methyl Ether (CPME):
-
Toxicological studies have shown that CPME has low acute and subchronic toxicity.[14]
-
It is classified as a Class 2 solvent equivalent in the ICH Q3C (R5) guidelines, with a Permitted Daily Exposure (PDE) of 1.5 mg/day.[14]
-
CPME is hydrophobic and can be readily recovered from aqueous mixtures, minimizing waste.[6][7]
-
It has a low tendency to form explosive peroxides, enhancing its safety profile.[3][7]
This compound:
-
Detailed toxicological data for this compound as a process solvent is less readily available in the public domain.
-
It is generally recognized as safe (GRAS) for use as a flavoring agent in food, suggesting a favorable toxicity profile at low concentrations.[1]
-
As an ester, it is expected to be biodegradable.
Conclusion: Is this compound a Good Substitute for CPME?
Based on the available data, This compound is not a universal substitute for CPME, but it may be a superior choice for specific applications, particularly amide bond formation.
The primary advantage of this compound appears to be in reactions where the solvent can also act as a polar, aprotic medium, such as in amide couplings. In these cases, its performance, inferred from that of ethyl acetate, is likely to be significantly better than that of CPME.
Conversely, CPME's stability in the presence of strong bases and nucleophiles makes it the clear choice for reactions involving organometallics, such as Grignard reagents, and for reductions with metal hydrides. The inertness of the ether linkage in CPME is a decisive advantage in these contexts.
For researchers and drug development professionals, the selection between these two solvents should be guided by the specific chemistry being performed. For amide couplings and potentially other reactions that benefit from a polar, aprotic environment and do not involve strong nucleophiles or bases, this compound warrants serious consideration as a green and effective solvent. For a broader range of applications, especially in organometallic chemistry, CPME remains a well-validated and versatile green solvent. Direct experimental evaluation of this compound in a wider array of synthetic transformations is needed to fully delineate its potential as a substitute for CPME and other common solvents.
References
- 1. Case Studies Underpinned by the Considered Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. A new solvent for green chemistry [manufacturingchemist.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 12. Yoneda Labs [yonedalabs.com]
- 13. rsc.org [rsc.org]
- 14. The toxicological assessment of cyclopentyl methyl ether (CPME) as a green solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Cyclopentyl Acetate Using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of cyclopentyl acetate (B1210297). We present supporting experimental data and detailed protocols to objectively demonstrate the power of Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) in confirming molecular structures.
Introduction
In the field of chemical and pharmaceutical research, unambiguous structure determination is paramount. While one-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of nuclei, complex molecules often yield overlapping signals that are difficult to interpret. 2D NMR techniques, such as COSY and HSQC, offer a solution by spreading the spectral information across two dimensions, revealing correlations between nuclei and enabling the confident assembly of molecular fragments.
This guide uses cyclopentyl acetate as a model compound to illustrate a standard workflow for structure elucidation. This compound presents a simple yet illustrative example with distinct proton and carbon environments, making it an ideal candidate for demonstrating the principles of these powerful analytical tools.
Predicted 1H and 13C NMR Chemical Shifts
The expected chemical shifts for this compound are crucial for interpreting the 2D NMR spectra. The table below summarizes the predicted chemical shifts based on empirical data and computational models. The numbering convention used for the atoms is shown in Figure 1.
Figure 1. Structure of this compound with atom numbering.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 1 | 5.15 (quintet) | 75.1 |
| 2, 5 | 1.75 - 1.85 (m) | 32.8 |
| 3, 4 | 1.55 - 1.65 (m) | 23.7 |
| 6 | - | 171.0 |
| 7 | 2.05 (s) | 21.3 |
2D NMR Correlation Data
The following tables summarize the expected cross-peaks in the COSY and HSQC spectra of this compound, which are essential for confirming the connectivity of the molecule.
COSY (1H-1H Correlation)
COSY spectra reveal protons that are coupled to each other, typically through two or three bonds.[1][2] The presence of a cross-peak indicates a spin-spin coupling interaction between the two protons.
| Correlating Protons | Expected Cross-Peak | Interpretation |
| H-1, H-2/H-5 | Yes | Confirms the methine proton is adjacent to the methylene (B1212753) protons at positions 2 and 5. |
| H-2/H-5, H-3/H-4 | Yes | Confirms the connectivity within the cyclopentyl ring. |
| H-7 | No | The methyl protons of the acetate group are isolated and do not show correlations to other protons. |
HSQC (1H-13C One-Bond Correlation)
HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached.[3][4] Each cross-peak links a proton signal on one axis to a carbon signal on the other.
| Correlated Nuclei (1H, 13C) | Expected Cross-Peak | Interpretation |
| H-1, C-1 | Yes | Assigns the proton at ~5.15 ppm to the carbon at ~75.1 ppm. |
| H-2/H-5, C-2/C-5 | Yes | Assigns the protons at ~1.75-1.85 ppm to the carbons at ~32.8 ppm. |
| H-3/H-4, C-3/C-4 | Yes | Assigns the protons at ~1.55-1.65 ppm to the carbons at ~23.7 ppm. |
| H-7, C-7 | Yes | Assigns the methyl protons at ~2.05 ppm to the methyl carbon at ~21.3 ppm. |
| -, C-6 | No | The carbonyl carbon has no attached protons and will not show a signal in the HSQC spectrum. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
2D COSY Experiment
The COSY experiment is a homonuclear correlation experiment that identifies spin-coupled protons.[1][2]
-
Instrument Setup : Tune and shim the NMR spectrometer for the sample. The sample should not be spinning.[5]
-
Acquire a 1D 1H Spectrum : Obtain a standard 1D proton spectrum to determine the spectral width and pulse calibration.
-
COSY Pulse Program : Load a standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence.
-
Acquisition Parameters :
-
Set the spectral width in both dimensions to cover all proton signals.
-
Typically, 256-512 increments are collected in the indirect dimension (t1).
-
The number of scans per increment is typically 2-8, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is commonly used.
-
-
Processing :
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is generally not required for magnitude-mode COSY spectra. Symmetrize the spectrum if necessary.[5]
-
2D HSQC Experiment
The HSQC experiment is a heteronuclear correlation experiment that identifies one-bond correlations between protons and carbons.[3][4]
-
Instrument Setup : Tune and shim the spectrometer for both 1H and 13C frequencies. The sample should not be spinning.
-
Acquire 1D Spectra : Obtain 1D 1H and 13C spectra to determine the spectral widths for both nuclei.
-
HSQC Pulse Program : Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Acquisition Parameters :
-
Set the 1H spectral width in the direct dimension (F2) and the 13C spectral width in the indirect dimension (F1).
-
Typically, 128-256 increments are collected in the indirect dimension (t1).
-
The number of scans per increment is typically 2-16, depending on the sample concentration.
-
Set the one-bond 1JCH coupling constant to an average value of 145 Hz.
-
A relaxation delay of 1.5 seconds is common.
-
-
Processing :
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Visualizing the Elucidation Process
The following diagrams illustrate the workflow and the logical connections derived from the 2D NMR data.
Conclusion
The combination of COSY and HSQC 2D NMR experiments provides a powerful and efficient method for the complete structural assignment of this compound. The COSY spectrum unequivocally establishes the proton-proton connectivities within the cyclopentyl ring, while the HSQC spectrum correlates each proton with its directly attached carbon atom. This guide demonstrates a systematic approach that can be applied to more complex molecules, highlighting the indispensable role of 2D NMR in modern chemical and pharmaceutical research. The clear, tabulated data and logical workflow diagrams serve as a valuable resource for researchers and professionals in the field.
References
Safety Operating Guide
Proper Disposal of Cyclopentyl Acetate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the safe disposal of cyclopentyl acetate (B1210297), ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these procedures is essential for maintaining a safe and efficient laboratory environment.
Immediate Safety and Hazard Information
While cyclopentyl acetate is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is a combustible solid and requires careful handling to mitigate risks.[1] Key safety considerations include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves and safety goggles, to prevent skin and eye contact.[2]
Summary of Key Safety and Physical Data
For quick reference, the following table summarizes essential quantitative data for this compound, crucial for its safe handling and storage prior to disposal.
| Property | Value | Source |
| Storage Class Code | 11 - Combustible Solids | |
| Flash Point | 110.00 °F (43.60 °C) (estimated) | [3] |
| Boiling Point | 159.03 °C @ 760.00 mm Hg (estimated) | [3] |
| Vapor Pressure | 2.552000 mmHg @ 25.00 °C (estimated) | [3] |
| Water Solubility | 1359 mg/L @ 25 °C (estimated) | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations.[1] The following protocol outlines the general steps for its proper disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Designate as Chemical Waste: As soon as this compound is intended for disposal, it must be managed as chemical waste.
-
Maintain Original Container: Whenever possible, leave the chemical in its original container.[1]
-
Avoid Mixing Waste: Do not mix this compound waste with other waste streams.[1] This prevents potentially hazardous reactions and ensures proper disposal routing.
Step 2: Waste Collection and Storage
-
Use Appropriate Containers: If the original container is not viable, use a clearly labeled, sealed container suitable for chemical waste.
-
Proper Labeling: Ensure the container is clearly labeled with "this compound Waste" and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Safe Storage: Store the waste container in a well-ventilated, designated waste accumulation area, away from heat and ignition sources.
Step 3: Accidental Spill Response
In the event of a spill, prompt and appropriate action is necessary:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Cover drains to prevent environmental contamination.[1]
-
Absorb and Collect: Use an inert absorbent material (e.g., sand, silica (B1680970) gel) to soak up the spill.[4]
-
Package for Disposal: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department as per your institution's protocol.
Step 4: Final Disposal
-
Contact EHS: Your institution's EHS department or a licensed hazardous waste disposal contractor is responsible for the final removal and disposal of the chemical waste.[5]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup, which may involve online forms or direct contact with the EHS office.[5]
-
Regulatory Compliance: The waste must be disposed of at an approved waste disposal plant in accordance with all applicable regulations.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Guide to Handling Cyclopentyl Acetate
For laboratory professionals engaged in research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Cyclopentyl acetate (B1210297), ensuring the well-being of personnel and the integrity of your work. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to integrate seamlessly into your laboratory's safety protocols.
Essential Personal Protective Equipment (PPE)
When handling Cyclopentyl acetate, a comprehensive PPE strategy is crucial to minimize exposure and ensure safety. The following table summarizes the recommended protective gear.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Protects against potential splashes of the chemical that could cause eye irritation. |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Nitrile gloves are generally not recommended for prolonged contact with acetates. | Prevents direct skin contact. It is important to note that specific breakthrough time data for this compound is not readily available. Recommendations are based on data for chemically similar acetates. Always inspect gloves for degradation or punctures before and during use. |
| Body | Laboratory coat or chemical-resistant apron. | Protects against spills and splashes, preventing contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. If vapors are likely to be generated or if working outside of a fume hood, a NIOSH-approved organic vapor respirator may be required. | Minimizes the inhalation of potentially harmful vapors. |
Occupational Exposure Limits
Adherence to established occupational exposure limits is a critical component of laboratory safety. While specific limits for this compound from OSHA, NIOSH, or ACGIH are not prominently published, the California OSHA (Cal/OSHA) has set a permissible exposure limit (PEL) for Pentyl acetate, all isomers, which can serve as a crucial reference point.
| Organization | Exposure Limit | Value |
| Cal/OSHA | Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 50 ppm (266 mg/m³)[1] |
Note: Always consult your institution's environmental health and safety (EHS) department for the most current and specific guidance on occupational exposure limits.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will significantly reduce the risk of exposure and accidents.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Verify that the fume hood or other ventilated enclosure is functioning correctly.
-
Gather all necessary materials, including this compound, reaction vessels, and required PPE.
-
Review the Safety Data Sheet (SDS) for this compound before beginning work.[1]
-
-
Donning PPE:
-
Put on a laboratory coat.
-
Don safety glasses with side-shields or chemical safety goggles.
-
Wear the appropriate chemical-resistant gloves.
-
-
Handling:
-
Conduct all work with this compound in a properly functioning fume hood.
-
Carefully open the container, avoiding splashes or the generation of aerosols.
-
Dispense the required amount of the chemical using appropriate laboratory equipment (e.g., pipette, graduated cylinder).
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with this compound and have a secure lid.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area or your facility's central hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Uncleaned containers should be treated as hazardous waste and disposed of accordingly.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
